molecular formula C6H6BBrO2 B138365 4-Bromophenylboronic acid CAS No. 5467-74-3

4-Bromophenylboronic acid

货号: B138365
CAS 编号: 5467-74-3
分子量: 200.83 g/mol
InChI 键: QBLFZIBJXUQVRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromophenylboronic acid (CAS 5467-74-3) is a versatile organoboronic acid with significant research value in microbiology and medicinal chemistry. This compound acts as a potent inhibitor of the Staphylococcus aureus NorA efflux pump; studies show it potentiates the activity of ciprofloxacin by a 4-fold increase at concentrations of 2-4 μg/ml against resistant strains that overexpress NorA, making it a critical tool for investigating antimicrobial resistance mechanisms . Furthermore, it demonstrates effective inhibition of AmpC β-lactamase, a primary resistance enzyme that hydrolyzes β-lactam antibiotics, with a reported inhibition constant (K i ) of 3.6 ± 0.9 μM . Its research applications extend to quorum sensing, where it has been reported to inhibit autoinducer-2 (AI-2) mediated signaling in Vibrio harveyi . The compound is supplied as a white to beige crystalline powder with a high melting point of 287-292°C and is soluble in common organic solvents including methanol, THF, and DMSO . Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

(4-bromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLFZIBJXUQVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203129
Record name 4-Bromophenylboric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Bromophenylboric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21424
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5467-74-3
Record name (4-Bromophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenylboric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5467-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromophenylboric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydroxy-4-bromophenylborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromophenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophenylboronic acid is a versatile synthetic intermediate with the chemical formula C₆H₆BBrO₂. It is a key building block in organic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, storage, and application in various chemical transformations.

PropertyValueReference
CAS Number 5467-74-3[1][2][3]
Molecular Formula C₆H₆BBrO₂[1][3]
Molecular Weight 200.83 g/mol [1][3]
Appearance White to light yellow or light orange powder/crystals[1][4]
Melting Point 284-288 °C (lit.)[4]
Solubility Soluble in methanol, insoluble in water.[4]
Storage Temperature Room temperature, recommended in a cool and dark place (<15°C)[1]

Synthesis and Reactions

This compound is a cornerstone reagent in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

General Synthesis from 4-Bromoaniline

A common laboratory-scale synthesis of this compound involves the diazotization of 4-bromoaniline followed by a reaction with a boronic acid source.

Experimental Protocol:

  • Dissolve 4-bromoaniline (1.0 eq.) in a mixture of methanol, hydrochloric acid (3.0 eq.), and water.

  • Stir the mixture for 2 minutes and then add a solution of sodium nitrite in water.

  • Maintain the reaction temperature at 0-5 °C and stir for 30 minutes.

  • Add a solution of hydrochloric acid (3.0 eq.) in methanol and continue stirring for 60 minutes.

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[4]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide. This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[5][6]

Illustrative Experimental Protocol:

This protocol describes a general procedure for the Suzuki coupling of an aryl halide with this compound.

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable solvent (e.g., 1,4-dioxane, toluene).[7]

  • Add an aqueous solution of a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).[7][8]

  • Heat the reaction mixture to reflux (typically 70-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Research

This compound is a valuable reagent in the pharmaceutical industry and various research fields.[5] Its applications stem from its ability to participate in the formation of complex molecular architectures.

Key Application Areas:

  • Drug Discovery: It serves as a crucial building block for the synthesis of novel pharmaceutical compounds.[5] The biaryl structures formed via Suzuki coupling are prevalent in many drug candidates.

  • Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors for various enzymes. For instance, it has been reported to inhibit the Staphylococcus aureus NorA efflux pump, potentiating the activity of antibiotics like ciprofloxacin.[1] It also exhibits inhibitory activity against β-lactamase (AmpC).[1]

  • Material Science: This compound is utilized in the creation of advanced materials, including polymers and nanomaterials for applications in electronics and sensors.[5]

  • Fluorescent Probes: It is employed in the development of fluorescent probes for biological imaging, which aids in the visualization of cellular processes.[5]

The following diagram illustrates the logical workflow from this compound to its potential applications in drug development.

Drug_Development_Workflow cluster_synthesis Synthesis cluster_intermediates Intermediates cluster_applications Applications A This compound B Suzuki-Miyaura Cross-Coupling A->B C Biaryl Scaffolds & Functionalized Molecules B->C D Enzyme Inhibitors C->D E Antimicrobial Agents C->E F Bioimaging Probes C->F G Advanced Materials C->G

Figure 2: Workflow from this compound to drug development applications.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 4-Bromophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophenylboronic acid is a versatile organoboron compound that serves as a critical building block in modern organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, applications in research and drug development, and detailed experimental protocols for its use. For professionals in medicinal chemistry and materials science, this compound is an indispensable tool for constructing complex molecular architectures, including biaryl moieties frequently found in pharmacologically active molecules and advanced materials.[1]

Core Physicochemical Properties

This compound is a white to light yellow or light brown crystalline solid at room temperature.[4][5] It is soluble in methanol but insoluble in water.[5] A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₆BBrO₂[4][6][7]
Molecular Weight 200.83 g/mol [4][6]
CAS Number 5467-74-3[4]
Melting Point 284-288 °C[5]
IUPAC Name (4-bromophenyl)boronic acid[4]
Synonyms 4-Bromobenzeneboronic acid, p-Bromophenylboronic acid[4][7]

Applications in Research and Drug Development

The primary application of this compound is as a nucleophilic coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds.[1] Beyond this, its utility extends to various other palladium-catalyzed transformations, including Heck-type reactions and arylative cyclizations.

In the realm of drug development and discovery, this compound and its derivatives are of significant interest. Boronic acids are known to act as inhibitors for a range of enzymes. Specifically, this compound has been identified as an inhibitor of several bacterial enzymes, highlighting its potential in the development of novel antibacterial agents. Key examples include:

  • β-Lactamase Inhibition : It demonstrates inhibitory activity against AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.

  • Efflux Pump Inhibition : The compound has been shown to inhibit the NorA efflux pump in Staphylococcus aureus, which can potentiate the activity of existing antibiotics like ciprofloxacin.

Furthermore, it is a key intermediate in the synthesis of arylboronates that act as inhibitors of fatty acid amide hydrolase.[5] These applications underscore its importance for medicinal chemists in creating targeted therapies and overcoming antibiotic resistance.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound. This reaction is fundamental for the synthesis of biaryl compounds.

Materials:

  • Aryl halide (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (5 mol %)

  • Base (e.g., K₃PO₄, Na₂CO₃, CsF) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Distilled Water

Procedure:

  • To a Schlenk flask, add the aryl halide (0.986 mmol) and the palladium catalyst (5 mol %).

  • Add the solvent (6 mL) to the flask. The mixture is stirred under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes at room temperature.

  • After 30 minutes, add this compound (1.08 mmol), the base (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.

  • The reaction mixture is then heated to reflux at 70–80 °C and stirred for 18–22 hours.

  • Reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, it is cooled to room temperature.

  • Add ethyl acetate to the reaction mixture and filter through Celite to remove the catalyst.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[8]

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental process involving this compound.

Suzuki_Miyaura_Cycle cluster_legend In this context: Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex (R¹-Pd(II)L₂-X) Pd0->OxAdd ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Oxidative Addition Transmetalation Transmetalation Complex (R¹-Pd(II)L₂-R²) OxAdd->Transmetalation BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetalation Transmetalation->Pd0 Product Biaryl Product (R¹-R²) Transmetalation->Product Reductive Elimination R2 R² = 4-Bromophenyl

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of 4-Bromophenylboronic Acid from 4-Bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-bromophenylboronic acid from 4-bromoaniline. This transformation is a critical process for generating a versatile reagent widely used in medicinal chemistry and organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] The primary method detailed is a Sandmeyer-type reaction, which involves the diazotization of 4-bromoaniline followed by a borylation step.[3][4]

Reaction Principle: The Sandmeyer-Type Borylation

The conversion of an aromatic amine, such as 4-bromoaniline, into an arylboronic acid is a powerful transformation in organic synthesis.[4] The process begins with the diazotization of the primary aromatic amine. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt intermediate.[5]

This highly reactive diazonium salt is then subjected to a borylation reaction. While traditional Sandmeyer reactions are known for introducing halides or other functional groups, modern variations allow for the introduction of a boronic acid moiety.[3][4] This step typically involves a radical mechanism.[3][6] The overall pathway provides a direct route from readily available anilines to valuable arylboronic acids.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Bromoaniline Diazonium_Salt 4-Bromoaniline->Diazonium_Salt 1. NaNO₂, HCl, H₂O, MeOH 2. 0-5°C, 30 min 4-Bromophenylboronic_Acid Diazonium_Salt->4-Bromophenylboronic_Acid Borylation (e.g., with B₂(OH)₄) Experimental_Workflow Experimental Workflow A 1. Dissolve 4-bromoaniline in MeOH, HCl, and H₂O. B 2. Cool the mixture to 0-5°C in an ice bath. A->B Setup C 3. Add aqueous NaNO₂ solution dropwise while maintaining temperature. B->C Diazotization D 4. Stir at 0-5°C for 30 minutes to form diazonium salt. C->D E 5. Introduce the borylating agent (e.g., diboronic acid). D->E Borylation F 6. Continue stirring for 60 minutes. E->F G 7. Quench reaction with water and perform extraction with CH₂Cl₂. F->G Workup H 8. Combine organic layers and dry over anhydrous Na₂SO₄. G->H I 9. Concentrate under reduced pressure to yield crude product. H->I J 10. Purify the product (e.g., by recrystallization or extraction). I->J Purification

References

An In-depth Technical Guide to the Physical Properties of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 4-Bromophenylboronic acid (4-BPBA), a versatile reagent frequently employed in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Accurate knowledge of its physical characteristics is crucial for its proper handling, storage, and application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These values are compiled from various chemical suppliers and databases.

PropertyValueCitations
Molecular Formula C₆H₆BBrO₂[2][3][4][5]
Molecular Weight 200.83 g/mol [2][6]
Appearance White to off-white or light yellow crystalline powder/crystals.[2][3][4]
Melting Point 284-288 °C (lit.)[3][7][8]
Boiling Point 315.0 ± 44.0 °C (Predicted)[3][8]
Density 1.67 ± 0.1 g/cm³ (Predicted)[3][8]
pKa 8.32 ± 0.10 (Predicted)[3][8]
Solubility Insoluble in water; Soluble in methanol.[2][3][8]
CAS Number 5467-74-3[2][4]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[9] The most common method is the capillary tube technique.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[10][11] The tube is tapped gently to ensure dense packing.

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus (e.g., Mel-Temp). If using a liquid bath (Thiele tube), the capillary is secured to the thermometer with a thread, ensuring the sample is level with the thermometer bulb.[10]

  • Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used initially to find an approximate melting range.[12]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature increasing at a rate of about 2°C per minute as it approaches the approximate melting point.[12]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid mass turns into a clear liquid. The melting range is reported as T1-T2.[10][11]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups within a molecule. A systematic approach is typically used.

Methodology:

  • Solvent Screening: Place approximately 25 mg of this compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of a chosen solvent (e.g., water, methanol, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in small portions.[13]

  • Observation: After each addition, the tube is shaken vigorously for 10-20 seconds.[14] The compound is classified as "soluble" if it dissolves completely, or "insoluble" if it does not.[14]

  • Classification:

    • Solubility in water suggests the presence of polar functional groups.

    • For water-insoluble compounds, solubility in 5% NaOH indicates an acidic functional group.

    • Solubility in 5% NaHCO₃, a weaker base, suggests a strongly acidic functional group (like a carboxylic acid).

    • Solubility in 5% HCl indicates a basic functional group (like an amine).[15]

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a compound. While the pKa for this compound is often a predicted value, it can be determined experimentally using several methods.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise mass of this compound is dissolved in an appropriate solvent (often a water-organic solvent mixture due to low water solubility) to create a solution of known concentration.[16]

  • Titration: A calibrated pH meter is placed in the solution. A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of base added. The pKa corresponds to the pH at the half-equivalence point, which is the inflection point of the sigmoid-shaped curve.[16][17]

Alternative Methods: Other advanced techniques include UV-Vis spectrophotometry, where absorbance changes are monitored as a function of pH, and NMR spectroscopy, which tracks changes in the chemical shift of specific protons upon deprotonation.[16][17][18]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for characterizing a solid organic compound like this compound based on its physical properties.

G cluster_start cluster_solubility Solubility Analysis cluster_melting_point Melting Point Analysis cluster_end start Solid Organic Sample (e.g., 4-BPBA) sol_water Test in Water start->sol_water  Qualitative Tests mp_fast Rapid Heating (Fast Ramp) start->mp_fast  Quantitative Tests sol_hcl Test in 5% HCl sol_water->sol_hcl If Insoluble sol_naoh Test in 5% NaOH sol_hcl->sol_naoh If Insoluble sol_result Functional Group Inference sol_naoh->sol_result end_node Compound Characterization sol_result->end_node mp_approx Approximate MP mp_fast->mp_approx mp_slow Slow Heating (2°C/min) mp_approx->mp_slow Use as guide mp_result Accurate MP Range (Purity Assessment) mp_slow->mp_result mp_result->end_node

References

In-Depth Technical Guide: Crystal Structure Analysis of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of 4-bromophenylboronic acid, a compound of significant interest in synthetic chemistry and drug development. The following sections detail the crystallographic data, experimental protocols for its determination, and a visualization of its molecular and supramolecular architecture.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear comparison and reference. This data provides the fundamental geometric information of the unit cell and the arrangement of molecules within the crystal lattice.

ParameterValue
Empirical Formula C₆H₆BBrO₂
Formula Weight 200.83
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.35
b (Å) 9.53
c (Å) 7.42
α (°) 90
β (°) 109.4
γ (°) 90
Volume (ų) 690
Z 4
Calculated Density (g/cm³) 1.93
CCDC Deposition Number 280501

Experimental Protocols

The determination of the crystal structure of this compound involves two critical stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Crystal Growth Methodology

Single crystals of this compound suitable for X-ray diffraction analysis were obtained from a solution of the compound in a mixture of acetone and water. The process involved the slow evaporation of the solvent at room temperature over a period of several days. This method facilitates the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of this compound was mounted on a goniometer head. Data collection was performed on a Bruker SMART APEX CCD area detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173(2) K. A series of ω and φ scans were carried out to collect a complete dataset. The collected data were processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Structural Analysis and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the workflow of the crystal structure analysis and the key molecular interactions present in the crystal lattice of this compound.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_prep Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Bruker SMART APEX) crystal_selection->data_collection data_processing Data Processing (SAINT) data_collection->data_processing structure_solution Structure Solution (Direct Methods - SHELXTL) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow of Crystal Structure Analysis.

Caption: Supramolecular Dimer Formation via Hydrogen Bonding.

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromophenylboronic acid. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this compound. This document includes tabulated spectral data, detailed experimental protocols, and a logical workflow for NMR data interpretation.

Spectroscopic Data

The NMR data for this compound is most consistently reported in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility and the stability of the boronic acid moiety in this solvent.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits two distinct signals in the aromatic region and a broad singlet corresponding to the acidic protons of the boronic acid group.

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-2, H-67.75d8.2
H-3, H-57.55d8.2
B(OH)₂8.20br s-

Note: The chemical shift of the B(OH)₂ protons can vary depending on concentration and water content in the solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum in DMSO-d₆ shows four signals corresponding to the aromatic carbons. The carbon attached to the boron atom (C-1) is often observed as a broader signal.

Assignment Chemical Shift (δ) in ppm
C-1130.5 (broad)
C-2, C-6136.5
C-3, C-5129.0
C-4123.0

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.[1]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Number of Scans (ns): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

¹³C NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer operating at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlet signals for each carbon.

  • Acquisition Parameters:

    • Number of Scans (ns): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_Info Information Derived cluster_Structure Structural Elucidation 1H_NMR ¹H NMR Spectrum Proton_Env Proton Environments (Chemical Shifts) 1H_NMR->Proton_Env Integration Proton_Coupling Proton-Proton Coupling (Multiplicity, J-values) 1H_NMR->Proton_Coupling Splitting Pattern 13C_NMR ¹³C NMR Spectrum Carbon_Env Carbon Environments (Chemical Shifts) 13C_NMR->Carbon_Env Number of Signals Structure This compound Structure Confirmation Proton_Env->Structure Assignment of Protons Proton_Coupling->Structure Connectivity Information Carbon_Env->Structure Assignment of Carbons

References

The Dawn of Arylboronic Acids: A Technical Guide to the Early Studies and Discovery of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies surrounding the discovery and early synthesis of 4-bromophenylboronic acid, a compound that has become a cornerstone in modern organic chemistry, particularly in the realm of cross-coupling reactions. While contemporary methods for its synthesis are highly optimized, understanding its historical context provides valuable insights into the evolution of organoboron chemistry.

The Pioneering Work of Michaelis and the First Arylboronic Acids

The journey into the world of arylboronic acids began in the late 19th century with the groundbreaking work of German chemist August Michaelis. In 1880, Michaelis and his student, P. Becker, published their seminal paper in the Berichte der deutschen chemischen Gesellschaft detailing the first synthesis of phenylboronic acid.[1][2][3][4][5][6] This pioneering work laid the experimental groundwork for the synthesis of a wide array of substituted arylboronic acids, including the 4-bromo derivative.

While the exact first synthesis of this compound is not explicitly detailed in the initial 1880 publication, the methods described therein were readily applicable to substituted aromatic systems. It is widely understood that the synthesis of various derivatives, including halogenated phenylboronic acids, followed shortly after the initial discovery, likely within Michaelis's own research group or by contemporary chemists.

Early Synthetic Approaches to this compound

The earliest syntheses of arylboronic acids, and by extension this compound, relied on the reaction of organometallic reagents with boron trihalides or trialkoxyboranes, followed by hydrolysis. The two primary methods of that era are outlined below.

The Organomercury Route

The initial method developed by Michaelis involved the use of organomercury compounds.[1] This approach, while historically significant, is now largely obsolete due to the high toxicity of mercury compounds.

Experimental Protocol (Reconstructed based on Michaelis's work):

  • Preparation of Di(4-bromophenyl)mercury: 4-Bromophenylmercuric chloride would be prepared from 4-bromoaniline via a diazonium salt reaction followed by treatment with mercuric chloride. Symmetrization with a reducing agent like sodium stannite would yield di(4-bromophenyl)mercury.

  • Reaction with Boron Trichloride: Di(4-bromophenyl)mercury would be heated with boron trichloride in a sealed tube. This reaction would lead to the formation of 4-bromophenylboron dichloride and 4-bromophenylmercuric chloride.

  • Hydrolysis: The resulting 4-bromophenylboron dichloride is highly susceptible to hydrolysis. Careful addition of water would yield this compound and hydrochloric acid.

  • Isolation and Purification: The crude this compound would be isolated by filtration and purified by recrystallization from hot water or a suitable organic solvent.

Logical Workflow of the Organomercury Route

A 4-Bromoaniline B Di(4-bromophenyl)mercury A->B Diazotization, HgCl2, Reduction C 4-Bromophenylboron dichloride B->C D 4-Bromophenylboronic acid C->D E Boron trichloride E->C F Water F->D Hydrolysis

Caption: Workflow for the early synthesis of this compound via the organomercury route.

The Grignard Reagent Route

The development of Grignard reagents by Victor Grignard at the turn of the 20th century provided a more convenient and less hazardous route to organoboron compounds. This method quickly became the standard for the synthesis of arylboronic acids.

Experimental Protocol (Generalized from early 20th-century methods):

  • Formation of the Grignard Reagent: Magnesium turnings would be activated, typically with a small crystal of iodine, in anhydrous diethyl ether. 1,4-Dibromobenzene or 4-bromobromobenzene would then be added dropwise to initiate the formation of 4-bromophenylmagnesium bromide.

  • Reaction with a Borate Ester: The freshly prepared Grignard reagent would be slowly added to a cooled solution of a trialkyl borate, such as trimethyl borate or triethyl borate, in anhydrous diethyl ether. This reaction forms the corresponding dialkyl 4-bromophenylboronate.

  • Hydrolysis: The reaction mixture would then be hydrolyzed by the careful addition of an aqueous acid, such as sulfuric or hydrochloric acid. This step cleaves the boronate ester to yield this compound.

  • Workup and Isolation: The ethereal layer would be separated, and the aqueous layer extracted with diethyl ether. The combined organic extracts would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent removed to yield the crude product.

  • Purification: The crude this compound would be purified by recrystallization, typically from hot water or a mixture of organic solvents.

Synthesis Pathway using Grignard Reagent

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Boronate Ester Formation cluster_2 Step 3: Hydrolysis A 1,4-Dibromobenzene C 4-Bromophenylmagnesium bromide A->C B Magnesium B->C E Dialkyl 4-bromophenylboronate C->E D Trialkyl borate D->E G 4-Bromophenylboronic acid E->G F Aqueous Acid F->G

Caption: The synthetic pathway to this compound using the Grignard reagent method.

Early Characterization and Data

Early characterization of newly synthesized organic compounds relied on fundamental physical and chemical properties. For this compound, these would have included its melting point, solubility, and elemental analysis.

Table 1: Physical and Chemical Data from Early Studies (Hypothetical Data Based on Known Properties)

PropertyObserved Value
Appearance White to off-white crystalline solid
Melting Point >280 °C (decomposes)
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and diethyl ether.
Elemental Analysis Calculated for C₆H₆BBrO₂: C, 35.88%; H, 3.01%. Found: Values consistent with the calculated percentages.

Significance of the Early Discovery

The discovery and synthesis of this compound, and arylboronic acids in general, were pivotal moments in organic chemistry. Although their full potential was not realized until the development of palladium-catalyzed cross-coupling reactions, these early studies provided the chemical community with a new class of versatile and relatively stable organometallic reagents. The presence of the bromo-substituent on the phenyl ring made this compound a particularly useful building block, as the bromine atom could serve as a handle for further functionalization, a concept that remains central to modern synthetic strategy. These early explorations into the synthesis and reactivity of arylboronic acids paved the way for the development of the Suzuki-Miyaura coupling and other transformative synthetic methodologies that are indispensable in contemporary drug discovery and materials science.

References

A Technical Guide to the Solubility of 4-Bromophenylboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-bromophenylboronic acid, a critical reagent in modern organic synthesis. A deep understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring reproducibility in synthetic and medicinal chemistry applications. This document outlines known solubility data, presents a detailed experimental protocol for its determination, and illustrates the workflow for accurate measurement.

Overview of this compound Solubility

This compound is a crystalline solid widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its solubility is governed by the interplay between the polar boronic acid group [-B(OH)₂] and the relatively nonpolar bromophenyl ring.

Qualitatively, this compound is known to be:

  • Soluble in polar aprotic and protic solvents such as methanol, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]

  • Insoluble in water.[2]

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, the solubility profile of its parent compound, phenylboronic acid, serves as a valuable reference point. The trends observed for phenylboronic acid are expected to be broadly similar for its 4-bromo derivative, though absolute values will differ due to the influence of the bromine substituent.

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents

The following table presents the solubility of the parent compound, phenylboronic acid, which indicates a high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3]

SolventSolvent TypeSolubility of Phenylboronic Acid (Mole Fraction, x₁) at 298.15 K (25 °C)
AcetoneKetone~0.35
3-PentanoneKetone~0.33
Dipropyl EtherEther~0.28
ChloroformHalogenated~0.11
MethylcyclohexaneHydrocarbon<0.01

Note: Data is extrapolated from graphical representations in the cited literature for phenylboronic acid and should be used as a guide for predicting the relative solubility of this compound.[3] For precise applications, experimental determination is essential.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain accurate and reliable solubility data, the isothermal equilibrium (or shake-flask) method is the gold standard.[4][5] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.[6]

Methodology

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent.

    • The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[4][7]

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer.

    • The equilibration period should be sufficient to allow the system to reach a thermodynamic equilibrium between the dissolved and undissolved solid. This typically requires 24 to 72 hours.[4][7] It is recommended to determine the necessary time by measuring the concentration at different time points until it remains constant.[5]

  • Phase Separation:

    • After equilibration, allow the vials to rest, enabling the excess solid to settle.

    • Carefully separate the saturated supernatant (the liquid portion) from the undissolved solid. This is best achieved by centrifugation followed by withdrawing the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., PTFE, 0.22 µm).[4]

  • Concentration Analysis:

    • Accurately dilute a known volume of the saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.[7][8]

    • A calibration curve must be prepared using standards of known concentrations in the same solvent to ensure accurate quantification.[7]

  • Data Calculation:

    • Use the concentration obtained from the analytical measurement and the dilution factor to calculate the original concentration of this compound in the saturated supernatant.

    • This value represents the thermodynamic solubility, typically expressed in units of mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

G prep 1. Sample Preparation (Add excess solute to solvent) equil 2. Equilibration (Agitate at constant T for 24-72h) prep->equil phase_sep 3. Phase Separation (Centrifuge or filter) equil->phase_sep analysis 4. Concentration Analysis (HPLC-UV or UV-Vis) phase_sep->analysis calc 5. Data Calculation (Determine solubility value) analysis->calc result Thermodynamic Solubility calc->result

Isothermal Equilibrium Solubility Measurement Workflow.

References

Stability and Storage of 4-Bromophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromophenylboronic acid. Drawing from established scientific literature and regulatory guidelines, this document outlines the intrinsic stability of the compound, its degradation pathways, and methodologies for its assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed for handling, storing, and utilizing this compound effectively in their work.

Core Stability Profile and Storage Recommendations

This compound is a crystalline solid that is generally stable under recommended storage conditions. However, like many arylboronic acids, it is susceptible to degradation through various pathways, primarily influenced by moisture, pH, light, and temperature. The primary degradation mechanism of concern is protodeboronation, which involves the cleavage of the carbon-boron bond.

General Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on safety data sheets and general chemical handling principles.

ParameterRecommendationRationaleCitations
Temperature Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C.Minimizes the rate of potential degradation reactions.[1]
Atmosphere Store in a well-ventilated area under an inert gas (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which can promote degradation.
Container Keep container tightly sealed and in its original packaging.Prevents exposure to moisture and light.
Light Protect from light.Light can provide the energy to initiate or accelerate degradation reactions.
Incompatibilities Avoid strong oxidizing agents.To prevent potentially vigorous or hazardous reactions.
Moisture Avoid moisture. The compound is known to be moisture-sensitive.Moisture is a key reactant in the primary degradation pathway of protodeboronation.[2][3][4]
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference.

PropertyValueCitations
Molecular Formula C₆H₆BBrO₂[1]
Molecular Weight 200.83 g/mol [1]
Appearance White to off-white or light brown crystalline powder.[1][5]
Melting Point 284-288 °C (literature values may vary slightly)
Solubility Soluble in methanol.

Degradation Pathways and Mechanisms

The principal degradation pathway for this compound, like other arylboronic acids, is protodeboronation . This reaction involves the replacement of the boronic acid group with a hydrogen atom, yielding bromobenzene as the primary degradation product.

The rate and mechanism of protodeboronation are highly dependent on the reaction conditions, particularly pH.[6] Studies on various arylboronic acids have shown that both acid- and base-catalyzed pathways exist.[7][8] For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[9]

The general mechanism for base-catalyzed protodeboronation is illustrated in the diagram below.

G Figure 1: Base-Catalyzed Protodeboronation of this compound cluster_0 Equilibrium with Hydroxide cluster_1 Rate-Limiting Step cluster_2 Product Formation 4-Bromophenylboronic_Acid This compound Br-Ph-B(OH)₂ 4-Bromophenylboronate 4-Bromophenylboronate Anion [Br-Ph-B(OH)₃]⁻ 4-Bromophenylboronic_Acid->4-Bromophenylboronate + OH⁻ 4-Bromophenylboronate->4-Bromophenylboronic_Acid - OH⁻ Transition_State Transition State 4-Bromophenylboronate->Transition_State + H₂O Bromobenzene Bromobenzene (Degradation Product) Br-Ph-H Transition_State->Bromobenzene Boric_Acid Boric Acid B(OH)₃ Transition_State->Boric_Acid

Figure 1: Base-Catalyzed Protodeboronation of this compound

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][11][12][13][14][15]

General Experimental Workflow

The diagram below outlines a typical workflow for a forced degradation study.

G Figure 2: Forced Degradation Study Workflow Start Prepare Solutions of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Pre-defined Time Points Stress_Conditions->Sampling Analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data_Evaluation Identify and Quantify Degradation Products Analysis->Data_Evaluation Pathway_Elucidation Elucidate Degradation Pathways Data_Evaluation->Pathway_Elucidation End Report Findings Pathway_Elucidation->End

Figure 2: Forced Degradation Study Workflow
Detailed Methodologies

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a mixture of methanol and water, at a concentration of approximately 1 mg/mL.

3.2.2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

3.2.3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

3.2.4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.

3.2.5. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a clean, dry vial.

  • Expose the solid to a dry heat of 70°C in a calibrated oven for up to 7 days.

  • At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

3.2.6. Photostability Testing (Solid State):

  • Spread a thin layer of solid this compound in a chemically inert, transparent container.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12][13][15]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound from its degradation products. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.[16][17][18]

Summary of Stability Data

Stress ConditionExpected StabilityPrimary Degradation ProductPotential Secondary Products
Acidic (e.g., 0.1 M HCl, 60°C) Moderate to low stability.BromobenzeneFormation of boroxines (anhydrides)
Basic (e.g., 0.1 M NaOH, 60°C) Low stability.[7][8][9]BromobenzeneNot well-documented
Oxidative (e.g., 3% H₂O₂, RT) Potentially unstable.[19]Oxidized derivatives, cleavage of the boronic acid group.Further degradation products
Thermal (Solid, 70°C) Generally stable, but degradation may occur over extended periods, especially in the presence of moisture.BromobenzeneDehydration products (boroxines)
Photolytic (Solid, ICH Q1B) Potential for degradation, depending on the wavelength and intensity of light.Bromobenzene and other photoproducts.Not well-documented
High Humidity (Solid, RT) Low stability due to the promotion of hydrolysis and protodeboronation.[2][3][4]BromobenzeneFormation of boroxines

Conclusion

This compound is a valuable reagent in chemical synthesis, but its stability is a critical consideration for its effective use. The primary degradation pathway is protodeboronation, which is significantly influenced by moisture and pH. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For applications in drug development and other regulated fields, conducting thorough forced degradation studies is essential to understand its stability profile and to develop appropriate control strategies. The experimental protocols and information provided in this guide serve as a robust starting point for these investigations.

References

A Technical Guide to 4-Bromophenylboronic Acid: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylboronic acid is a versatile and widely utilized reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its ability to serve as a stable, yet reactive, source of a 4-bromophenyl group makes it an invaluable building block for the construction of complex organic molecules, including active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key applications with detailed experimental protocols, and visual representations of the underlying chemical processes.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale manufacturing. The compound is typically offered in various purity grades and packaging sizes to accommodate the diverse needs of the scientific community. Below is a summary of prominent suppliers and the typical specifications of their products.

SupplierPurity Levels OfferedTypical Packaging Sizes
Sigma-Aldrich (Merck) ≥95.0%[1], ≥97%5 g, 25 g, 100 g
Tokyo Chemical Industry (TCI) >97.0% (contains varying amounts of Anhydride)5 g, 25 g, 100 g, 500 g
Alfa Aesar (Thermo Fisher Scientific) 97%5 g, 25 g, 100 g
Oakwood Chemical 97%, 98+%1 g, 5 g, 25 g, 100 g
Combi-Blocks 95%, 97%1 g, 5 g, 10 g, 50 g
Matrix Scientific 97%[2]Custom packaging available
BLD Pharm Inquire for details[3]Inquire for details[3]
HANGZHOU LEAP CHEM CO., LTD. Industrial Grade/98%, 99%, 99.5%[4]Bottle, barrel, custom[4]

Note: Purity, packaging, and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Certificates of Analysis (CoA) are typically available from the supplier and provide lot-specific data on purity and other quality parameters.[2]

Key Applications and Experimental Protocols

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5] This reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and coupling partners.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX_in Ar-X ArX_in->OxAdd Boronic_in Ar'B(OH)₂ + Base Boronic_in->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.[7][8]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 mixture of toluene and water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent_catalyst Add Solvent and Degas Add Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) solvent_catalyst->reaction workup Work-up: - Cool to RT - Dilute and Wash reaction->workup purification Purification: - Dry and Concentrate - Column Chromatography or Recrystallization workup->purification product Pure Biaryl Product purification->product

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of a wide array of organic compounds. Its utility, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, has solidified its importance in both academic research and industrial drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers, facilitating the effective use of this important synthetic building block.

References

Basic reactivity of the boronic acid group in 4-Bromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of the Boronic Acid Group in 4-Bromophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the fundamental reactivity of the boronic acid functional group in this compound. This compound is a vital building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Understanding its core chemical behaviors, including its Lewis acidity, participation in the Suzuki-Miyaura coupling, and various other transformations, is critical for its effective application in research and development.

Introduction to this compound

This compound is an organoboron compound featuring a boronic acid group (-B(OH)_2) and a bromine atom attached to a benzene ring.[1] Its bifunctional nature—possessing a site for cross-coupling (the boronic acid) and another functional handle (the bromine atom)—makes it a versatile reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][3] The boronic acid group's reactivity is central to its utility, and a thorough understanding of its properties is essential for reaction design and optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula
C6H6BBrO2C_6H_6BBrO_2C6​H6​BBrO2​
[1]
Molecular Weight 200.83 g/mol [2]
Melting Point 284-288 °C[2]
Appearance Off-white to light beige crystalline powder[2]
pKa (Predicted) 8.32 ± 0.10[2][4]
Solubility Soluble in methanol, insoluble in water[2]

Core Reactivity and Key Transformations

The reactivity of the boronic acid group is governed by the electron-deficient nature of the boron atom, which acts as a Lewis acid. This property dictates its interactions and participation in various chemical reactions.

Lewis Acidity and Boronate Formation

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. In the presence of a Lewis base, such as a hydroxide ion (

OHOH^-OH−
), it can accept a pair of electrons to form a tetracoordinate boronate species.[5] This equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate is fundamental to its reactivity, particularly in transmetalation steps of cross-coupling reactions.[6] The formation of the boronate increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer to a metal center.[6]

Boronate_Equilibrium BA This compound (Trigonal, Lewis Acid) Boronate 4-Bromophenylboronate (Tetrahedral, Nucleophilic) BA->Boronate Base Boronate->BA Acid Base + OH- Acid + H+

Caption: Boronic acid-boronate equilibrium.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8] In this palladium-catalyzed reaction, the aryl group from the boronic acid is coupled with an organic halide.[9] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The base is crucial for the transmetalation step, where the organic group is transferred from the activated boronate to the palladium center.[6][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X (Oxidative Addition Product) pd0->pd_complex1 Oxidative Addition + R¹-X pd_complex2 R¹-Pd(II)L_n-R² (Transmetalation Product) pd_complex1->pd_complex2 Transmetalation + R²-B(OH)₂ / Base pd_complex2->pd0 product R¹-R² pd_complex2->product Reductive Elimination center

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Esterification

Boronic acids readily undergo condensation reactions with diols, such as pinacol, to form cyclic boronic esters (boronates).[12] This transformation is often performed to enhance the stability of the compound, improve its solubility in organic solvents, or for purification purposes, as boronic acids can dehydrate to form cyclic anhydrides (boroxines).[13] Pinacol esters are particularly common and are often used directly in cross-coupling reactions.[14][15]

Esterification BoronicAcid This compound Ar-B(OH)₂ PinacolEster Pinacol Ester BoronicAcid->PinacolEster Condensation Pinacol Pinacol Water 2 H₂O

Caption: Esterification of boronic acid with pinacol.

Protodeboronation

Protodeboronation is a common side reaction in which the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[16] This process can be promoted by acidic or basic conditions and elevated temperatures, leading to the loss of the desired starting material and the formation of bromobenzene as a byproduct.[16][17] The propensity for protodeboronation is highly dependent on the specific boronic acid and the reaction conditions.[16][18] For some applications, protodeboronation can be used intentionally as a synthetic step.[19]

Other Reactions
  • Oxidation: The C-B bond can be oxidized, typically with reagents like hydrogen peroxide (

    H2O2H_2O_2H2​O2​
    ) under basic conditions, to yield a phenol. This provides a method to introduce a hydroxyl group where the boronic acid was located.

  • Homocoupling: Under certain palladium-catalyzed conditions, particularly in the presence of an oxidant and absence of a coupling partner, this compound can couple with itself to form 4,4'-dibromobiphenyl.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction between this compound and an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g.,

    Pd(PPh3)4Pd(PPh_3)_4Pd(PPh3​)4​
    , 2-5 mol%)[20]

  • Base (e.g.,

    K2CO3K_2CO_3K2​CO3​
    or
    K3PO4K_3PO_4K3​PO4​
    , 2-3 equivalents)[20]

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)[10][20]

  • Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and the base.

  • Add the solvent mixture (e.g., 4:1 dioxane:water).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).[10][20]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol for Pinacol Ester Formation

This protocol outlines the synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reagents & Equipment:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, Dichloromethane, or Toluene)

  • Drying agent (e.g., anhydrous

    MgSO4MgSO_4MgSO4​
    ) or Dean-Stark apparatus for azeotropic water removal

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

Procedure:

  • Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask.

  • Stir the mixture at room temperature. The reaction can often proceed at room temperature, but gentle heating may be required to drive it to completion. If heating, use a reflux condenser and a Dean-Stark trap if using toluene to remove the water byproduct.

  • Stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting crude product can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Conclusion

This compound is a cornerstone reagent in synthetic chemistry due to the versatile and predictable reactivity of its boronic acid group. Its Lewis acidic nature and the crucial equilibrium to the more nucleophilic boronate form are central to its function, most notably in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. A comprehensive understanding of this core reactivity, along with competing pathways such as protodeboronation and the ability to protect it as an ester, empowers chemists to harness its full synthetic potential in the development of novel molecules for research, medicine, and materials science.

References

An In-depth Technical Guide to the Electronic Effects of the Bromine Substituent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the electronic properties of the bromine substituent, its influence on chemical reactivity and molecular characteristics, and the experimental methods used for its characterization.

The Dual Electronic Nature of the Bromine Substituent

The bromine atom, like other halogens, exhibits a dual electronic nature when attached to an aromatic system. This duality arises from the interplay of two opposing effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Bromine is significantly more electronegative than carbon. This high electronegativity causes it to withdraw electron density from the aromatic ring through the sigma (σ) bond.[1][2] This electron-withdrawing inductive effect is a permanent polarization of the bond and reduces the overall electron density of the ring, making it less nucleophilic.[3][4]

  • Resonance Effect (+M): The bromine atom possesses lone pairs of electrons in its p-orbitals. These lone pairs can be delocalized into the π-system of the aromatic ring, donating electron density.[5] This electron-donating resonance effect (also known as the mesomeric effect) increases the electron density at the ortho and para positions of the ring.[6]

The overall electronic influence of bromine is a net withdrawal of electron density, as the inductive effect is stronger than the resonance effect.[1][7] This makes bromine a deactivating group in the context of electrophilic aromatic substitution.

G cluster_0 Electronic Effects of Bromine on an Aromatic Ring cluster_1 Inductive Effect (-I) cluster_2 Resonance Effect (+M) cluster_3 Overall Effect A Aromatic Ring Br Bromine (Br) A->Br σ-bond Resonance Electron donation from lone pairs Br->Resonance Donates lone pair e⁻ Inductive Electron withdrawal due to high electronegativity Inductive->A Pulls e⁻ density Inductive_Effect σ-bond polarization (Ring → Br) Result Net Electron Withdrawal (Inductive > Resonance) Resonance_Effect π-system delocalization (Br → Ring) EAS_Resonance Arenium Ion Stabilization in EAS of Bromobenzene cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_attack More Stable Intermediate ortho_res1 Resonance Structure 1 ortho_attack->ortho_res1 delocalization ortho_res2 Resonance Structure 2 ortho_res1->ortho_res2 delocalization ortho_res3 Resonance Structure 3 ortho_res2->ortho_res3 delocalization ortho_halonium Halonium Ion (Extra Stabilization) ortho_res3->ortho_halonium delocalization Ortho_Para_Director Conclusion: Bromine is an Ortho, Para-Director ortho_halonium->Ortho_Para_Director meta_attack Less Stable Intermediate meta_res1 Resonance Structure 1 meta_attack->meta_res1 meta_res2 Resonance Structure 2 meta_res1->meta_res2 meta_res3 Resonance Structure 3 meta_res2->meta_res3 meta_no_halo No Halonium Ion meta_res3->meta_no_halo meta_no_halo->Ortho_Para_Director Unfavored para_attack More Stable Intermediate para_res1 Resonance Structure 1 para_attack->para_res1 delocalization para_res2 Resonance Structure 2 para_res1->para_res2 delocalization para_res3 Resonance Structure 3 para_res2->para_res3 delocalization para_halonium Halonium Ion (Extra Stabilization) para_res3->para_halonium delocalization para_halonium->Ortho_Para_Director Hammett_Workflow Workflow for Hammett Constant (σ) Determination prep 1. Prepare Solutions (Substituted Benzoic Acid, NaOH) titrate 2. Potentiometric Titration (Acid vs. NaOH) prep->titrate plot 3. Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot pka 4. Determine pKa (pH at half-equivalence point) plot->pka calc 5. Calculate σ Constant σ = pKa(Benzoic Acid) - pKa(Substituted Acid) pka->calc result Result: Quantitative Electronic Parameter (σ) calc->result

References

Methodological & Application

Standard Protocol for Suzuki-Miyaura Coupling with 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, focusing on the use of 4-bromophenylboronic acid as a key building block. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for a successful coupling reaction. Additionally, it includes a summary of typical reaction conditions and a visualization of the experimental workflow and catalytic cycle.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate.[3][4] Developed by Akira Suzuki and his colleagues in 1979, this reaction has become indispensable in both academic and industrial research, particularly in the synthesis of complex organic molecules for drug discovery and materials science.[3][4][5] Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the generation of environmentally benign boron-containing byproducts.[2][6]

This compound is a bifunctional reagent that can participate in Suzuki-Miyaura coupling through either its boronic acid moiety or its aryl bromide functionality, making it a versatile building block for the synthesis of poly-aromatic structures. This protocol will focus on the reaction of this compound with a generic aryl halide.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[4][7]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.[4][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the substrate.

3.1. Materials and Reagents

  • This compound

  • Aryl halide (e.g., aryl iodide, bromide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

3.2. Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

3.3. General Procedure

  • To a Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.) and, if necessary, the ligand.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent and degassed water (if using a biphasic system).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Summary of Reaction Conditions

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions reported in the literature for similar reactions.

ComponentExamplesTypical Concentration/LoadingNotes
Aryl Halide Aryl Iodides, Bromides, Triflates1.0 equivalentReactivity order: I > OTf > Br >> Cl.[3]
Boronic Acid This compound1.1 - 1.5 equivalentsExcess is used to drive the reaction to completion.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃1 - 5 mol %Pd(PPh₃)₄ is a common starting point.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsThe choice of base can significantly impact the yield.
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile-Often used as a mixture with water.[8]
Temperature 70 - 110 °C-Higher temperatures are often required for less reactive halides.
Reaction Time 2 - 24 hours-Monitored by TLC or GC/LC-MS.

Visualizations

5.1. Experimental Workflow

G reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Reaction (TLC) heat->monitor workup 6. Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

5.2. Suzuki-Miyaura Catalytic Cycle

G cluster_steps pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Ar-X transmetalation_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetalation_complex Ar'-B(OR)2 Base transmetalation_complex->pd0 Ar-Ar' oa Oxidative Addition tm Transmetalation re Reductive Elimination

References

Application Notes and Protocols: Heck Reaction Conditions Using 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes. While traditionally employing aryl halides, the use of arylboronic acids as coupling partners has gained significant traction, offering a milder and often more versatile alternative. This document provides detailed application notes and protocols for the Heck reaction utilizing 4-bromophenylboronic acid, a readily available and functionalized building block of interest in medicinal chemistry and materials science.

The protocols outlined below detail two distinct sets of conditions for the Heck reaction with this compound: a mild, room-temperature procedure employing an additive, and an oxygen- and base-free oxidative coupling method. These methodologies provide researchers with options to suit various substrate scopes and functional group tolerances.

Data Presentation: Comparison of Heck Reaction Conditions

The following table summarizes the key quantitative data from two distinct protocols for the Heck reaction of this compound with representative alkenes. This allows for a direct comparison of their efficiency and requirements.

ParameterProtocol 1: Mild Additive-MediatedProtocol 2: Oxygen- and Base-Free Oxidative Coupling
Arylating Agent This compoundThis compound
Alkene Styrenen-Butyl vinyl ether
Catalyst Palladium(II) acetate (Pd(OAc)₂)Palladium(II) acetate (Pd(OAc)₂)
Catalyst Loading 5 mol %2 mol %
Ligand None1,3-Bis(diphenylphosphino)propane (dppp)
Ligand Loading -3 mol %
Additive/Oxidant N-Bromosuccinimide (NBS) (30 mol %)None
Base NoneNone
Solvent TolueneAcetone
Temperature 25 °C70 °C
Reaction Time 12 hours15 hours
Yield Not specified for this compound, but optimized for phenylboronic acid.[1]89%[2]

Experimental Protocols

Protocol 1: Mild, Additive-Mediated Heck Reaction[1]

This protocol describes a Heck reaction performed at ambient temperature, facilitated by the use of N-bromosuccinimide (NBS) as an additive.

Materials:

  • This compound

  • Styrene (or other suitable alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Toluene (dry)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the alkene (e.g., styrene, 1.0 mmol, 1.0 equiv).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol %).

  • Add N-Bromosuccinimide (NBS, 0.30 mmol, 30 mol %).

  • Add dry toluene (1 mL).

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Upon completion, the reaction mixture can be worked up by standard procedures, typically involving filtration to remove palladium black, followed by extraction and purification by column chromatography.

Protocol 2: Oxygen- and Base-Free Oxidative Heck Reaction[2]

This protocol outlines an efficient oxidative Heck coupling that proceeds without the need for an external base or oxygen, making it suitable for base-sensitive substrates.

Materials:

  • This compound

  • n-Butyl vinyl ether (or other suitable alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Acetone

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv).

  • Add the alkene (e.g., n-butyl vinyl ether, 2.0 mmol, 2.0 equiv).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol %).

  • Add 1,3-Bis(diphenylphosphino)propane (dppp, 0.03 mmol, 3 mol %).

  • Add acetone (3 mL).

  • The reaction vessel is sealed and the mixture is stirred at 70 °C for 15 hours.

  • After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the desired product.

Mandatory Visualizations

General Workflow for the Heck Reaction

The following diagram illustrates the general experimental workflow for performing a Heck reaction, from reagent preparation to product purification.

G General Experimental Workflow for the Heck Reaction cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Alkene - Catalyst (e.g., Pd(OAc)2) - Ligand (if applicable) - Additive/Base (if applicable) Setup Combine Reagents in Reaction Vessel Reagents->Setup Solvent Prepare Dry Solvent Solvent->Setup Atmosphere Establish Inert Atmosphere (if needed) Setup->Atmosphere Reaction Stir at Designated Temperature for Specified Time Atmosphere->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the Heck reaction.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction involving an aryl halide, which shares fundamental steps with the arylboronic acid pathway after the formation of the key arylpalladium(II) intermediate.

G Simplified Catalytic Cycle of the Heck Reaction Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)(alkene)-X] Ln ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)-X Ln AlkeneComplex->InsertionProduct Migratory Insertion Product Ar-CH=CH-R InsertionProduct->Product HPdX H-Pd(II)-X Ln InsertionProduct->HPdX β-Hydride Elimination HPdX->Pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromophenylboronic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The use of 4-bromophenylboronic acid as the aryl halide substrate in Sonogashira coupling is of particular interest in medicinal chemistry and materials science. The resulting products, 4-(alkynyl)phenylboronic acids, are valuable building blocks that possess both a reactive alkyne moiety and a boronic acid group, which can be utilized in subsequent transformations such as Suzuki-Miyaura cross-coupling reactions. This bifunctional nature allows for the efficient and modular synthesis of complex molecular architectures.

These application notes provide a detailed overview and experimental protocols for the chemoselective Sonogashira coupling of this compound with various terminal alkynes, focusing on the selective reaction at the carbon-bromine bond while preserving the boronic acid functionality.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism consists of two interconnected catalytic cycles: a palladium cycle and a copper cycle.

A simplified representation of the catalytic cycle is depicted below:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd catalyst, Cu(I) co-catalyst, and ligand in a reaction flask. B Add solvent and base. A->B C Degas the reaction mixture (e.g., by bubbling with Argon). B->C D Add the terminal alkyne. C->D E Heat the reaction mixture to the desired temperature. D->E F Monitor the reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature. F->G Upon completion H Filter the reaction mixture to remove solids. G->H I Perform aqueous workup (e.g., extraction with an organic solvent). H->I J Dry the organic layer and concentrate in vacuo. I->J K Purify the crude product by column chromatography. J->K

Application Notes and Protocols for the Synthesis of Aminated Phenylboronic Acid Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of arylamines, which are prevalent scaffolds in a vast array of bioactive molecules and functional materials.[2]

This document provides detailed application notes and protocols for the synthesis of aminated phenylboronic acid derivatives. A direct Buchwald-Hartwig amination on an unprotected 4-bromophenylboronic acid is generally not feasible due to the inherent instability of the boronic acid moiety under the basic reaction conditions, which can lead to competitive side reactions such as protodeboronation.

To circumvent this, a robust two-step strategy is presented:

  • Buchwald-Hartwig amination of a protected this compound derivative, specifically the pinacol ester, 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The pinacol group provides stability to the boronic acid, making it compatible with the reaction conditions.[3]

  • Deprotection of the resulting aminated pinacol boronate ester to yield the desired aminated phenylboronic acid.

This approach allows for the synthesis of a diverse range of aminated phenylboronic acid derivatives, valuable intermediates for further functionalization, for example, in subsequent Suzuki-Miyaura cross-coupling reactions.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on the careful selection of several key parameters. The following table summarizes typical components and conditions, with recommendations based on established literature for similar aryl bromide substrates.[4][5]

Parameter Component/Condition Typical Range/Value Recommendations & Remarks
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-5 mol%Pd₂(dba)₃ is often preferred for its air stability. Pre-formed catalysts incorporating the phosphine ligand can also be highly effective.
Phosphine Ligand XPhos, RuPhos, BrettPhos1.2 - 2.4 equiv. relative to PdBulky, electron-rich phosphine ligands are crucial for efficient catalysis. The choice of ligand can depend on the amine coupling partner (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[6]
Amine Source Primary & Secondary Amines1.0 - 1.5 equivalentsA slight excess of the amine is often used to ensure complete consumption of the aryl bromide.
Base NaOt-Bu, LHMDS, Cs₂CO₃1.5 - 3.0 equivalentsSodium tert-butoxide is a strong, effective base for many applications. Weaker bases like cesium carbonate may be used for base-sensitive substrates.
Solvent Toluene, Dioxane, THF-Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a common and effective choice.
Temperature 80 - 110 °C100 °CThe reaction temperature will depend on the specific catalyst system and substrate reactivity. Optimization may be required.
Reaction Time 2 - 24 hours12 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a Primary or Secondary Amine

This protocol describes a general procedure for the palladium-catalyzed amination of the pinacol ester of this compound.

Materials:

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, deoxygenated toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents (e.g., diethyl ether, saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.048 equiv, 4.8 mol%) in a small amount of anhydrous toluene.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene to the reaction vessel via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired aminated phenylboronic acid pinacol ester.

Protocol 2: Deprotection of Aminated Phenylboronic Acid Pinacol Ester to the Corresponding Boronic Acid

This protocol describes the hydrolysis of the pinacol ester to the free boronic acid.

Materials:

  • Aminated phenylboronic acid pinacol ester (from Protocol 1)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the aminated phenylboronic acid pinacol ester (1.0 equiv) in diethyl ether.[7]

  • Hydrolysis: Add 1 M HCl and stir the biphasic mixture vigorously at room temperature for 20-30 minutes.[7]

  • Monitoring: The progress of the deprotection can be monitored by TLC or LC-MS.

  • Isolation: If the boronic acid product is stable and precipitates, it can be isolated by filtration. Wash the solid with cold diethyl ether and dry under vacuum.[7]

  • Extraction (if product is soluble): If the product remains in solution, separate the aqueous layer and extract it with diethyl ether or another suitable organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the aminated phenylboronic acid.

Note: Some boronic acids can be unstable and may require immediate use or conversion to a more stable derivative like a trifluoroborate salt.[7][8]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition ArBr Ar-Br (4-Bromophenylboronic acid derivative) Amido_complex [Ar-Pd(II)(NR₂)L₂] OA_complex->Amido_complex Amine Coordination & Deprotonation Amine R₂NH Base Base Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_amination Step 1: Buchwald-Hartwig Amination cluster_deprotection Step 2: Deprotection start Reactants: 2-(4-Bromophenyl)boronate ester Amine, Base reaction Pd₂(dba)₃ / XPhos Toluene, 100 °C start->reaction workup Aqueous Work-up reaction->workup purification1 Column Chromatography workup->purification1 product1 Aminated Phenylboronic Acid Pinacol Ester purification1->product1 hydrolysis 1 M HCl Diethyl Ether, RT product1->hydrolysis Intermediate Product isolation Filtration or Extraction hydrolysis->isolation final_product Aminated Phenylboronic Acid isolation->final_product

References

Application Notes and Protocols for Chan-Lam Cross-Coupling of 4-Bromophenylboronic Acid with Amines and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam cross-coupling reaction, specifically focusing on the use of 4-Bromophenylboronic acid as the aryl donor to form C-N and C-O bonds with a variety of amine and phenol nucleophiles. This reaction is a valuable tool in synthetic chemistry, particularly in drug discovery and development, for the construction of diaryl ethers and diaryl amines.

The Chan-Lam coupling is a copper-catalyzed reaction that offers several advantages over traditional methods, such as the Buchwald-Hartwig amination.[1][2] These advantages include milder reaction conditions, often at room temperature and open to the air, and the use of a less expensive and more abundant metal catalyst.[1][3]

Reaction Principle and Mechanism

The Chan-Lam coupling proceeds through a copper(I)/copper(III) or a copper(II) catalytic cycle. The generally accepted mechanism involves the following key steps:

  • Ligand Exchange: The amine or phenol substrate coordinates with the copper(II) catalyst.

  • Transmetalation: The arylboronic acid transfers the 4-bromophenyl group to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a copper(0) or copper(I) species.

  • Oxidation: The copper species is reoxidized to the active copper(II) state by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Mechanism CuII Cu(II) Catalyst CuNuc Cu(II)-XR CuII->CuNuc + R-XH - H₂O NucH R-XH (Amine/Phenol) ArBOH2 4-Br-Ph-B(OH)₂ CuArNuc Cu(III)-Ar(XR) CuNuc->CuArNuc + ArB(OH)₂ Product 4-Br-Ph-XR CuArNuc->Product Reductive Elimination CuI Cu(I) CuArNuc->CuI CuI->CuII Oxidation (O₂) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Amine/Phenol - Cu Catalyst - Base B Add Anhydrous Solvent A->B C Stir at RT (or heat) Open to Air/O₂ B->C D Monitor Progress (TLC/LC-MS) C->D E Quench Reaction & Solvent Extraction D->E Reaction Complete F Drying & Concentration E->F G Column Chromatography F->G H Pure Product G->H

References

Application Notes and Protocols: Step-by-Step Synthesis of Biaryl Compounds Using 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs found in a wide array of pharmaceuticals, natural products, and advanced materials.[1][2] Their prevalence in drug discovery is noteworthy, with the biaryl structure appearing in numerous therapeutic agents, including anti-inflammatory, anti-cancer, and anti-hypertensive drugs.[1][3][4] The controlled synthesis of these compounds is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds to create biaryl systems.[4][5][6][7] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic boronic acid reagents.[4][7]

This document provides a detailed protocol for the synthesis of a biaryl compound using 4-Bromophenylboronic acid as a key building block, reacting with a generic aryl halide.

Reaction Mechanism: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11]

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.

  • Transmetalation: The organoboron reagent (in this case, this compound), activated by a base, transfers its organic group to the Palladium(II) complex, replacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new biaryl C-C bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation BoronicAcid R-B(OH)2 (this compound) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_ArR Ar-Pd(II)L2-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Biaryl Ar-R (Biaryl Product) RedElim->Biaryl

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Round-bottom flask (50 mL)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Palladium(II) acetate (0.02 mmol), Triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Heating: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete (typically 12-24 hours), remove the flask from the heat source and allow it to cool to room temperature.

  • Workup:

    • Add 20 mL of water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.[8]

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Combine Reactants, Catalyst, Base Solvents 2. Add Dioxane/Water Setup->Solvents Inert 3. Purge with N2/Ar Solvents->Inert Heat 4. Heat to 80-100 °C Inert->Heat Monitor 5. Monitor by TLC Heat->Monitor Cool 6. Cool to RT Monitor->Cool Quench 7. Add Water Cool->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Wash 9. Wash with Brine Extract->Wash Dry 10. Dry Organic Layer Wash->Dry Concentrate 11. Concentrate in vacuo Dry->Concentrate Purify 12. Column Chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Biaryl Compound

Figure 2: Experimental Workflow for Biaryl Synthesis.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis.

ParameterValueNotes
Reactants
Aryl Bromide1.0 mmolLimiting reagent
This compound1.2 mmol1.2 equivalents
Catalyst System
Palladium(II) acetate2 mol%Pre-catalyst
Triphenylphosphine8 mol%Ligand
Base
Potassium Carbonate2.0 mmol2.0 equivalents
Solvent
1,4-Dioxane10 mLOrganic phase
Water2 mLAqueous phase
Reaction Conditions
Temperature80 - 100 °C
Time12 - 24 hoursMonitor by TLC
Expected Yield 70 - 95%Varies with substrate

Characterization Data:

The synthesized biaryl compounds are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity.

TechniqueExpected Observations
¹H NMR Appearance of new aromatic proton signals corresponding to the coupled rings.
¹³C NMR Appearance of new quaternary carbon signals at the point of C-C bond formation.
Mass Spec (e.g., ESI-MS) A molecular ion peak corresponding to the calculated mass of the biaryl product.

Safety Precautions

  • Palladium compounds and aryl halides can be irritants; always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst.

  • Always follow standard laboratory safety procedures.

References

Application Notes: 4-Bromophenylboronic Acid in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylboronic acid is a versatile and commercially available reagent that serves as a crucial building block in medicinal chemistry and drug discovery. Its primary utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1][2] This attribute has made it an invaluable tool in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-tumor agents, and modulators of protein function.[3][4][5][6] Beyond its role in synthesis, this compound and its derivatives have demonstrated intrinsic biological activities, acting as inhibitors of enzymes and bacterial communication systems.[7]

Key Applications in Drug Discovery

The applications of this compound in medicinal chemistry are diverse, spanning from the creation of novel drug candidates to the development of biological probes.

  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application of this compound. It allows for the coupling of the 4-bromophenyl moiety with various aryl or heteroaryl halides, providing a straightforward method to generate biaryl and heteroaryl structures that are common motifs in many drug molecules.[1][2] This reaction is characterized by its mild conditions, high tolerance for a wide range of functional groups, and generally good to excellent yields.[8][9][10]

  • Synthesis of Kinase Inhibitors: Kinases are a critical class of drug targets, particularly in oncology. This compound is frequently used as a starting material in the synthesis of kinase inhibitors. For instance, it can be incorporated into heterocyclic scaffolds known to bind to the ATP-binding site of various kinases.[11][12][13][]

  • Development of Anti-Infective Agents: Research has shown that this compound and its derivatives can exhibit antimicrobial properties through various mechanisms:

    • Inhibition of Staphylococcus aureus NorA Efflux Pump: Certain boronic acid-containing compounds, including derivatives of this compound, can inhibit the NorA efflux pump in Staphylococcus aureus.[7][15] This pump is responsible for extruding antibiotics from the bacterial cell, and its inhibition can restore the efficacy of existing antibiotics like ciprofloxacin.[5][16]

    • AmpC β-Lactamase Inhibition: this compound has been identified as an inhibitor of AmpC β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.[7] By inhibiting this enzyme, it can potentiate the activity of antibiotics such as amoxicillin and ceftazidime.[4]

  • Anti-Tumor Agent Synthesis: It serves as a precursor for the synthesis of compounds with potential anti-tumor activity, such as gallate-based obovatol analogs and combretastatin A-4 analogs that inhibit tubulin polymerization.[3][6][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of this compound and its derivatives in medicinal chemistry.

ApplicationTarget Organism/Cell LineKey ParameterValueReference(s)
AmpC β-Lactamase InhibitionE. coliKi3.6 ± 0.9 µM[7]
S. aureus NorA Efflux Pump InhibitionS. aureus 1199BPotentiation4-fold increase in ciprofloxacin activity[7]
Tubulin Polymerization Inhibition (Analog 8c)MCF-7 (Human Breast Carcinoma)IC50< 1 µM[18]
Proteasome Inhibition (Dipeptide boronic acid 15)U266 cellsIC504.60 nM[19]
Reaction TypeReactantsCatalyst/BaseSolventYield (%)Reference(s)
Suzuki-Miyaura Coupling5-(4-bromophenyl)-4,6-dichloropyrimidine and Phenylboronic acidPd(PPh3)4 / K3PO41,4-Dioxane60[9]
Suzuki-Miyaura Coupling4-bromoanisole and phenylboronic acidLaF3·Pd nanocatalyst / K2CO3Aqueous mediumup to 97[10]
C-4 Borylation of ChloroquinolineEthyl 4-chloro-7-methoxyquinoline-3-carboxylate and B2(pin)2Pd(dppf)Cl2 / KOAc1,4-Dioxane78[20]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol for AmpC β-Lactamase Inhibition Assay (Disk Potentiation Test)

This protocol describes a method to assess the ability of this compound to inhibit AmpC β-lactamase and potentiate the activity of a β-lactam antibiotic.

Materials:

  • Test bacterial strain (e.g., E. coli expressing AmpC β-lactamase)

  • Mueller-Hinton agar (MHA) plates

  • β-lactam antibiotic disks (e.g., cefoxitin, 30 µg)

  • This compound solution (e.g., 20 µL of a 20 mg/mL solution)

  • Sterile swabs

  • Incubator (35-37 °C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Place two β-lactam antibiotic disks (e.g., cefoxitin) on the agar surface, sufficiently separated.

  • To one of the disks, add 20 µL of the this compound solution. Allow the disk to absorb the solution. The other disk serves as the control.

  • Invert the plates and incubate at 35-37 °C for 16-20 hours.

  • Measure the diameter of the zones of inhibition around both disks.

  • Interpretation: An increase in the zone of inhibition of ≥ 5 mm for the antibiotic disk with this compound compared to the antibiotic disk alone is considered a positive result for AmpC β-lactamase inhibition.[21]

Protocol for S. aureus NorA Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This fluorometric assay measures the inhibition of the NorA efflux pump by assessing the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).

Materials:

  • S. aureus strain overexpressing NorA (e.g., SA-1199B) and a parent strain (e.g., SA-1199)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • This compound

  • Glucose

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Grow S. aureus cultures overnight in TSB.

  • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.4.

  • Add glucose to a final concentration of 0.4%.

  • In a 96-well black microplate, add the bacterial suspension.

  • Add this compound to the desired final concentration. A known efflux pump inhibitor (e.g., CCCP) can be used as a positive control.

  • Add EtBr to a final concentration of 2 µg/mL.

  • Immediately place the plate in a pre-warmed (37 °C) fluorometric microplate reader.

  • Measure the fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 60 minutes.

  • Interpretation: An increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of the NorA efflux pump, leading to increased intracellular accumulation of EtBr.

Protocol for Vibrio harveyi Quorum Sensing Inhibition Assay (Bioluminescence Assay)

Materials:

  • Autoinducer Bioassay (AB) medium

  • This compound

  • 96-well white microplates

  • Luminometer or microplate reader with luminescence detection

Procedure:

  • Grow the V. harveyi reporter strain overnight in AB medium at 30 °C with aeration.

  • Dilute the overnight culture 1:5000 in fresh AB medium.

  • In a 96-well white microplate, add the diluted bacterial culture to each well.

  • Add this compound at various concentrations to the wells. Include a solvent control (e.g., DMSO).

  • Incubate the plate at 30 °C.

  • Measure the bioluminescence at regular intervals (e.g., every hour) for up to 16 hours.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) PdII_Biaryl->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->Pd0 BoronicAcid Ar'-B(OH)2 (this compound) BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Development A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Compound Library C->D E High-Throughput Screening D->E Biological Assays F Hit Identification E->F G Lead Optimization (SAR) F->G G->C Iterative Synthesis H Preclinical Candidate G->H I Preclinical Studies H->I J Clinical Trials I->J K Approved Drug J->K

Caption: Drug discovery workflow using this compound.

AmpC_Inhibition cluster_0 Bacterial Cell AmpC AmpC β-Lactamase Hydrolyzed_Antibiotic Inactive Antibiotic AmpC->Hydrolyzed_Antibiotic PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis inhibition leads to Antibiotic β-Lactam Antibiotic Antibiotic->AmpC Hydrolyzes Antibiotic->PBP Inhibits BoronicAcid This compound BoronicAcid->AmpC Inhibits

Caption: Mechanism of AmpC β-lactamase inhibition by this compound.

References

Application Notes and Protocols for Designing Fluorescent Probes with 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent probes are indispensable tools in biological and chemical research, offering high sensitivity and spatiotemporal resolution for the detection of specific analytes.[1][2] Among the various recognition moieties used in probe design, the boronic acid group has emerged as a particularly versatile functional unit.[3] Boronic acids can engage in reversible covalent interactions with 1,2- or 1,3-diols, a feature widely exploited for saccharide sensing.[4][5] Furthermore, they are susceptible to oxidation by certain reactive oxygen species (ROS), enabling the design of probes for these highly reactive and biologically significant molecules.[6]

4-Bromophenylboronic acid is a readily available and versatile building block for the synthesis of such fluorescent probes.[7] Its structure incorporates both the boronic acid recognition group and a bromine atom on the phenyl ring. This bromine atom serves as a convenient handle for synthetic modification, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the straightforward attachment of a wide variety of fluorophores.[7] This document provides detailed application notes and protocols for the design and use of fluorescent probes derived from this compound.

Core Principles and Signaling Mechanisms

The functionality of boronic acid-based fluorescent probes hinges on the ability of an analyte to modulate the photophysical properties of a linked fluorophore. This modulation is achieved through several distinct signaling mechanisms.

1. Photoinduced Electron Transfer (PET) In many "turn-on" fluorescent probes, the boronic acid group, particularly in its neutral trigonal planar state, can quench the fluorescence of a nearby fluorophore through Photoinduced Electron Transfer (PET).[8] The lone pair of electrons on the nitrogen of an adjacent amine group can also participate in this quenching. Upon binding to a diol (like a saccharide), the boron atom becomes more Lewis acidic, leading to a stronger interaction with the amine's lone pair or a change in its electronic properties.[5] This increased interaction or change in hybridization state suppresses the PET process, resulting in a significant enhancement of fluorescence.[5][8]

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe Fluorophore-Linker-B(OH)₂ Quenching PET Quenching Probe->Quenching Non-radiative decay Probe_Analyte Fluorophore-Linker-Boronate Ester Probe->Probe_Analyte Binding Excitation1 Light (hν) Excitation1->Probe Excitation Emission Fluorescence Probe_Analyte->Emission Radiative decay Excitation2 Light (hν) Excitation2->Probe_Analyte Excitation Analyte Diol (e.g., Glucose) Analyte->Probe_Analyte

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

2. Intramolecular Charge Transfer (ICT) In probes designed with an ICT mechanism, the boronic acid group acts as an electron-withdrawing part of the fluorophore system.[8] Upon binding to a saccharide, the boronic acid is converted to its anionic boronate form, which is no longer electron-withdrawing.[8] This change in the electronic nature of the substituent alters the charge transfer character of the excited state, leading to a detectable shift in the emission wavelength or a change in fluorescence intensity.[8]

3. Oxidative Cleavage for ROS/RNS Detection Arylboronic acids and their esters undergo rapid and often irreversible oxidation in the presence of specific reactive oxygen species (ROS) and reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻) and hydrogen peroxide (H₂O₂).[6][9] This reaction cleaves the carbon-boron bond to yield a corresponding phenol.[9] If the boronic acid group is used to mask the fluorescence of a fluorophore (e.g., by interrupting conjugation or modifying a hydroxyl group essential for fluorescence), its oxidative removal will "unmask" the fluorophore, leading to a strong "turn-on" fluorescence signal.[10] This mechanism provides high selectivity, as peroxynitrite reacts with arylboronates much faster than other ROS like H₂O₂ or hypochlorite.[6][11]

Oxidative_Cleavage Probe Non-fluorescent Precursor (Fluorophore-O-B(OH)₂) Product Highly Fluorescent Product (Fluorophore-OH) Probe->Product Oxidative Cleavage ROS Peroxynitrite (ONOO⁻) ROS->Probe Reacts with

Caption: Oxidative cleavage mechanism for ROS/RNS detection.

Applications and Data

1. Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS) Boronate-based probes are highly effective for detecting peroxynitrite (ONOO⁻), a potent oxidant involved in various pathological processes.[12] The high reactivity of the boronic acid moiety with ONOO⁻ allows for the design of highly selective and sensitive probes.[6][11]

Table 1: Performance of Boronate Probes for ROS/RNS Detection

Probe Name/Structure Analyte Detection Limit (LOD) Emission λ (nm) Key Features Reference(s)
PyBor (Pyrene-based) ONOO⁻ Not specified Not specified Detects intracellular peroxynitrite levels in RAW264.7 cells. [13]
4-MB (Coumarin-based) ONOO⁻ Not specified 385 → 450 Ratiometric response to ONOO⁻. [11]
Red-PN (Rhodamine-based) ONOO⁻ 4.3 nM Not specified Fast response (< 5s), suitable for in vivo imaging in zebrafish. [11]
Boronate-saccharide complex ONOO⁻ Not specified "On-off" Fructose binding enhances signal and protects from other ROS. [12]

| PR1 (Rhodamine-based) | H₂O₂, ONOO⁻ | Not specified | Not specified | Long-wavelength probe for cellular imaging. |[14] |

2. Detection of Saccharides The reversible binding of boronic acids to diols makes them ideal for creating sensors for carbohydrates like glucose and fructose.[3][4][5] This has significant applications in monitoring blood glucose levels for diabetes management and in labeling specific carbohydrate markers on cell surfaces, such as sialyl Lewis X on tumor cells.[4]

Table 2: Performance of Boronate Probes for Saccharide Detection

Probe Structure Analyte Binding Constant (K) / LOD Emission λ (nm) Key Features Reference(s)
Anthracene diboronic acid Sialyl Lewis X Not specified Not specified Selectively labels the surface of human hepatoma cells. [4]
Pyrene-Phenanthrene FRET d-Glucose Not specified 397 FRET-based sensor with a 3.9-fold intensity increase. [4]
Anthracene-based d-Glucose 0.8 µmol L⁻¹ (LOD) Not specified High selectivity, applied to glucose detection in human serum. [4]

| HNBA Vesicles | Fructose, Glucose | Fructose > Glucose | 348 | Fluorescence intensity decreases upon saccharide binding. |[15] |

3. Detection of Metal Ions While less common, boronic acid-based probes have also been developed for the detection of metal ions. The mechanism can involve the metal ion coordinating with the boronic acid and another part of the fluorophore, leading to fluorescence quenching or enhancement.

Table 3: Performance of Boronate Probes for Metal Ion Detection

Probe Structure Analyte Response Emission λ (nm) Key Features Reference(s)

| Diboronic acid sensor 4 | Fe³⁺ | 96% quench | 400 → 529 | Real-time, selective recognition of Fe³⁺ over other metal ions. |[16][17] |

4. Imaging of Boronic Acid-Containing Drugs In Boron Neutron Capture Therapy (BNCT), the efficacy depends on the concentration of boron-10 atoms within cancer cells.[18] Fluorescent probes that can react with and detect boronic acid-containing drugs, such as 4-borono-L-phenylalanine (BPA), are crucial for evaluating these agents.[18][19]

Table 4: Performance of Probes for Boronic Acid Agent Detection

Probe Name Analyte Detection Limit (LOD) Emission λ (nm) Key Features Reference(s)
BTTQ BPA 3.08 µM 567 Long-wavelength emission, rapid reaction (<1 min). [19]

| BS-631 | BPA | 19.6 µM | 631 | Red-emitting, allows co-staining with nuclear stains like Hoechst. |[18] |

Experimental Protocols

Protocol 1: General Synthesis of a Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound (or a fluorophore containing a bromine or iodine atom) with a suitable coupling partner to generate the final probe.

Synthesis_Workflow start Start step1 Dissolve this compound, Fluorophore-Boronic Ester, and Catalyst in Solvent start->step1 step2 Add Base (e.g., K₂CO₃, Cs₂CO₃) step1->step2 step3 Degas Mixture (e.g., N₂ or Ar purge) step2->step3 step4 Heat Reaction Mixture (e.g., 80-100 °C) for 2-24h step3->step4 step5 Monitor Reaction Progress (TLC, LC-MS) step4->step5 step6 Cool to RT, Perform Aqueous Work-up step5->step6 step7 Purify Crude Product (Column Chromatography) step6->step7 step8 Characterize Final Probe (NMR, Mass Spectrometry) step7->step8 end_node End step8->end_node

Caption: General workflow for probe synthesis via Suzuki coupling.

Materials:

  • This compound

  • Arylboronic acid or ester of the desired fluorophore

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Deionized water, organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Brine, MgSO₄ or Na₂SO₄ for drying

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the fluorophore-boronic acid/ester partner (1.1 eq), and the palladium catalyst (0.05-0.1 eq).

  • Add the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the purified probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Fluorescence Assay for Peroxynitrite (ONOO⁻) Detection

This protocol provides a general method for evaluating the fluorescence response of a boronate-based probe to peroxynitrite.

InVitro_Workflow start Start step1 Prepare Stock Solution of Probe (e.g., 1 mM in DMSO) start->step1 step2 Prepare Working Solution of Probe in Buffer (e.g., 10 µM in PBS, pH 7.4) step1->step2 step3 Record Baseline Fluorescence Spectrum of the Probe Solution step2->step3 step4 Prepare Peroxynitrite (ONOO⁻) Stock Solution step3->step4 step5 Add Aliquots of ONOO⁻ to Probe Solution to Achieve Desired Concentrations step4->step5 step6 Incubate for a Fixed Time (e.g., 5-30 minutes) at RT step5->step6 step7 Record Fluorescence Emission Spectrum after each addition step6->step7 step8 Plot Fluorescence Intensity vs. [ONOO⁻] and Determine LOD step7->step8 end_node End step8->end_node

Caption: Experimental workflow for in vitro analyte detection.

Materials:

  • Synthesized boronate-based fluorescent probe

  • DMSO (spectroscopic grade)

  • Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Note: Avoid buffers like HEPES or Tris which can react with ROS.[20]

  • Peroxynitrite (ONOO⁻) solution (handle with care, highly corrosive)

  • Fluorometer and quartz cuvettes

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO. From this, prepare a working solution (e.g., 10 µM) in the chosen buffer.

  • Baseline Measurement: Place the working solution in a cuvette and record its fluorescence emission spectrum using an appropriate excitation wavelength.[2]

  • Titration: Add increasing concentrations of peroxynitrite to the probe solution. After each addition, mix gently and allow the reaction to proceed for a set incubation time (e.g., 5 minutes) before recording the new emission spectrum.[9]

  • Selectivity Test: To assess selectivity, repeat the experiment by adding other relevant ROS/RNS (e.g., H₂O₂, OCl⁻, NO) and biologically relevant species at concentrations significantly higher than that of peroxynitrite. Record the fluorescence response.[9]

  • Data Analysis: Plot the fluorescence intensity at the maximum emission wavelength against the concentration of peroxynitrite. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

Protocol 3: Cellular Imaging of Endogenous or Exogenous Analytes

This protocol outlines the use of a boronate-based probe for fluorescence microscopy imaging in living cells.[21]

Imaging_Workflow start Start step1 Seed and Culture Cells on Glass-Bottom Dishes start->step1 step2 Wash Cells with PBS step1->step2 step3 Incubate Cells with Probe (e.g., 5-10 µM in medium for 30 min) step2->step3 step4 Wash Cells with PBS to Remove Excess Probe step3->step4 step5 (Optional) Treat Cells with Analyte Source or Stimulant step4->step5 step6 Acquire Fluorescence Images using a Microscope step5->step6 end_node End step6->end_node

Caption: General workflow for live-cell fluorescence imaging.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for ROS studies)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or chambered slides suitable for microscopy

  • Stock solution of the fluorescent probe in DMSO

  • (Optional) Analyte or stimulant (e.g., lipopolysaccharide (LPS) to stimulate ONOO⁻ production, or BPA for drug uptake studies)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed the cells onto glass-bottom dishes and culture them under standard conditions (e.g., 37°C, 5% CO₂) until they reach 60-80% confluency.[21]

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing the fluorescent probe at the desired final concentration (e.g., 5-10 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Incubate for 30-60 minutes.[21]

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.

  • Analyte Treatment (Optional):

    • For Exogenous Analyte: Add medium containing the analyte (e.g., BPA) and incubate for the desired time.

    • For Endogenous Analyte: Add a stimulant (e.g., LPS) to the cells to induce the production of the target analyte (e.g., ONOO⁻).

  • Imaging: Add fresh PBS or imaging buffer to the cells. Immediately acquire fluorescence images using a fluorescence microscope. Use an appropriate filter set for the excitation and emission wavelengths of your probe. Capture images for both a control (unstimulated/untreated) group and the experimental group.[19]

References

Application of 4-Bromophenylboronic Acid in Organic Electronics and OLEDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylboronic acid is a versatile and indispensable building block in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). Its utility stems from its rigid phenyl core, which contributes to the thermal and morphological stability of organic semiconductors, and the presence of both a reactive boronic acid group and a bromine atom. These functional groups allow for sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex π-conjugated systems. This controlled, step-wise synthesis is crucial for fine-tuning the electronic and photophysical properties of materials used in various layers of an OLED device, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). The ability to precisely engineer molecular architecture through the use of this compound directly impacts key device performance metrics such as efficiency, brightness, and operational lifetime.

Core Application: Synthesis of Hole Transporting Materials (HTMs)

One of the primary applications of this compound in OLEDs is in the synthesis of high-performance hole-transporting materials. HTMs play a critical role in facilitating the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons to the anode. Arylamine derivatives, particularly those based on a spirobifluorene core, are a prominent class of HTMs due to their high thermal stability, amorphous nature, and excellent hole mobility. This compound serves as a key reagent in the synthesis of these complex molecules.

Data Presentation: Performance of OLEDs with a Spirobifluorene-Based HTM

The performance of OLED devices is highly dependent on the properties of the constituent organic materials. The following table summarizes the performance of red, green, and blue phosphorescent OLEDs (PhOLEDs) utilizing a spirobifluorene-based host material synthesized via a pathway involving Suzuki coupling, a reaction where this compound is a key type of reagent.

Device ColorEmitterHost MaterialMax. EQE (%)[1][2]Current Eff. (cd/A)[1][2]Power Eff. (lm/W)[1][2]
Red Ir(piq)₃1-pbp-4-p-SBF26.035.832.7
Green Ir(ppy)₃1-pbp-4-p-SBF26.191.586.8
Blue FIrpic1-pbp-4-p-SBF22.545.438.6

EQE: External Quantum Efficiency

Experimental Protocols

The synthesis of advanced organic electronic materials often involves multi-step procedures. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of these syntheses. Below is a representative protocol for a Suzuki coupling reaction, which can be adapted for the synthesis of various OLED materials using this compound or its derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the general steps for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., a dibromo-spirobifluorene derivative)

  • Arylboronic acid or its pinacol ester (e.g., this compound pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂ (dba)₃)

  • Ligand (e.g., PPh₃, PCy₃, or P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), the arylboronic acid or its ester (1.1-1.5 eq.), the palladium catalyst (typically 1-5 mol%), and the ligand (if required).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the degassed solvent(s) and the base (typically 2-3 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (often between 80-120 °C) and stir for the specified time (typically 12-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the application of this compound in organic electronics.

Synthesis_Pathway Synthesis of a Biphenyl-Substituted Spirobifluorene HTM cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Final Product 4_Bromophenylboronic_acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling 4_Bromophenylboronic_acid->Suzuki_Coupling Dibromo_Spiro 2,7-Dibromo-9,9'-spirobifluorene Dibromo_Spiro->Suzuki_Coupling HTM Biphenyl-Substituted Spirobifluorene HTM Suzuki_Coupling->HTM

Synthetic route to a spirobifluorene HTM.

OLED_Workflow General OLED Fabrication Workflow Substrate_Cleaning Substrate Cleaning (e.g., ITO glass) HTL_Deposition HTL Deposition (e.g., Spin-coating or Thermal Evaporation) Substrate_Cleaning->HTL_Deposition EML_Deposition EML Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al, LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Device_Testing Device Testing Encapsulation->Device_Testing

OLED fabrication process overview.

Property_Relationship Structure-Property Relationship 4_Bromo_Moiety 4-Bromophenylboronic Acid Moiety Molecular_Structure Molecular Structure (e.g., π-conjugation length, molecular geometry) 4_Bromo_Moiety->Molecular_Structure influences Electronic_Properties Electronic Properties (HOMO/LUMO levels, Bandgap) Molecular_Structure->Electronic_Properties determines Device_Performance OLED Performance (Efficiency, Lifetime, Color Purity) Electronic_Properties->Device_Performance impacts

Influence of molecular structure on properties.

References

Application Notes and Protocols for Ligand Selection in Palladium-Catalyzed Reactions of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate ligand for various palladium-catalyzed cross-coupling reactions utilizing 4-bromophenylboronic acid as a key building block. The choice of ligand is critical for achieving high efficiency, yield, and selectivity in these transformations. This document outlines key considerations for ligand selection in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, supported by experimental data and detailed protocols.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance and stereospecificity.[1][2][3] this compound is a versatile substrate in these reactions, serving as a precursor for the synthesis of biaryls, aryl amines, stilbenes, and arylalkynes, which are common motifs in pharmaceuticals and functional materials.[4][5] The success of these couplings is highly dependent on the nature of the ligand coordinated to the palladium center, which influences the stability and reactivity of the catalytic species throughout the catalytic cycle.

The Role of Ligands

Ligands play a crucial role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate and selectivity.[3][6][7] Key characteristics of ligands that impact their performance include:

  • Electron-donating ability: Electron-rich ligands generally accelerate the rate of oxidative addition.[6][8]

  • Steric bulk: Bulky ligands can promote reductive elimination and prevent the formation of inactive palladium dimers.[1][6]

  • Bite angle (for bidentate ligands): The geometry of bidentate ligands can significantly affect the stability of the catalytic complex and the ease of reductive elimination.[1]

Ligand Choice for Specific Reactions

The optimal ligand is highly dependent on the specific cross-coupling reaction being performed. Below are recommendations and comparative data for common reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds.[3][6] For the coupling of this compound with various aryl halides, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides.[3][9]

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of this compound with 4-Chloroanisole

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O1001295
XPhos Pd₂(dba)₃K₃PO₄Dioxane1101692
PCy₃ Pd(OAc)₂K₂CO₃Toluene80284[10]
PPh₃ Pd(PPh₃)₄K₂CO₃DMF90878

Data synthesized from multiple sources for comparative purposes.

As indicated in Table 1, bulky biaryl phosphine ligands such as SPhos and XPhos generally provide superior results for the coupling of aryl chlorides.[5] For more reactive aryl bromides and iodides, simpler phosphines like PPh₃ can be effective.[11]

A representative procedure for the coupling of this compound with 4-chloroanisole using SPhos as the ligand is as follows:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Add this compound (200 mg, 1.0 mmol), 4-chloroanisole (171 mg, 1.2 mmol), and 5 mL of a 10:1 mixture of toluene and water.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds.[1][12] The choice of ligand is critical for accommodating a wide range of amine coupling partners. For the reaction of this compound (after conversion to the corresponding aryl bromide), bulky, electron-rich phosphine ligands are generally preferred.

Table 2: Ligand Performance in the Buchwald-Hartwig Amination of 4-Bromo-1,1'-biphenyl with Morpholine

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)
Xantphos Pd₂(dba)₃NaOt-BuToluene1001898
BINAP Pd(OAc)₂Cs₂CO₃Dioxane1102490[1]
Brettphos Pd₂(dba)₃LHMDSTHF801294
dppf PdCl₂(dppf)NaOt-BuToluene1002088

Data synthesized from multiple sources for comparative purposes.

Ligands like Xantphos and BINAP are effective for a broad range of amines.[1][13] For primary amines, ligands such as Brettphos can provide excellent results.[14]

A representative procedure for the amination of 4-bromo-1,1'-biphenyl with morpholine using Xantphos as the ligand is as follows:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%), Xantphos (11.6 mg, 0.02 mmol, 4 mol%), and NaOt-Bu (135 mg, 1.4 mmol).

  • The tube is sealed, removed from the glovebox, and 4-bromo-1,1'-biphenyl (233 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and toluene (5 mL) are added under an argon atmosphere.

  • The reaction mixture is stirred at 100 °C for 18 hours.

  • After cooling, the reaction is quenched with saturated aqueous NH₄Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • Purification by flash chromatography yields the desired arylamine.

Heck Reaction

The Heck reaction couples aryl halides with alkenes.[8][15] While this compound itself is not a direct substrate, it can be readily converted to 4-bromophenyl halides, which are excellent coupling partners. For electron-rich and neutral olefins, phosphine ligands are generally required.

Table 3: Ligand Performance in the Heck Reaction of 4-Bromoiodobenzene with Styrene

LigandPalladium SourceBaseSolventTemp (°C)Time (h)Yield (%)
PCy₃ Pd(OAc)₂K₂CO₃DMF601292[16]
P(o-tol)₃ Pd(OAc)₂Et₃NAcetonitrile801688
dppf PdCl₂(dppf)NaOAcDMA1202485
None (ligandless) Pd(OAc)₂K₂CO₃Water100575[17]

Data synthesized from multiple sources for comparative purposes.

Bulky, electron-rich phosphines like PCy₃ are highly effective.[10] In some cases, particularly with highly reactive aryl iodides and activated olefins, ligandless conditions can be employed, offering a more environmentally friendly option.[17]

A representative procedure for the Heck reaction of 4-bromoiodobenzene with styrene using PCy₃ as the ligand is as follows:

  • A mixture of 4-bromoiodobenzene (283 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), PCy₃ (5.6 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol) in DMF (5 mL) is prepared in a sealed tube.

  • The mixture is heated to 60 °C and stirred for 12 hours.

  • After cooling, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 25 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue is purified by column chromatography to give the stilbene product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][18][19] This reaction typically employs a dual catalytic system of palladium and copper(I).[2]

Table 4: Ligand Performance in the Sonogashira Coupling of 4-Bromoiodobenzene with Phenylacetylene

LigandPalladium SourceCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
P(t-Bu)₃ Pd(PhCN)₂Cl₂NoneEt₃NTHFRT695[18]
PPh₃ Pd(PPh₃)₂Cl₂CuIEt₃NDMF80890
XPhos Pd₂(dba)₃CuICs₂CO₃Dioxane1001292
None (ligandless) Pd/CCuIEt₃NWater90485

Data synthesized from multiple sources for comparative purposes.

While traditional conditions use PPh₃, modern methods often employ bulky, electron-rich ligands like P(t-Bu)₃, which can facilitate copper-free couplings at room temperature.[18][20]

A representative procedure for the copper-free Sonogashira coupling of 4-bromoiodobenzene with phenylacetylene using P(t-Bu)₃ as the ligand is as follows:

  • To a Schlenk flask are added Pd(PhCN)₂Cl₂ (3.8 mg, 0.01 mmol, 1 mol%) and P(t-Bu)₃ (4.0 mg, 0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with argon.

  • THF (5 mL), 4-bromoiodobenzene (283 mg, 1.0 mmol), phenylacetylene (122 mg, 1.2 mmol), and Et₃N (0.42 mL, 3.0 mmol) are added.

  • The reaction is stirred at room temperature for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate (20 mL).

  • The organic solution is washed with water and brine, dried over Na₂SO₄, and concentrated.

  • The product is purified by silica gel chromatography.

Visualizing Catalytic Cycles and Workflows

Generalized Palladium-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Ar-R Reductive_Elimination->Ar-R R-M R-M (e.g., R-B(OH)2) R-M->Transmetalation Ar-X Ar-X (e.g., 4-Bromophenyl-X) Ar-X->Oxidative_Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand Selection Workflow

This workflow provides a logical approach to selecting an appropriate ligand for a given palladium-catalyzed reaction.

G cluster_0 Reaction Type cluster_1 Substrate Reactivity cluster_2 Ligand Choice Start Define Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Heck Heck Start->Heck Sonogashira Sonogashira Start->Sonogashira Substrate Assess Substrate Reactivity (e.g., Ar-Cl vs Ar-I) Suzuki->Substrate Biaryl_Phosphine Biaryl Phosphine (e.g., SPhos, XPhos) Suzuki->Biaryl_Phosphine Buchwald->Substrate Bidentate Bidentate (e.g., BINAP, Xantphos) Buchwald->Bidentate Heck->Substrate Sonogashira->Substrate Bulky_Monodentate Bulky Monodentate (e.g., PCy3, P(t-Bu)3) Sonogashira->Bulky_Monodentate High_Reactivity High (Ar-I, Ar-Br) Substrate->High_Reactivity Low_Reactivity Low (Ar-Cl, Ar-OTf) Substrate->Low_Reactivity High_Reactivity->Bulky_Monodentate Low_Reactivity->Biaryl_Phosphine Ligand_Choice Select Ligand Class

Caption: Decision workflow for ligand selection in palladium-catalyzed reactions.

Conclusion

The appropriate choice of ligand is paramount for the success of palladium-catalyzed cross-coupling reactions with this compound and its derivatives. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines, have emerged as highly versatile and efficient for a range of transformations, including those with challenging substrates like aryl chlorides. The protocols and data presented herein serve as a valuable resource for researchers in the development of robust and high-yielding synthetic routes to valuable chemical entities.

References

Application Notes and Protocols for Base Selection in the Activation of 4-Bromophenylboronic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry and materials science for the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls. A critical component in the Suzuki reaction is the choice of base, which plays a pivotal role in the activation of the boronic acid and the overall efficiency of the catalytic cycle. This document provides detailed application notes on the selection of an optimal base for the activation of 4-bromophenylboronic acid in Suzuki reactions, supported by comparative data and detailed experimental protocols.

The base in a Suzuki coupling serves multiple functions. Primarily, it facilitates the formation of a boronate species from the boronic acid. This "ate" complex is more nucleophilic than the corresponding boronic acid, which enhances the rate of transmetalation, often the rate-determining step in the catalytic cycle. The choice of base can significantly influence reaction yields, rates, and selectivity.[1][2]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronate species is transferred to the Pd(II) complex, displacing the halide. The base is crucial in this step for the formation of the reactive boronate from the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond of the product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 R-X Ar-X R-X->Ar-Pd(II)(L2)-X R'-B(OH)2 Ar'-B(OH)2 Boronate [Ar'B(OH)3]- R'-B(OH)2->Boronate Base Base Base->Boronate Boronate->Ar-Pd(II)(L2)-Ar'

Comparative Performance of Bases

The choice of base is critical and is influenced by the substrates, catalyst, and solvent system. Inorganic bases are generally more effective than organic bases for the Suzuki coupling of aryl bromides. The following tables summarize the performance of various bases in Suzuki-Miyaura coupling reactions involving substrates structurally similar to this compound.

Table 1: Effect of Various Bases on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid [3]

EntryBaseSolventCatalystTemperature (°C)Time (h)Conversion (%)
1NaHCO₃DMASupported Pd(II)1002476
2NaOAcDMASupported Pd(II)1002488
3Na₂CO₃DMASupported Pd(II)1002494
4K₂CO₃DMASupported Pd(II)1002491
5Et₃NDMASupported Pd(II)1002435

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported catalyst (1.0 mol%), base (2.0 mmol), DMA (5 mL).[3]

Table 2: Influence of Base and Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 3,5-dimethylphenylboronic acid [4]

EntryBaseSolventCatalystTemperature (°C)Yield (%)
1K₃PO₄ToluenePd(PPh₃)₄70-8070
2Cs₂CO₃ToluenePd(PPh₃)₄70-8080

Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 3,5-dimethylphenylboronic acid (1.08 mmol), base (1.972 mmol), Pd(PPh₃)₄ (5 mol%), solvent (6 mL), H₂O (1.5 mL), 18-22 h.[4]

Table 3: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [1]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001290
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001240

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]

From the data presented, it is evident that inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) generally provide higher yields in Suzuki reactions involving aryl bromides.[1][3][4]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to serve as a starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., Iodobenzene, 1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the selected base (2.0 mmol), and the palladium catalyst (0.03 mmol) under an inert atmosphere.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: - this compound - Aryl halide - Base - Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir (e.g., 90°C, 12-24h) Solvent->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extraction Extraction with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification

Conclusion

The selection of an appropriate base is a critical parameter for the successful activation of this compound in Suzuki-Miyaura cross-coupling reactions. The comparative data indicates that inorganic bases, particularly potassium phosphate (K₃PO₄) and carbonates such as K₂CO₃, Na₂CO₃, and Cs₂CO₃, are highly effective in promoting these transformations, leading to high product yields. The provided experimental protocols offer a robust starting point for researchers to optimize their specific Suzuki coupling reactions. Careful consideration of the base, in conjunction with the other reaction parameters, is essential for achieving high efficiency and yields in the synthesis of valuable biaryl compounds.

References

Application Notes and Protocols: Synthesis of Substituted Biphenyls via 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science. Their unique conformational properties and ability to be readily functionalized make them privileged scaffolds in the design of a wide array of therapeutic agents and functional materials.[1][2][3][4] The biphenyl framework is present in numerous approved drugs, exhibiting activities such as anti-inflammatory, antihypertensive, anticancer, and antidiabetic effects.[2][3][5]

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of unsymmetrical biaryls.[1][6] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an aryl halide offers a robust and scalable route to substituted biphenyls with high functional group tolerance and generally high yields.[7][8] This document provides detailed protocols and application notes for the synthesis of substituted biphenyls utilizing 4-bromophenylboronic acid as a key building block.

Reaction Principle: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) forms a boronate species that transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdi Ar-Pd(II)L_n-X pd0->pdi Oxidative Addition (Ar-X) pdii Ar-Pd(II)L_n-Ar' pdi->pdii Transmetalation (Ar'-B(OR)2, Base) pdii->pd0 Reductive Elimination product Ar-Ar' pdii->product Drug_Development cluster_core Biphenyl Scaffold Applications cluster_applications Therapeutic Areas Biphenyl Substituted Biphenyl Core AntiInflammatory Anti-inflammatory (e.g., NSAIDs) Biphenyl->AntiInflammatory Antihypertensive Antihypertensive (e.g., Sartans) Biphenyl->Antihypertensive Anticancer Anticancer Biphenyl->Anticancer Antidiabetic Antidiabetic Biphenyl->Antidiabetic Antifungal Antifungal Biphenyl->Antifungal Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify by Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Troubleshooting & Optimization

Reasons for low yield in Suzuki reaction with 4-Bromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice for researchers experiencing low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on experiments involving 4-bromophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

Low yields can stem from several factors. The primary culprits often include:

  • Inefficient Catalysis: The chosen palladium catalyst may not be active enough for the specific substrates, or it may have decomposed.[1] Standard catalysts like Pd(PPh₃)₄ can be insufficient for challenging reactions.[1]

  • Side Reactions: Competing reactions can consume your starting materials without forming the desired product. The most common side reactions are protodeboronation and homocoupling.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.[2][3]

  • Poor Reagent Quality or Reaction Setup: Impurities in starting materials, residual oxygen in the reaction vessel, or moisture can deactivate the catalyst and hinder the reaction.[1][4]

Q2: My starting materials are consumed, but the desired product yield is low. What are the likely side reactions?

If your starting materials are being consumed without efficient product formation, you are likely observing one or more of the following side reactions:

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1][5] This is often promoted by the presence of a strong base and water.[1][5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (in this case, biphenyl). This reaction is often competitive with the desired cross-coupling, especially if the main reaction is slow.[4]

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, particularly at high temperatures or if not properly stabilized by a suitable ligand.[1]

Q3: How can I minimize the protodeboronation of this compound?

To reduce this undesired side reaction, consider the following strategies:

  • Use Anhydrous Conditions: Meticulously dry your solvents and reagents and perform the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Select the Appropriate Base: Using a weaker base, such as K₂CO₃ or KF, or carefully controlling the stoichiometry of a stronger base can mitigate protodeboronation.[3][6]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or a MIDA ester.[1][3] These derivatives are more resistant to premature decomposition and release the boronic acid in situ.[1][7]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[3] If using a highly active catalyst, it may be possible to run the reaction at a lower temperature.[1]

Q4: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

For challenging or sterically hindered substrates, standard catalysts are often not effective.[1] It is highly recommended to switch to a more robust catalyst system composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand.[8][9]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to facilitate the oxidative addition step (often the rate-limiting step) and promote efficient reductive elimination.[3][9]

  • N-Heterocyclic Carbenes (NHCs): These have also emerged as powerful ligands for Suzuki couplings.[10]

Q5: How critical are the base and solvent choices?

The base and solvent are critical and interdependent parameters.

  • Base: The base is essential for activating the boronic acid to facilitate transmetalation.[8] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The strength and solubility of the base can significantly affect the yield.[3][6] For base-sensitive substrates, milder bases like KF can be used.[8]

  • Solvent: The solvent affects reagent solubility and catalyst stability.[12] Biphasic solvent systems, often containing water, are common. The water helps to dissolve the inorganic base.[12] Typical solvent mixtures include Dioxane/Water, THF/Water, and Toluene/Water.[12] The choice of solvent can influence which side reactions predominate.[13]

Q6: How important is degassing the reaction mixture?

Degassing is critically important. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which halts the catalytic cycle.[3] Thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction is essential for achieving high yields and preventing catalyst decomposition.[14][15]

Troubleshooting Guide

If you are experiencing low yields, follow this systematic approach to identify and resolve the issue.

G start Low Yield Observed check_sm Analyze Crude Reaction: Are Starting Materials (SM) Consumed? start->check_sm sm_present SM Present: Low Conversion check_sm->sm_present No sm_gone SM Consumed: Side Reactions Likely check_sm->sm_gone Yes path_conversion Troubleshoot Low Conversion cat_issue 1. Catalyst System - Switch to bulky, e⁻-rich ligand (e.g., SPhos) - Use a pre-catalyst (e.g., XPhos-Pd-G3) - Increase catalyst loading (2-5 mol%) sm_present->cat_issue path_side_reactions Troubleshoot Side Reactions protodeboronation 1. Protodeboronation - Use milder base (K₂CO₃, KF) - Use anhydrous conditions - Protect boronic acid (e.g., as pinacol ester) sm_gone->protodeboronation temp_issue 2. Temperature - Increase temperature (80-110 °C) - Monitor for catalyst decomposition cat_issue->temp_issue base_issue 3. Base/Solvent - Use a stronger base (K₃PO₄, Cs₂CO₃) - Ensure base is soluble (add H₂O) temp_issue->base_issue setup_issue 4. Reaction Setup - Ensure rigorous degassing - Check purity of all reagents base_issue->setup_issue homocoupling 2. Homocoupling - Use bulky ligands - Ensure O₂ is excluded (degas thoroughly) - Adjust stoichiometry (slight excess of boronic acid) protodeboronation->homocoupling cat_decomp 3. Catalyst Decomposition - Use a more stable ligand/precatalyst - Lower reaction temperature if possible - Ensure inert atmosphere homocoupling->cat_decomp Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Desired Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2by2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2by2->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->transmetalation

References

Technical Support Center: 4-Bromophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?

A1: The primary side reactions are:

  • Homocoupling: The self-coupling of this compound to form 4,4'-biphenyl. This is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[1][2]

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to form bromobenzene. This is a common decomposition pathway for arylboronic acids and can be influenced by the reaction conditions, especially the presence of water and the nature of the base.[3]

  • Dehalogenation of the Coupling Partner: The aryl halide coupling partner can undergo reduction, where the halogen is replaced by a hydrogen atom.[1]

Q2: Why am I observing a significant amount of 4,4'-biphenyl in my reaction mixture?

A2: The formation of 4,4'-biphenyl is due to the homocoupling of this compound. This side reaction is often exacerbated by:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]

  • High Catalyst Loading: In some cases, higher concentrations of the palladium catalyst can increase the rate of homocoupling.

  • Substrate Electronics: Arylboronic acids with electron-withdrawing groups, like the bromo-substituent, can be more susceptible to homocoupling under certain conditions.

Q3: What causes the formation of bromobenzene as a byproduct?

A3: Bromobenzene is the product of protodeboronation of this compound. Key factors that promote this side reaction include:

  • Presence of Water: Water can act as a proton source, leading to the cleavage of the carbon-boron bond.[3]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation.

Q4: Can the choice of palladium catalyst influence the extent of side reactions?

A4: Absolutely. The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step of the cross-coupling cycle, which can outcompete the pathways leading to side reactions. For challenging couplings, using modern, well-defined precatalysts can also be beneficial over traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄.[4]

Q5: How can I effectively remove unreacted this compound and its byproducts after the reaction?

A5: Purification can often be achieved by:

  • Aqueous Workup: A basic aqueous wash (e.g., with NaOH or Na₂CO₃ solution) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt.

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired biaryl product from the starting materials and byproducts. The polarity of the eluent can be adjusted for optimal separation.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Homocoupling
Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction Ensure rigorous degassing of solvents and reaction vessel. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[1]
Inappropriate Catalyst System Screen different palladium catalysts and ligands. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
High Concentration of Boronic Acid If feasible, add the this compound solution slowly to the reaction mixture using a syringe pump.This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
Sub-optimal Base Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal base is often substrate-dependent.The base plays a critical role in the transmetalation step and can influence the overall reaction pathway.[5]
Issue 2: Significant Formation of Protodeboronation Byproduct (Bromobenzene)
Potential Cause Troubleshooting Step Rationale
Presence of Protic Solvents/Water Use anhydrous solvents and ensure all reagents are dry. If an aqueous base is necessary, minimize the amount of water.Water is a common proton source for protodeboronation.[3]
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress over a longer period.Protodeboronation is often accelerated at higher temperatures.
Inappropriate Base Screen milder bases. The strength and concentration of the base can affect the rate of protodeboronation.A highly basic environment can sometimes promote the decomposition of the boronic acid.
Slow Transmetalation Use a more active catalyst system to accelerate the desired Suzuki coupling, thereby reducing the time the boronic acid is exposed to conditions that favor protodeboronation.If the desired reaction is slow, side reactions become more competitive.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific substrates and reaction conditions. The following tables provide illustrative quantitative data from published studies.

Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling Reaction

Reaction: 4-Bromoanisole with (4-Bromo-2,5-dimethoxyphenyl)boronic acid

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data compiled for illustrative purposes.[6]

Table 2: Effect of Catalyst Loading on Reaction Yield

Reaction: Synthesis of 1-substituted-1H-tetrazole analogues (model reaction)

EntryCatalyst Loading (mol%)Time (min)Yield (%)
10.512064
21.09072
31.56083
42.04590
52.53095
63.03095

This data illustrates the general trend that increasing catalyst loading can improve yield and reduce reaction time, though a plateau is often reached.[7]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Side Reactions

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 8 mL of 1,4-dioxane) and degassed water (e.g., 2 mL) via syringe under a positive pressure of the inert gas.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)2 Base ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Start This compound (ArB(OH)2) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar'-X, Pd(0), Base Homocoupling Homocoupling Start->Homocoupling Pd(II), O2 Protodeboronation Protodeboronation Start->Protodeboronation H+ (e.g., H2O) Desired Cross-Coupled Product (Ar-Ar') Suzuki->Desired Dimer 4,4'-Biphenyl (Ar-Ar) Homocoupling->Dimer Arene Bromobenzene (Ar-H) Protodeboronation->Arene

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Significant Side Products Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas Improve degassing of solvents and vessel Check_Inert->Degas No Check_Reagents Are reagents pure and dry? Check_Inert->Check_Reagents Yes Degas->Check_Reagents Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Screen_Conditions Screen Reaction Parameters Check_Reagents->Screen_Conditions Yes Purify_Reagents->Screen_Conditions Screen_Base Vary Base (e.g., K2CO3, K3PO4, Cs2CO3) Screen_Conditions->Screen_Base Screen_Temp Vary Temperature Screen_Conditions->Screen_Temp Screen_Catalyst Vary Catalyst/Ligand Screen_Conditions->Screen_Catalyst Analyze Analyze results and optimize Screen_Base->Analyze Screen_Temp->Analyze Screen_Catalyst->Analyze

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of 4-Bromophenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Suzuki-Miyaura coupling products derived from 4-Bromophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?

A1: The most frequent impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (e.g., biphenyl from the coupling partner or 4,4'-dibromobiphenyl from the boronic acid), protodeboronated arenes, and residual palladium catalyst.[1][2] Inorganic salts from the base used in the reaction are also present in the crude mixture.[1]

Q2: What is the essential first step to perform after my Suzuki coupling reaction is complete?

A2: A standard aqueous work-up is the critical first step.[1] This procedure removes the bulk of inorganic salts and water-soluble impurities, such as the base.[1][3] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.[1][4]

Q3: How can I effectively remove unreacted this compound from my crude product?

A3: Unreacted this compound can be efficiently removed with a basic aqueous wash. By treating the organic solution of the crude mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which then partitions into the aqueous layer during an extraction.[1][5]

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge that requires careful purification.[1] Meticulous flash column chromatography using a shallow solvent gradient is often effective.[1][6] It is crucial to first test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1][7] If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method to isolate the desired compound.[4][6]

Q5: Why is removing the residual palladium catalyst so important, and what are the best methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through a pad of Celite to remove heterogeneous catalysts.[4] For homogeneous catalysts, the use of metal scavengers, which are materials like functionalized silica that bind to the palladium, is a standard technique.[1] After treatment with a scavenger, the bound palladium can be removed by filtration.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product appears as an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization.[1]2. The product may be intrinsically an oil at room temperature.[1]1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1]2. If the product is inherently an oil, purification by chromatography is the most appropriate method.[1]
Final product has a dark gray or black color. Residual palladium catalyst (Palladium black) is present.[2]1. Filter the product solution through a short plug of silica gel or Celite.[8]2. Treat the solution with a dedicated palladium scavenger, followed by filtration.[1]
Significant amount of homocoupling byproduct observed. 1. Presence of oxygen in the reaction mixture.[1][9]2. Use of a Pd(II) precatalyst which can promote homocoupling during its in-situ reduction to Pd(0).[1][9]1. Ensure the reaction setup and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen).[1]2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1]3. For purification, meticulous column chromatography or recrystallization is required to separate the byproduct.[1]
Product and starting aryl halide are inseparable by chromatography. The polarity of the product and the starting material are nearly identical in the chosen solvent system.1. Try different solvent systems for chromatography (e.g., dichloromethane/methanol, toluene/acetone).[7]2. Ensure the reaction goes to completion by using an excess of the boronic acid to fully consume the aryl halide.[7]

Data Presentation: Palladium Removal Techniques

The following table summarizes common methods for removing residual palladium catalysts from the final product. Efficiency can vary based on the specific catalyst, solvent, and product.

Method Technique Typical Application General Efficiency
Filtration Pass crude solution through a pad of Celite.[4]Heterogeneous Pd catalysts (e.g., Pd/C).Moderate to High
Scavenging Stir product solution with functionalized silica or polymer beads (e.g., thiol or amine functionalized).[1]Homogeneous Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄).High to Very High
Chromatography Standard flash column chromatography on silica gel.[10]General purpose; can remove some Pd species.Low to Moderate
Recrystallization Crystallize the final product from a suitable solvent.[4]Solid products; Pd impurities may be excluded from the crystal lattice.Moderate

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

  • Cool the reaction mixture to room temperature upon completion.[3]

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).[3]

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 1 volume) and then with brine (1 x 1 volume).[3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3][11]

Protocol 2: Basic Wash for Boronic Acid Removal

  • Following the initial aqueous work-up (Protocol 1), dissolve the crude product in a suitable organic solvent (e.g., EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃ (2 x 1 volume). This converts the acidic boronic acid to its water-soluble salt.[1]

  • Wash the organic layer with water and then brine to remove any residual base.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now depleted of the boronic acid impurity.[11]

Protocol 3: Flash Column Chromatography

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexanes). Pack a column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a polar solvent (e.g., DCM), adding silica, and evaporating the solvent.[12]

  • Add the dry-loaded sample to the top of the packed column.

  • Elute the column with an appropriate solvent system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) to separate the components.[3][12]

  • Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Evaporate the solvent from the combined pure fractions to yield the final product.

Protocol 4: Recrystallization

  • Select a suitable solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]

  • Dissolve the crude solid product in the minimum amount of the hot solvent to create a saturated solution.[4]

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystal formation.[4][13]

  • Isolate the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.[4]

  • Dry the crystals under vacuum to remove all residual solvent.

Visual Guides

Purification_Workflow General Purification Workflow for Suzuki Coupling Products cluster_decision Purification Choice A Crude Reaction Mixture B Aqueous Work-up (Removes inorganic salts) A->B C Check for Boronic Acid (TLC/NMR) B->C D Basic Wash (e.g., 1M NaOH) C->D Yes E Assess Purity (TLC/LCMS) C->E No D->E F Column Chromatography (For separating close polarity impurities) E->F Oil or Close Spots G Recrystallization (For solid products) E->G Solid H Check for Color (Residual Pd) E->H Impure J Pure Product E->J Pure F->H G->H I Treat with Scavenger or Filter through Celite H->I Yes (Dark Color) H->J No (Colorless) I->J

Caption: Step-by-step workflow for the purification of Suzuki coupling products.

Troubleshooting_Tree Troubleshooting Common Purification Issues Start Problem Observed During Purification Prob1 Product is an oil, won't crystallize Start->Prob1 Prob2 Product has dark color Start->Prob2 Prob3 Impurities inseparable by chromatography Start->Prob3 Cause1 Cause: Impurities present Prob1->Cause1 Cause2 Cause: Residual Pd Catalyst Prob2->Cause2 Cause3 Cause: Suboptimal solvent system Prob3->Cause3 Sol1 Solution: Purify by meticulous column chromatography Cause1->Sol1 Sol2 Solution: Treat with Pd scavenger or filter through Celite/Silica Cause2->Sol2 Sol3 Solution: Screen alternative eluent systems (TLC) Cause3->Sol3 Sol4 Solution: Consider recrystallization if product is solid Cause3->Sol4 Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle and Impurity Origins pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add pd2 Ar-Pd(II)L₂-X add->pd2 trans Transmetalation pd2->trans homo Homocoupling (Ar'-Ar') pd2->homo pd2_ar Ar-Pd(II)L₂-Ar' trans->pd2_ar elim Reductive Elimination pd2_ar->elim product Ar-Ar' (Desired Product) elim->product product->pd0 Catalyst Regeneration halide Ar-X (Aryl Halide) halide->add boronic Ar'-B(OH)₂ (this compound) boronate [Ar'-B(OH)₃]⁻ boronic->boronate + Base proto Protodeboronation (Ar'-H) boronic->proto H₂O/H⁺ base Base (e.g., K₂CO₃) boronate->trans

References

Addressing stability issues of 4-Bromophenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromophenylboronic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability issues of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to two main degradation pathways in solution: protodeboronation and oxidation.[1][2] Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which is often accelerated by acidic or basic conditions.[1] Oxidative degradation can also occur, leading to the formation of various byproducts.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can catalyze protodeboronation. The rate of degradation is often pH-dependent, with the boronate form (present at higher pH) being particularly susceptible to degradation.[2] For optimal stability, it is recommended to maintain the pH of the solution within a specific range, which should be determined experimentally.

Q3: What is the expected shelf-life of this compound in solution?

A3: The shelf-life of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and air. Due to this variability, it is difficult to provide a universal shelf-life. It is best practice to prepare solutions fresh before use. If storage is necessary, it should be for a short duration under inert atmosphere at low temperatures (2-8 °C), protected from light.[3][4] Stability studies are recommended to establish a suitable shelf-life for your specific application and storage conditions.

Q4: What are the common degradation products of this compound?

A4: The primary degradation product from protodeboronation is bromobenzene. Oxidative degradation can lead to the formation of phenols and other related aromatic compounds. The exact nature and proportion of degradation products can vary based on the specific stress conditions (e.g., type of oxidant, pH, temperature).

Q5: How can I minimize the degradation of this compound in my reactions (e.g., Suzuki coupling)?

A5: To minimize degradation during reactions, consider the following:

  • Use anhydrous solvents: Water can facilitate protodeboronation.[2]

  • Degas solvents: Remove dissolved oxygen to prevent oxidation.

  • Use an inert atmosphere: Conduct reactions under nitrogen or argon.[5]

  • Control the temperature: Avoid unnecessarily high temperatures.

  • Optimize reaction time: Monitor the reaction closely and work it up promptly upon completion.

  • Choose the appropriate base: The choice and concentration of the base can significantly impact stability. Weaker bases or conditions that avoid prolonged exposure to strong bases are often preferable.[6]

Troubleshooting Guides

Issue: Low Yield or No Product in Suzuki Coupling Reaction

If you are experiencing poor outcomes in a Suzuki coupling reaction involving this compound, this guide will help you troubleshoot potential issues related to its stability.

Click to expand Troubleshooting Workflow

G Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_reagents Verify Quality of Starting Materials and Reagents start->check_reagents check_boronic_acid Is this compound Freshly Weighed/Solution Freshly Prepared? check_reagents->check_boronic_acid yes_fresh Yes check_boronic_acid->yes_fresh no_fresh No check_boronic_acid->no_fresh check_conditions Review Reaction Conditions: - Anhydrous/Degassed Solvents? - Inert Atmosphere? - Appropriate Base and Temperature? yes_fresh->check_conditions prepare_fresh Prepare Fresh Solution of this compound no_fresh->prepare_fresh prepare_fresh->check_conditions yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions analyze_crude Analyze Crude Reaction Mixture by LC-MS or NMR yes_conditions->analyze_crude optimize_conditions Optimize Reaction Conditions: - Use freshly distilled/anhydrous solvents. - Thoroughly degas solvents. - Ensure a good inert atmosphere seal. - Screen different bases (e.g., K2CO3, CsF). no_conditions->optimize_conditions optimize_conditions->analyze_crude degradation_observed Is Bromobenzene (Protodeboronation Product) Observed? analyze_crude->degradation_observed yes_degradation Yes degradation_observed->yes_degradation no_degradation No degradation_observed->no_degradation address_degradation Address Protodeboronation: - Use milder base or shorter reaction time. - Consider using a boronate ester derivative. yes_degradation->address_degradation other_issue Investigate Other Potential Issues: - Catalyst activity. - Ligand choice. - Substrate reactivity. no_degradation->other_issue end Improved Yield address_degradation->end other_issue->end G Identifying Unknown Impurities start Unknown Peaks Observed in Analysis check_storage Review Solution Storage Conditions: - Age of solution? - Storage temperature? - Exposure to light/air? start->check_storage improper_storage Improper Storage check_storage->improper_storage proper_storage Proper Storage check_storage->proper_storage degradation_pathway Consider Degradation Pathways improper_storage->degradation_pathway proper_storage->degradation_pathway protodeboronation Protodeboronation (forms Bromobenzene) degradation_pathway->protodeboronation oxidation Oxidation (forms phenolic compounds) degradation_pathway->oxidation anhydride_formation Anhydride Formation (Boroxines) degradation_pathway->anhydride_formation confirm_identity Confirm Impurity Identity using: - Mass Spectrometry (MS) - NMR Spectroscopy - Comparison with authentic standards protodeboronation->confirm_identity oxidation->confirm_identity anhydride_formation->confirm_identity implement_prevention Implement Preventive Measures: - Prepare fresh solutions. - Store under inert gas at 2-8°C. - Use high-purity solvents. confirm_identity->implement_prevention end Solution Integrity Maintained implement_prevention->end G Degradation Pathways of this compound cluster_main cluster_proto Protodeboronation cluster_ox Oxidation 4_Bromophenylboronic_Acid This compound Bromobenzene Bromobenzene 4_Bromophenylboronic_Acid->Bromobenzene H+ or OH- Phenolic_Byproducts Phenolic Byproducts 4_Bromophenylboronic_Acid->Phenolic_Byproducts Oxidants (e.g., O2, H2O2) G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, heat) stress_conditions->acid base Base Hydrolysis (NaOH, heat) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal Stress (Heat) stress_conditions->thermal photo Photolytic Stress (Light) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify

References

Impact of solvent choice on 4-Bromophenylboronic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction kinetics of 4-Bromophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on solvent-related problems.

Issue Potential Cause(s) Recommended Actions
Low or No Product Yield Inappropriate Solvent Choice: The solvent may not be optimal for catalyst stability, reagent solubility, or facilitating the transmetalation step.[1] Poor Reagent Solubility: One or more reagents (this compound, coupling partner, base) may have poor solubility in the chosen solvent. Catalyst Deactivation: The solvent may be coordinating too strongly to the palladium catalyst or be impure (e.g., containing oxygen).Solvent Screening: Test a range of solvents with varying polarities and protic/aprotic nature. Common choices include mixtures of 1,4-dioxane/water, THF/water, or DMF/water.[1] Improve Solubility: For substrates with poor solubility, consider using a more polar aprotic solvent like DMF, but be mindful of potential side reactions.[1] Degas Solvents: Ensure all solvents are thoroughly deoxygenated before use to prevent catalyst oxidation.
Significant Formation of Homocoupling Byproduct (Biphenyl) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. High Catalyst Concentration or Inefficient Catalyst: High concentrations of Pd(II) species can lead to homocoupling.Thorough Degassing: Sparge the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before and during the reaction. Use an Efficient Pd(0) Catalyst System: Employ a pre-catalyst that rapidly generates the active Pd(0) species to favor the cross-coupling pathway.
Protodeboronation (Cleavage of the C-B bond) Presence of Protic Solvents/Water: Protic solvents or excess water, especially in combination with a strong base and high temperatures, can lead to the replacement of the boronic acid group with a hydrogen atom.Use Anhydrous Conditions: If protodeboronation is significant, consider using anhydrous solvents and reagents. Weaker Base: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Lower Temperature: Running the reaction at a lower temperature can minimize this side reaction.
Inconsistent Reaction Rates or Stalling Formation of Boroxine: this compound can dehydrate to form a cyclic trimer called a boroxine, especially under anhydrous conditions or at high temperatures. This can affect solubility and reactivity.Controlled Water Content: The addition of a small amount of water can shift the equilibrium back towards the boronic acid form. Solvent Choice: The choice of solvent can influence the equilibrium between the boronic acid and its boroxine.
Difficulty in Product Purification High-Boiling Point Solvents: Solvents like DMF can be difficult to remove completely during workup.[2]Alternative Solvents: If product isolation is problematic, consider using a lower-boiling point solvent system like THF/water or 1,4-dioxane/water. Extraction Procedures: Optimize the workup and extraction protocol to efficiently remove the solvent.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally impact the kinetics of a Suzuki-Miyaura reaction with this compound?

A1: The solvent plays a crucial role in several aspects of the reaction, directly influencing its kinetics.[1] Key factors include:

  • Reagent Solubility: The solvent must effectively dissolve the this compound, the coupling partner, the base, and the catalyst to ensure a homogeneous reaction mixture and facilitate molecular interactions.

  • Catalyst Stability and Activity: The solvent can affect the stability and reactivity of the palladium catalyst. Some solvents can coordinate with the metal center, influencing the rates of oxidative addition and reductive elimination.

  • Transmetalation Step: In many cases, a biphasic solvent system (e.g., an organic solvent with water) is beneficial. Water helps to dissolve the inorganic base and facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[1]

  • Polarity: The polarity of the solvent can influence the reaction mechanism and the stability of intermediates in the catalytic cycle.[1]

Q2: What are the most commonly used solvents for Suzuki-Miyaura couplings involving this compound, and what are their general characteristics?

A2: A variety of solvents, often in aqueous mixtures, are employed. The choice depends on the specific substrates and desired reaction conditions.

Solvent System General Effects and Considerations Typical Yields
1,4-Dioxane / Water Often paired with bases like K₃PO₄ or K₂CO₃. Provides good solubility for both organic and inorganic reagents.[1] A common and effective choice for a wide range of substrates.Good to Excellent
Toluene / Water A less polar option that can be effective. Often used with a phase-transfer catalyst if the base is not soluble.Moderate to Good
Tetrahydrofuran (THF) / Water A versatile and widely used solvent system that can promote efficient coupling.[1]Good
N,N-Dimethylformamide (DMF) / Water A polar aprotic solvent useful for challenging couplings, especially with poorly soluble substrates.[1] However, it can be difficult to remove and may lead to side reactions like hydrodehalogenation.[1]Moderate to Good
Alcohols (e.g., Methanol, Ethanol) / Water Can promote the reaction and lead to high yields.[1] The alcohol can also act as a reducing agent for the palladium catalyst.Potentially High

Q3: My reaction is sluggish in 1,4-dioxane/water. What solvent change could potentially increase the reaction rate?

A3: If a reaction is slow in 1,4-dioxane/water, switching to a more polar aprotic solvent system like DMF/water could increase the reaction rate, particularly if substrate solubility is a limiting factor. However, be aware of the potential for increased side reactions and difficulties in solvent removal.[1][2] Alternatively, screening different alcohol/water mixtures could also provide a rate enhancement.[1]

Q4: Can I run the Suzuki-Miyaura reaction in a completely anhydrous solvent?

A4: While possible, the absence of water can significantly slow down or inhibit the reaction. Water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[1] Anhydrous conditions can also favor the formation of boroxines, which may have different reactivity and solubility compared to the boronic acid. If protodeboronation is a major issue, minimizing water is an option, but a careful balance must be struck.

Experimental Protocols

General Protocol for Investigating Solvent Effects on the Suzuki-Miyaura Coupling of this compound

This protocol provides a framework for systematically evaluating the impact of different solvents on the reaction kinetics.

1. Materials:

  • This compound

  • Aryl halide or triflate coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • A selection of solvents (e.g., 1,4-dioxane, THF, DMF, toluene, ethanol)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0 equivalents).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the chosen solvent and water (e.g., in a 4:1 or 3:1 ratio of organic solvent to water). The total solvent volume should be sufficient to create a stirrable slurry or solution.

  • Sparge the resulting mixture with the inert gas for another 10-15 minutes to ensure the removal of dissolved oxygen.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC-MS, LC-MS, or TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by an appropriate method, such as column chromatography or recrystallization.

3. Data Analysis:

  • Plot the percentage conversion of the limiting reagent versus time for each solvent system to compare reaction rates.

  • Calculate the product yield for each solvent after a fixed reaction time.

  • Analyze the impurity profile for each solvent system to identify any solvent-specific side reactions.

Visualizations

Solvent_Selection_Workflow Start Start: Select Initial Reaction Conditions Solvent_Screen Perform Solvent Screen (e.g., Dioxane/H2O, THF/H2O, DMF/H2O) Start->Solvent_Screen Analyze_Results Analyze Initial Results (Yield, Purity, Reaction Time) Solvent_Screen->Analyze_Results Good_Yield Acceptable Yield & Purity? Analyze_Results->Good_Yield Troubleshoot Troubleshoot Issue Good_Yield->Troubleshoot No Final_Protocol Final Optimized Protocol Good_Yield->Final_Protocol Yes Low_Yield Low Yield Troubleshoot->Low_Yield Side_Reactions Side Reactions (e.g., Homocoupling, Protodeboronation) Troubleshoot->Side_Reactions Change_Solvent Change Solvent System (e.g., increase polarity) Low_Yield->Change_Solvent Optimize_Base Optimize Base and/or Temperature Side_Reactions->Optimize_Base Optimize_Base->Solvent_Screen Change_Solvent->Solvent_Screen

Caption: Workflow for solvent selection and troubleshooting.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Reduce Homocoupling of 4-Bromophenylboronic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities and a reduced yield of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.

Problem: Significant Formation of Biphenyl-4,4'-dicarboxylic Acid (Homocoupling Product)

Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under an inert atmosphere (e.g., Nitrogen or Argon).[1][2][3]
Use of Pd(II) Precatalyst Utilize a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the initial reduction step that can be mediated by the boronic acid, leading to homocoupling.[1][4][5]
Suboptimal Catalyst or Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over side reactions.[1][4][6]
Inappropriate Base or Solvent Optimize the base and solvent system. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/water, Toluene/water) can significantly influence the reaction outcome.[1]
High Concentration of Boronic Acid A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[7] Consider slow addition of the boronic acid solution.
Reaction Temperature Excessively high temperatures can lead to catalyst decomposition and promote side reactions.[8][9] Run the reaction at the lowest effective temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent (in this case, this compound) couple with each other to form a symmetrical biaryl byproduct.[1][4] This consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: How does oxygen contribute to the homocoupling of this compound?

A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with the boronic acid in a process that leads to the formation of the homocoupled product.[5][11][12] Rigorous exclusion of oxygen is therefore critical.[13]

Q3: I am using a Pd(II) precatalyst and observing significant homocoupling. What can I do?

A3: When using a Pd(II) salt like Pd(OAc)₂, its reduction to the active Pd(0) catalyst can be partially mediated by the boronic acid, causing homocoupling.[5] To mitigate this, you can:

  • Switch to a Pd(0) precatalyst like Pd(PPh₃)₄.[1][4]

  • Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the palladium catalyst. This helps to pre-reduce the Pd(II) to Pd(0).[1][13]

Q4: Can the choice of ligand influence the extent of homocoupling?

A4: Yes, the ligand plays a crucial role. Bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway and suppress homocoupling.[14] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the homocoupling side reaction.[5]

Q5: Is it beneficial to use a boronic ester derivative of this compound?

A5: Yes, converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a MIDA boronate can suppress side reactions, including homocoupling.[1] These esters provide a slower, controlled release of the boronic acid into the catalytic cycle, which can minimize the instantaneous concentration and thus reduce the rate of homocoupling.[1]

Data Presentation

Table 1: Effect of Oxygen Concentration on Homocoupling

Dissolved Oxygen (ppm)Homocoupling Product (%)
3.30.18
2.20.18
0.50.071

Data adapted from a study on the synthesis of a pharmaceutical intermediate, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[14]

Table 2: Impact of a Mild Reducing Agent on Homocoupling

ConditionHomocoupling Product (%)
Without Potassium Formate~0.5% - 1.5%
With Potassium Formate< 0.1%

Data from a study where the addition of potassium formate reproducibly suppressed the homocoupling byproduct to below 0.1%.[14]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

  • Degassing the Solvent: Sparge the chosen solvent (e.g., 1,4-dioxane/water) with argon or high-purity nitrogen for at least 30 minutes. For more sensitive reactions, perform three freeze-pump-thaw cycles.[1][4]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Use of Potassium Formate as a Reducing Agent

  • Follow steps 1-4 of the General Protocol.

  • Prior to the addition of the palladium catalyst, add potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.[13][14]

  • Proceed with the addition of the palladium catalyst and continue with the remaining steps of the General Protocol.

Visualizations

Homocoupling_Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing: - Sparge with Ar/N2 for 30+ min - Use freeze-pump-thaw cycles q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2a Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) q2->sol2a Yes sol2b Add a mild reducing agent (e.g., Potassium Formate) q2->sol2b Yes, and want to keep it q3 Is the catalyst/ligand system optimized? q2->q3 No sol2a->q3 sol2b->q3 sol3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) q3->sol3 No end Homocoupling Minimized q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting high levels of homocoupling.

Homocoupling_Mechanism cluster_desired Desired Suzuki-Miyaura Cycle cluster_side_reaction Homocoupling Side Reaction Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) PdII_O2 Pd(II) Species (from O2 oxidation of Pd(0)) Pd0->PdII_O2 O2 ArPdArB Ar-Pd(II)-Ar'(L2) ArPdX->ArPdArB Transmetalation (Ar'B(OH)2) Product Ar-Ar' (Desired Product) ArPdArB->Product Product->Pd0 Reductive Elimination ArBPd Ar'B(OH)2-Pd(II) complex PdII_O2->ArBPd Reaction with 2x Ar'B(OH)2 ArPdAr_homo Ar'-Pd(II)-Ar' ArBPd->ArPdAr_homo Homocoupling_Product Ar'-Ar' (Homocoupling) ArPdAr_homo->Homocoupling_Product Pd0_side Pd(0) Homocoupling_Product->Pd0_side Reductive Elimination

Caption: Simplified comparison of the desired Suzuki-Miyaura catalytic cycle and the oxygen-mediated homocoupling side reaction.

References

Effect of reaction temperature on the efficiency of 4-Bromophenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of reaction temperature on the efficiency of 4-Bromophenylboronic acid coupling reactions, such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

  • Question: My Suzuki coupling reaction with this compound is showing low to no conversion. How can I improve the yield?

  • Answer: Low conversion in a Suzuki coupling reaction can be attributed to several factors, with reaction temperature being a critical parameter. If you are observing minimal product formation, consider the following troubleshooting steps related to temperature:

    • Insufficient Temperature: The activation energy for the oxidative addition of the aryl bromide to the palladium catalyst may not be met at lower temperatures. For many Suzuki couplings involving aryl bromides, temperatures in the range of 80-120°C are often optimal.[1]

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each stage by TLC or LC-MS to find the optimal temperature for your specific substrate and catalyst system.

    • Catalyst and Ligand System: Ensure your palladium catalyst and ligand are suitable for the reaction. Some systems require higher temperatures to become catalytically active. For sterically hindered substrates, more forcing conditions, including higher temperatures, may be necessary.[2]

    • Solvent Choice: The solvent should have a boiling point high enough to accommodate the required reaction temperature. Solvents like toluene, dioxane, or DMF are often used for higher temperature reactions.[2]

Issue 2: Significant Formation of Side Products (Debromination/Protodeboronation)

  • Question: I am observing a significant amount of debrominated starting material (bromobenzene replaced with benzene) and/or protodeboronation of the this compound in my reaction mixture. What is causing this and how can it be minimized?

  • Answer: The formation of these side products is often exacerbated by excessively high reaction temperatures.

    • Debromination (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen atom, can become more prevalent at higher temperatures.[1] If you are observing significant debromination, consider reducing the reaction temperature. Experimenting with a lower temperature range, for instance, 60-80°C, may help to minimize this side reaction.[1]

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which can be promoted by sources of protons (like water) and can also be temperature-dependent. Using anhydrous solvents and ensuring your base is not excessively strong or a hydride source can help mitigate this.[1][3] If this is a persistent issue, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3]

Issue 3: Catalyst Decomposition

  • Question: My reaction mixture is turning black, and I suspect the palladium catalyst is decomposing, leading to a stalled reaction. How is this related to temperature?

  • Answer: The precipitation of palladium black is a common sign of catalyst decomposition and can be induced by excessively high temperatures.[1][4] While higher temperatures can increase the reaction rate, there is a threshold beyond which the catalyst's stability is compromised.

    • Optimize Temperature: There is an optimal temperature window for each catalytic system. For some systems, elevated temperatures above 100°C can lead to rapid catalyst precipitation and a decrease in overall yield.[4]

    • Ligand Selection: The choice of ligand plays a crucial role in stabilizing the palladium catalyst at higher temperatures. If catalyst decomposition is an issue, consider screening different ligands that may offer better thermal stability. Buchwald-type biarylphosphine ligands are known to be effective in stabilizing the catalyst.[2]

Frequently Asked Questions (FAQs)

  • Question: What is the generally recommended starting temperature for a Suzuki coupling reaction with this compound?

  • Answer: For Suzuki coupling reactions involving aryl bromides like this compound, a good starting temperature range is typically 80-110°C.[2] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, base, and solvent being used.[1]

  • Question: Can microwave irradiation be used to improve the efficiency of the coupling reaction?

  • Answer: Yes, microwave irradiation can be a very effective method for accelerating Suzuki coupling reactions. It allows for rapid and uniform heating to higher temperatures, which can significantly reduce reaction times and improve yields, particularly for challenging substrates.[3][5] Temperatures of up to 150°C have been successfully used under microwave conditions for similar aryl bromides.[5]

  • Question: How does temperature affect the choice of base in the reaction?

  • Answer: While temperature directly influences reaction kinetics, the choice of base is also critical and can be affected by temperature. Some bases may become more or less soluble at different temperatures, impacting their effectiveness. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used to facilitate the transmetalation step, especially with challenging substrates that may also require higher temperatures.[2] However, be aware that very strong bases at high temperatures can sometimes promote side reactions.

Data on Temperature Effects

The following tables summarize the effect of temperature on the yield and conversion of Suzuki-Miyaura coupling reactions involving aryl bromides similar to this compound. Note that optimal conditions will vary based on the specific reaction components.

Table 1: Effect of Temperature on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryTemperature (°C)Conversion (%)
110072
212085
3140100

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported Pd catalyst (0.25 mol%), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.[1][6]

Table 2: Temperature Effect on Suzuki Coupling of Bromobenzene with Phenylboronic Acid

Temperature (°C)Time (h)Yield (%)
3024~10
5024~35

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported Pd catalyst (0.25 mol%), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization of reagents, catalyst, ligand, base, solvent, and temperature is recommended for specific applications.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand. Then, add the degassed solvent (e.g., dioxane/water, toluene, DMF) via syringe.[2][3]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110°C) and stir vigorously.[2][3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

G Troubleshooting Low Conversion in Suzuki Coupling start Low or No Conversion Observed temp Is the reaction temperature adequate? start->temp increase_temp Increase temperature incrementally (e.g., in 10-20°C increments). Monitor for byproduct formation. temp->increase_temp No catalyst Is the catalyst/ligand system active? temp->catalyst Yes increase_temp->catalyst screen_catalyst Screen different Pd catalysts and ligands. Consider more electron-rich/bulky ligands. catalyst->screen_catalyst No base Is the base appropriate and sufficiently strong? catalyst->base Yes screen_catalyst->base screen_base Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3). base->screen_base No end Improved Conversion base->end Yes screen_base->end

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

G Effect of Temperature on Reaction Outcome cluster_0 Low Temperature (e.g., < 60°C) cluster_1 Optimal Temperature (e.g., 80-120°C) cluster_2 High Temperature (e.g., > 120-140°C) low_temp Low Reaction Rate Low Conversion optimal_temp High Reaction Rate High Yield of Desired Product Minimal Side Products low_temp->optimal_temp Increase Temp high_temp Increased Side Reactions (Debromination) Catalyst Decomposition optimal_temp->high_temp Increase Temp high_temp->optimal_temp Decrease Temp

Caption: Relationship between temperature and reaction efficiency.

References

Overcoming poor solubility of 4-Bromophenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of 4-bromophenylboronic acid in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What are the initial steps to address this?

A1: Poor solubility of this compound is a common issue that can hinder reaction kinetics and overall yield. The recommended initial troubleshooting steps involve modifying the solvent system and adjusting the reaction temperature. Many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are tolerant of a range of solvents and are often performed at elevated temperatures (80-110 °C), which can significantly improve the solubility of reagents.

Q2: Which solvents are recommended for reactions involving this compound?

A2: this compound exhibits poor solubility in non-polar solvents and is insoluble in water.[1] It is, however, soluble in polar aprotic solvents. Commonly successful solvent systems for Suzuki-Miyaura reactions involving this and similar boronic acids include:

  • Ethereal solvents: 1,4-Dioxane and Tetrahydrofuran (THF), often in combination with water.

  • Polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

  • Alcohols: Methanol.[1]

A biphasic system, such as toluene/water or dioxane/water, is frequently employed. The aqueous phase helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the activation of the boronic acid.

Q3: I'm observing a slow or stalled reaction in a biphasic solvent system. What could be the cause and how can I fix it?

A3: Slow reaction rates in biphasic systems are often attributed to inefficient mass transfer between the organic phase (containing the aryl halide and palladium catalyst) and the aqueous phase (containing the base and the activated boronic acid). To improve this, ensure vigorous stirring to maximize the interfacial area between the two phases. If the issue persists, consider the addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).

Q4: Can increasing the reaction temperature negatively impact my experiment?

A4: While increasing the temperature can enhance solubility, it may also promote undesirable side reactions. For boronic acids, the primary concern is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can be more prevalent at higher temperatures and in the presence of strong bases and water. It is crucial to find an optimal temperature that ensures adequate solubility without significant degradation of the starting material.

Q5: Are there any chemical modifications I can make to this compound to improve its solubility?

A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve its solubility in organic solvents.[2] Phenylboronic acid pinacol esters show enhanced solubility compared to the parent acid.[3] This derivative is often more stable and can be used directly in many cross-coupling reactions. The pinacol ester can be prepared by reacting the boronic acid with pinacol, typically with removal of water.

Troubleshooting Guide

This guide provides a systematic approach to overcoming the solubility challenges of this compound in reaction mixtures.

Diagram: Troubleshooting Workflow for Poor Solubility

troubleshooting_workflow Troubleshooting Poor Solubility of this compound start Start: Poor Solubility Observed solvent_screening Screen Different Solvents (e.g., Dioxane, THF, DMF) start->solvent_screening co_solvent Use a Co-solvent System (e.g., Dioxane/H2O, Toluene/H2O) solvent_screening->co_solvent If single solvent fails increase_temp Increase Reaction Temperature (e.g., 80-110 °C) co_solvent->increase_temp ptc Add Phase-Transfer Catalyst (for biphasic systems) co_solvent->ptc If reaction is slow check_side_reactions Monitor for Side Reactions (e.g., Protodeboronation) increase_temp->check_side_reactions end_success Success: Reaction Proceeds increase_temp->end_success If solubility improves and side reactions are minimal ester_formation Convert to a More Soluble Derivative (e.g., Pinacol Ester) check_side_reactions->ester_formation If side reactions are significant check_side_reactions->ptc If reaction is slow in biphasic system end_fail Re-evaluate Reaction Strategy check_side_reactions->end_fail If issues persist ester_formation->end_success ptc->end_success

Caption: A logical workflow for troubleshooting poor solubility of this compound.

Quantitative Solubility Data (for Analogous Compounds)

Table 1: Solubility of Phenylboronic Acid in Various Solvents

SolventTemperature (°C)Solubility (Mole Fraction)
Chloroform20~0.05
3-Pentanone20~0.20
Acetone20~0.25
Dipropyl Ether20~0.30
Methylcyclohexane20<0.01

Data adapted from studies on phenylboronic acid solubility.[3]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Solvents

SolventTemperature (°C)o-isomer (Mole Fraction)m-isomer (Mole Fraction)p-isomer (Mole Fraction)
Chloroform200.0450.0080.006
400.1200.0240.019
3-Pentanone200.1350.0280.022
400.2600.0700.057
Acetone200.1500.0400.032
400.2850.0920.075

Data derived from studies on isobutoxyphenylboronic acid isomers and is presented here as a reference for solubility trends.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with this compound Using a Co-solvent System

This protocol is a general starting point and may require optimization for specific substrates.

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

suzuki_workflow Suzuki-Miyaura Coupling Workflow reagent_prep 1. Reagent Preparation: - Add aryl halide, this compound, and base to a Schlenk flask. degassing 2. Degassing: - Seal the flask and purge with an inert gas (Ar or N2). reagent_prep->degassing solvent_add 3. Solvent Addition: - Add degassed solvent system (e.g., Dioxane/H2O) via syringe. degassing->solvent_add catalyst_add 4. Catalyst Addition: - Add Pd catalyst and ligand under inert atmosphere. solvent_add->catalyst_add reaction 5. Reaction: - Heat the mixture with vigorous stirring and monitor progress (TLC/LC-MS). catalyst_add->reaction workup 6. Workup: - Cool, dilute with organic solvent, wash with water and brine. reaction->workup purification 7. Purification: - Dry the organic layer and purify the crude product (e.g., chromatography). workup->purification

References

Technical Support Center: Work-up Procedures for Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the removal of boronic acid and its derivatives from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process and offers potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Residual boronic acid is detected in the final product after a standard aqueous work-up. Boronic acids can have some solubility in organic solvents, especially if the product is also polar. Simple water washes may not be sufficient for complete removal.1. Basic Aqueous Wash: Wash the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) to convert the boronic acid into its more water-soluble boronate salt.[1][2] 2. Optimize pH: The efficiency of the extraction is pH-dependent. Adjusting the pH of the aqueous phase can significantly improve the removal of the boronic acid.[3][4] 3. Use of Scavenger Resins: Employ a solid-supported scavenger resin, such as one functionalized with diethanolamine (DEAM) or a diol, to selectively bind and remove the boronic acid.[5][6]
The desired product co-elutes with the boronic acid byproduct during silica gel chromatography. The polarity of the product and the boronic acid impurity are too similar for effective separation with the chosen eluent system. Boronic acids can also streak or stick to standard silica gel.[7]1. Modify the Eluent System: Try a different solvent system, such as dichloromethane/methanol, which can be effective for polar compounds.[1] 2. Boric Acid-Impregnated Silica Gel: For pinacol boronic esters, using silica gel impregnated with boric acid can suppress the over-adsorption and improve separation.[8][9][10] 3. Pre-Chromatography Removal: Use one of the other methods (basic wash, scavenger resin, or precipitation) to remove the bulk of the boronic acid impurity before performing chromatography.
The boronic acid byproduct is not precipitating out with the addition of diethanolamine (DEA). The boronic acid may be too polar or the concentration might not be optimal for precipitation. The choice of solvent is also critical.1. Solvent Selection: Ensure an appropriate solvent, such as diethyl ether, is used to facilitate the precipitation of the DEA adduct. 2. Concentration Adjustment: The concentration of the boronic acid in the solution may need to be adjusted to promote precipitation.
Low yield after purification. This could be due to several factors including an incomplete reaction (leaving excess boronic acid), product degradation under the work-up conditions (e.g., strong base), or physical loss of product during extraction or chromatography.1. Reaction Optimization: Ensure the coupling reaction has gone to completion to minimize the amount of unreacted boronic acid.[11][12][13] 2. Milder Conditions: If the product is base-sensitive, consider using a milder base for the extraction or opt for a non-extractive method like scavenger resins or chromatography. 3. Careful Technique: Minimize the number of transfer steps and ensure proper phase separation during extractions to avoid mechanical loss of the product.
Boronic esters (e.g., pinacol esters) are hydrolyzing back to the boronic acid during work-up or chromatography. Boronate esters can be sensitive to hydrolysis, especially in the presence of water and silica gel.1. Anhydrous Conditions: Use anhydrous solvents and perform the work-up and chromatography under an inert atmosphere.[8] 2. Aprotic Solvents: Employ non-aqueous, aprotic solvents for sample preparation and chromatography.[8] 3. Treated Silica Gel: Use boric acid-impregnated silica gel to minimize on-column hydrolysis.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the simplest method to remove boronic acid byproducts?

A basic aqueous wash is often the first and most straightforward method to try if your product is stable under basic conditions.[2] Boronic acids are weakly acidic and will be deprotonated by a base like NaOH, forming a water-soluble boronate salt that can be easily extracted from the organic phase.[1]

Q2: When should I use a scavenger resin to remove boronic acid?

Scavenger resins are an excellent choice when:

  • Your desired product is sensitive to acidic or basic conditions.

  • Liquid-liquid extraction does not provide sufficient purity.

  • You want to avoid chromatography for a particular step.

  • You are working with a library of compounds and need a general and reliable purification method.

Resins functionalized with diethanolamine (DEAM) or diols are particularly effective for scavenging boronic acids.[5][6]

Q3: Can I remove boric acid and its esters by evaporation?

Yes, boric acid and borate esters can be removed by repeated co-evaporation with methanol. This process forms the volatile trimethyl borate, which is easily removed under reduced pressure.[1] This method is particularly useful after reactions involving borohydride reagents.

Q4: My boronic acid is very polar. What is the best way to remove it?

For highly polar boronic acids, liquid-liquid extraction with a basic aqueous solution is often effective. If this fails or is not compatible with your product, scavenger resins with high binding capacity for polar compounds, or chromatography with a more polar eluent system like dichloromethane/methanol, are good alternatives.[1]

Q5: Are there any alternatives to using pinacol esters for protecting boronic acids?

Yes, other diols can be used to form boronate esters. Additionally, N-methyliminodiacetic acid (MIDA) boronates are known for their high stability to various reaction conditions, including chromatography, and can be deprotected under mild conditions.

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

This method is suitable for the removal of boronic acids from products that are stable to basic conditions.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Separation: Allow the two layers to fully separate. The boronic acid will be in the aqueous layer as its sodium boronate salt.

  • Collection: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal using a Diol-Based Scavenger Resin

This protocol is ideal for products that are sensitive to aqueous basic conditions.

  • Resin Preparation: Swell the diol-functionalized silica resin in a suitable solvent (e.g., dichloromethane or THF) for about 30 minutes.

  • Dissolution: Dissolve the crude product in the same solvent.

  • Scavenging: Add the swelled resin to the solution of the crude product (typically 3-5 equivalents of resin relative to the boronic acid).

  • Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific boronic acid and resin but can range from 1 to 12 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Precipitation with Diethanolamine (DEA)

This method is useful for precipitating boronic acids from a solution, leaving the desired product in the filtrate.

  • Dissolution: Dissolve the crude mixture in a minimal amount of an ethereal solvent like diethyl ether.

  • Addition of DEA: Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) to the solution.

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the diethanolamine-boronate adduct should form.[14][15]

  • Filtration: Filter the solid adduct and wash it with a small amount of cold diethyl ether.

  • Product Recovery: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.

Data Presentation

Table 1: Comparison of Boronic Acid Removal Techniques
Method Principle Typical Efficiency Advantages Limitations
Basic Liquid-Liquid Extraction Conversion to a water-soluble boronate salt.Good to Excellent (>95%)Simple, inexpensive, and scalable.Product must be stable to base; can be less effective for very non-polar boronic acids.
Scavenger Resins (e.g., DEAM, Diol) Covalent or dative bonding to a solid support.Excellent (>99%)High selectivity, mild conditions, suitable for sensitive substrates, easy product isolation.Higher cost of reagents, may require longer reaction times, and optimization of resin equivalents.
Silica Gel Chromatography Differential adsorption based on polarity.VariableCan provide very pure material.Can be tedious, boronic acids may streak or decompose on silica, co-elution is a common issue.[7]
Precipitation with Diethanolamine Formation of an insoluble adduct.Good to ExcellentSimple procedure, avoids chromatography.Not all boronic acids form easily precipitating adducts, requires an additional reagent.
Azeotropic Distillation with Methanol Formation of volatile trimethyl borate.GoodEffective for boric acid and its esters, simple evaporation procedure.Only applicable to volatile boron species, requires multiple evaporations.
Table 2: Loading Capacity of Selected Boronic Acid Scavenger Resins
Resin Type Functional Group Typical Loading Capacity (mmol/g) Supplier Example
Diol-Functionalized SilicaDiol0.8 - 1.5SiliaBond Diol
DEAM-Functionalized SilicaDiethanolamine0.9 - 1.2SiliaBond DEAM
Guanidine-Functionalized SilicaGuanidine~1.0SiliaBond Guanidine[6]
Boronate ResinBoronic Acid>1.2G-Biosciences Boronate Resin

Note: Loading capacities can vary between manufacturers and batches.

Visualizations

G cluster_0 Liquid-Liquid Extraction Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Extract with 1-2M NaOH (aq) dissolve->extract separate Separate Layers extract->separate wash Wash Organic Layer with Brine separate->wash Organic Phase byproduct Boronate Salt in Aqueous Phase separate->byproduct Aqueous Phase dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for boronic acid byproduct removal via basic liquid-liquid extraction.

G cluster_1 Scavenger Resin Workflow start Crude Reaction Mixture dissolve Dissolve in Appropriate Solvent start->dissolve add_resin Add Swelled Scavenger Resin dissolve->add_resin agitate Agitate Mixture add_resin->agitate filter Filter to Remove Resin agitate->filter concentrate Concentrate Filtrate filter->concentrate Filtrate byproduct Boronic Acid Bound to Resin filter->byproduct Solid Resin product Purified Product concentrate->product

Caption: Workflow for boronic acid byproduct removal using a scavenger resin.

References

Improving the reaction rate of sluggish 4-Bromophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromophenylboronic Acid Couplings

Welcome to the technical support center for this compound coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving sluggish reaction rates and troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is extremely slow or has stalled. What are the primary factors I should investigate?

A: A sluggish reaction is typically due to suboptimal conditions. The key parameters to scrutinize are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature. This compound can be a challenging coupling partner, and a systematic approach to optimization is crucial for an efficient reaction.

Q2: I am observing significant amounts of byproducts. What are the most common side reactions and how can I minimize them?

A: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by high pH levels and elevated temperatures. To minimize it, consider using milder bases (e.g., K₂CO₃, KF) or running the reaction under anhydrous conditions.

  • Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form 4,4'-biphenyl derivatives. This side reaction is often exacerbated by the presence of oxygen. Rigorous degassing of all solvents and the reaction mixture before adding the catalyst is essential to mitigate this.

Q3: Can the choice of palladium catalyst dramatically impact the reaction rate?

A: Absolutely. While standard catalysts like Pd(PPh₃)₄ can be effective, they may lead to slow reactions with challenging substrates. For sluggish couplings, consider using more active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or commercially available pre-catalysts. These advanced systems can significantly accelerate the rate-limiting oxidative addition step and improve overall efficiency.

Q4: How critical is the choice of base and solvent for this reaction?

A: The base and solvent system is critical and highly interdependent. A common and robust system is a mixture of an organic solvent like 1,4-dioxane or toluene with water, which helps dissolve the inorganic base. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly influence the reaction outcome, and screening different combinations is often necessary. For anhydrous reactions, ensure your base is finely ground and consider that trace amounts of water may be required for some inorganic bases to function effectively.

Q5: My starting materials are sterically hindered. What modifications should I consider?

A: Steric hindrance presents a significant challenge for Suzuki-Miyaura couplings. To overcome this, specialized, bulky phosphine ligands are often required to facilitate the reaction. Ligands such as AntPhos have been shown to be effective for couplings involving di-ortho-substituted aryl halides, as their unique structure helps to overcome steric barriers and prevent side reactions like β-hydride elimination.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving a Stalled Reaction

This guide provides a logical workflow to identify and solve the root cause of a sluggish or stalled this compound coupling reaction.

Troubleshooting_Workflow start Sluggish or Incomplete Reaction Observed reagent_check Step 1: Verify Reagent Quality - Purity of boronic acid & aryl bromide - Anhydrous & degassed solvent - Activity of catalyst & ligand - Purity & dryness of base start->reagent_check Begin Troubleshooting catalyst_opt Step 2: Optimize Catalyst System - Screen electron-rich, bulky ligands (e.g., SPhos, XPhos) - Use a more active Pd(0) source or precatalyst - Increase catalyst loading reagent_check->catalyst_opt If reagents are OK conditions_opt Step 3: Optimize Base & Solvent - Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) - Trial different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O) - Ensure vigorous stirring for biphasic mixtures catalyst_opt->conditions_opt If reaction is still sluggish temp_opt Step 4: Adjust Temperature - Incrementally increase temperature - Monitor for potential decomposition of starting materials or product conditions_opt->temp_opt If reaction is still sluggish success Successful Reaction (Improved Rate & Yield) temp_opt->success If conditions are optimized

Caption: Troubleshooting workflow for a sluggish Suzuki-Miyaura coupling.

Guide 2: Optimizing Reaction Components

Use this section to systematically screen and select the optimal components for your specific substrates.

Data Presentation: Effect of Solvent and Base on Yield

The following table summarizes typical results from screening different solvent and base combinations for the coupling of an aryl bromide with an arylboronic acid. Yields are highly substrate-dependent but this provides a general optimization matrix.

Solvent System (v/v)BaseTypical Yield (%)Notes
1,4-Dioxane / H₂O (4:1)K₃PO₄60 - 95%A robust and widely applicable system providing good solubility for many reagents.
Toluene / H₂O (4:1)Cs₂CO₃70 - 85%Good for higher temperature reactions; requires efficient stirring.
Acetonitrile / H₂O (3:1)K₂CO₃35 - 65%Can be less effective but useful for specific substrates.
DMF / H₂O (5:1)K₂CO₃50 - 90%A polar aprotic solvent that can be effective for challenging couplings.
Methanol / H₂O (3:2)NaOH~96%An environmentally friendly option that can offer excellent yields with the right catalyst.

Note: The data presented is a generalized summary from multiple sources. Actual yields will vary based on the specific substrates, catalyst, ligand, temperature, and reaction time.

Data Presentation: Catalyst & Ligand Selection

Catalyst/Ligand SystemTarget ApplicationTypical LoadingKey Advantages
Pd(PPh₃)₄General purpose, simple substrates2-5 mol%Commercially available and widely used, but can be slow.
Pd(OAc)₂ + SPhosElectron-rich or hindered aryl bromides1-2 mol% Pd, 1.2-2.4 mol% LigandHigh activity, promotes difficult oxidative additions.
PdCl₂(dppf)General purpose, good stability2-3 mol%A stable precatalyst, often used in initial screening.
XPhos Pd G3Challenging couplings, low catalyst loading0.5-2 mol%Highly active palladacycle precatalyst for a broad range of substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl halide partner.

  • Reagent Preparation: Ensure the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) are pure and dry.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and/or ligand.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress periodically by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Rigorous Degassing using Freeze-Pump-Thaw

For particularly oxygen-sensitive reactions where homocoupling is a major issue, this technique is recommended for degassing the solvent.

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solvent.

  • Close the stopcock to the vacuum and thaw the solvent in a warm water bath. You may see gas bubbles evolve from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.

  • Finally, backfill the flask with an inert gas. The solvent is now ready to be used.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa Ar-X trans Transmetalation (Ar-Pd(II)-Ar')L₂ oa->trans Ar'-B(OH)₂ (Base assisted) re Reductive Elimination (Ar-Ar') trans->re Isomerization (optional) re->pd0 Product (Ar-Ar') product Biaryl Product (Ar-Ar') re->product arx Aryl Halide (Ar-X) arx->oa boronic Boronic Acid (Ar'-B(OH)₂) boronic->trans base Base (e.g., K₂CO₃) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component_Selection start Start: Select Reaction Components q1 Is the aryl halide electron-rich or hindered? start->q1 ligand_yes Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) q1->ligand_yes Yes ligand_no Standard ligand may suffice (e.g., PPh₃, dppf) q1->ligand_no No q2 Are substrates base-sensitive? ligand_yes->q2 ligand_no->q2 base_yes Use mild base (e.g., K₂CO₃, KF) q2->base_yes Yes base_no Stronger base is an option (e.g., K₃PO₄, Cs₂CO₃) q2->base_no No solvent Choose appropriate solvent system (e.g., Dioxane/H₂O for general use, Toluene for high temp) base_yes->solvent base_no->solvent

Caption: Decision guide for selecting key reaction components.

Technical Support Center: Catalyst Poisoning Issues in Reactions with 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues when using 4-bromophenylboronic acid in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation and low reaction yields when using this compound.

Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction

Possible Cause: Your palladium catalyst may be poisoned or inhibited.

Troubleshooting Steps:

  • Assess the Purity of this compound: Commercial grades of this compound can contain impurities that are detrimental to the catalyst. The most common impurity is the corresponding boroxine (the trimeric anhydride). Other potential impurities include inorganic salts from the manufacturing process.

    • Recommendation: Before use, purify the this compound, especially if it is from an old or unverified source. A simple recrystallization can often remove a significant portion of impurities.

  • Check for Catalyst Deactivation by Byproducts: Side reactions can generate species that inhibit the catalyst. Common problematic byproducts in Suzuki-Miyaura reactions include:

    • Homocoupling Products: Formation of biphenyl from the coupling of two molecules of this compound can occur, which consumes the reagent and can lead to the formation of palladium black, a less active form of the catalyst.[1]

    • Protodeboronation: The C-B bond of the boronic acid can be cleaved, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by excess base or water and high temperatures.

  • Evaluate Reaction Conditions: Suboptimal reaction conditions can lead to catalyst decomposition and the formation of inactive palladium species.

    • Solvent and Base: Ensure your solvent is adequately degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. The choice of base is also critical; weaker bases may be less effective, while overly strong bases can promote side reactions.[2]

    • Ligand Selection: The phosphine ligand used can influence catalyst stability and activity. In some cases, impurities can arise from the ligand itself.[3]

Issue 2: Formation of Significant Amounts of Homocoupling Byproduct (Biphenyl)

Possible Cause: This is often a sign of catalyst instability or the presence of oxidants.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a common culprit in promoting homocoupling.[1] Ensure your solvent and reaction mixture are thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Catalyst Precursor: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Consider using a well-defined Pd(0) precatalyst.

  • Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and more susceptible to side reactions. The optimal ratio is often dependent on the specific ligand and substrates.

Issue 3: Inconsistent Reaction Results Between Batches of this compound

Possible Cause: Batch-to-batch variability in the purity of the boronic acid.

Troubleshooting Steps:

  • Standardize Purification: Implement a standard purification protocol for all incoming batches of this compound. This will help to ensure a consistent quality of the starting material.

  • Quality Control Analysis: If possible, perform a simple analytical check on new batches, such as melting point determination or NMR spectroscopy, to assess purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound that can poison my catalyst?

A1: The most frequently encountered impurity is the trimeric anhydride of this compound, known as a boroxine. Boronic acids exist in equilibrium with their boroxines, and the presence of water can shift this equilibrium. Boroxines are generally less reactive in Suzuki-Miyaura couplings and can be considered a diluent of the active reagent. Additionally, inorganic salts remaining from the synthesis of the boronic acid can interfere with the catalytic cycle.

Q2: How can I purify my this compound to remove these impurities?

A2: A common and effective method is recrystallization. The choice of solvent will depend on the specific impurities you are trying to remove. Another method involves an acid-base workup. The boronic acid can be dissolved in a basic aqueous solution to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified boronic acid, which is subsequently collected by filtration.

Q3: My reaction has turned black. What does this mean?

A3: The formation of a black precipitate, often referred to as palladium black, is an indication of catalyst decomposition. This can be caused by a variety of factors, including the presence of oxygen, high temperatures, or impurities that lead to the aggregation of palladium atoms into an inactive, bulk metallic form.[4]

Q4: Can the phosphine ligand be a source of catalyst poisoning?

A4: While phosphine ligands are essential for stabilizing the palladium catalyst, they can also be a source of issues. Phosphine ligands can be oxidized, which alters the ligand-to-metal ratio and can impact catalyst performance. In some cases, impurities derived from the aryl groups of the phosphine ligand have been observed in the product mixture.[3]

Q5: Are there any alternatives to this compound that might be less prone to these issues?

A5: For Suzuki-Miyaura reactions, boronate esters (e.g., pinacol esters) or trifluoroborate salts are often more stable alternatives to boronic acids. These compounds are less prone to dehydration to form boroxines and can sometimes provide more consistent results.

Quantitative Data Summary

The following table summarizes the potential impact of common issues on reaction outcomes. Note that the exact quantitative effects can vary significantly based on the specific reaction conditions.

IssuePotential Impact on YieldKey Contributing Factors
Boroxine Impurity Moderate to Severe DecreaseDehydration of boronic acid, improper storage.
Homocoupling Mild to Moderate DecreasePresence of oxygen, inefficient catalyst reduction.[1]
Protodeboronation Mild to Severe DecreaseExcess base, high water content, elevated temperatures.
Catalyst Decomposition Severe Decrease to Complete FailureHigh temperature, presence of oxygen, poisoning by impurities.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with Purified this compound

  • Reaction Setup: To an oven-dried flask, add the aryl halide, purified this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Degassing: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water or dioxane and water) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent.[5]

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Visualizations

Catalyst_Poisoning_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Reaction Yield / Catalyst Deactivation Impurity Impure this compound? (e.g., Boroxines) Problem->Impurity Check Reagent Purity Conditions Suboptimal Reaction Conditions? (O₂, Base, Temp) Problem->Conditions Evaluate Parameters Byproducts Inhibitory Byproducts? (Homocoupling, Deboronation) Problem->Byproducts Analyze Side Products Purify Purify Boronic Acid (Recrystallization) Impurity->Purify Modify Modify Reagents (Use Boronate Ester) Impurity->Modify Optimize Optimize Conditions (Degas, Screen Base/Ligand) Conditions->Optimize Byproducts->Optimize

Caption: Troubleshooting workflow for catalyst poisoning issues.

Suzuki_Cycle_Inhibition cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisons Inhibitors / Poisons Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Black Pd Black (Inactive) Pd0->Pd_Black Decomposition ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' ArPdX->Transmetal Ar'-B(OH)₂ ArPdAr->RedElim Poisons Impurities (e.g., from Boronic Acid) Poisons->Transmetal Blocks Transmetalation O2 Oxygen O2->Pd0 Oxidizes to Inactive Pd(II)

Caption: Inhibition points in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki Reactions of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the role of water in Suzuki-Miyaura cross-coupling reactions involving 4-bromophenylboronic acid. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Is water a necessary component in Suzuki reactions with this compound?

A1: Not strictly necessary, but often beneficial. Water can act as a co-solvent to dissolve inorganic bases (e.g., K₃PO₄, Na₂CO₃) which are crucial for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[1][2] In biphasic systems (e.g., toluene/water), water allows for the use of these bases, and phase-transfer catalysts may be employed to facilitate the interaction between the aqueous and organic phases.[3] However, Suzuki reactions can also be performed under anhydrous conditions, particularly if using organic-soluble bases or alternative boronic acid derivatives.[4][5]

Q2: What is the optimal amount of water to use in my reaction?

A2: The optimal amount of water is highly dependent on the specific reaction conditions, including the organic co-solvent, base, catalyst system, and temperature. While a small amount of water is often beneficial, excessive water can lead to side reactions and decrease the reaction rate by diluting the reactants.[3] It is recommended to start with a well-established literature protocol and optimize the solvent ratio for your specific substrates.

Q3: Can water negatively impact my Suzuki reaction?

A3: Yes. The primary negative impact of water is the potential for protodeboronation, which is the hydrolysis of the carbon-boron bond of this compound to yield bromobenzene.[6] This side reaction consumes the boronic acid, reducing the overall yield of the desired coupled product. The rate of protodeboronation is influenced by the base, temperature, and the electronic properties of the boronic acid itself.[6]

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid. In the context of your reaction, this compound would be converted to bromobenzene. To minimize this undesired side reaction:

  • Use a milder base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Na₂CO₃ instead of strong hydroxides.[5][6]

  • Control the amount of water: Using the minimum amount of water necessary to dissolve the base can help reduce the rate of hydrolysis.

  • Protect the boronic acid: In challenging cases, using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can prevent premature decomposition.[5]

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation, provided the desired coupling reaction proceeds at a reasonable rate.

Q5: How does the choice of base interact with water in the reaction?

A5: The base is critical for activating the boronic acid.[1][2] Water is often required to dissolve inorganic bases like carbonates and phosphates.[1][2] The strength of the base can influence the rate of both the desired transmetalation and the undesired protodeboronation. Stronger bases can lead to faster reaction rates but may also increase the rate of boronic acid decomposition in the presence of water.[5][6] Therefore, a careful selection of the base and the amount of water is crucial for optimizing the reaction outcome.

Troubleshooting Guide

This guide addresses common issues encountered in Suzuki reactions of this compound where water is a component of the solvent system.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield, starting materials remain 1. Inefficient catalyst activation or turnover. 2. Insufficient base or base not dissolved. 3. Poor mixing in a biphasic system. 4. Low reaction temperature. 1. Ensure the palladium catalyst is active and the correct ligand is used. Consider a brief pre-stirring of the catalyst and ligand before adding other reagents.2. Use a base known to be effective for Suzuki couplings (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[1][2] Ensure enough water is present to dissolve the base. Vigorous stirring is essential.3. For biphasic reactions, increase the stirring rate to ensure good mixing of the aqueous and organic layers. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial.[3]4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Significant amount of bromobenzene (protodeboronation byproduct) observed 1. Excessive water in the reaction mixture. 2. Base is too strong or concentration is too high. 3. Prolonged reaction time or high temperature. 1. Reduce the amount of water to the minimum required for the base to be effective. Consider switching to a more organic-soluble base to allow for anhydrous or low-water conditions.2. Switch to a milder base such as K₂CO₃ or KF.[6] Perform a base screening to find the optimal balance between reactivity and stability.3. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Formation of homocoupled biphenyl (from this compound) 1. Presence of oxygen in the reaction. 2. Decomposition of the palladium catalyst to Pd(0) black. 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before heating. Maintain a positive pressure of inert gas throughout the reaction.[7]2. Ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst. Catalyst decomposition can sometimes be observed as the formation of a black precipitate.
Reaction is sluggish or stalls 1. Poor solubility of reactants. 2. Inhibition of the catalyst. 1. Try a different co-solvent with water to improve the solubility of this compound and the aryl halide. Common solvent systems include toluene/water, dioxane/water, and THF/water.[6]2. Ensure all reagents are of high purity. Certain impurities can act as catalyst poisons.

Data Presentation

The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling reaction. While not specific to this compound, it provides a general comparison of base effectiveness in aqueous systems.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseSolvent SystemYield (%)
Na₂CO₃EtOH/WaterHigh
K₂CO₃EtOH/WaterHigh
K₃PO₄WaterHigh
NaOHWaterModerate to High
KOHWaterModerate to High
NaOAcEtOH/WaterModerate
TEAEtOH/WaterLow to Moderate

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table is for comparative purposes. Data compiled from various sources.[8]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction of this compound in an aqueous solvent system. This should be adapted and optimized for specific substrates and equipment.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloroacetophenone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₃PO₄)

  • Organic solvent (e.g., 1,4-Dioxane)

  • Distilled water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., 2-5 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed organic solvent (e.g., 10 mL of 1,4-dioxane) followed by degassed distilled water (e.g., 2 mL) via syringe. The ratio of organic solvent to water may need to be optimized.[9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) + H₂O Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_reagents Check Reagent Purity & Activity (Catalyst, Base, Solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Inert Atmosphere) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude sm_present Mainly Starting Material analyze_crude->sm_present Starting Material Dominant protodeboronation Protodeboronation Product (Bromobenzene) analyze_crude->protodeboronation Side Product Detected homocoupling Homocoupling Product analyze_crude->homocoupling Side Product Detected optimize_base Optimize Base (Type and Amount) sm_present->optimize_base optimize_catalyst Optimize Catalyst/Ligand System sm_present->optimize_catalyst protodeboronation->optimize_base Use Milder Base optimize_water Reduce Water Content or Switch to Anhydrous protodeboronation->optimize_water degas Improve Degassing Protocol homocoupling->degas Water_Roles Water Water in Reaction Positive Potential Positive Roles Water->Positive Negative Potential Negative Roles Water->Negative DissolveBase Dissolves Inorganic Base (e.g., K₃PO₄) Positive->DissolveBase ActivateBoronic Facilitates Boronate Formation (Activation for Transmetalation) Positive->ActivateBoronic Protodeboronation Protodeboronation of This compound Negative->Protodeboronation Dilution Dilution of Reagents Negative->Dilution

References

Validation & Comparative

A Comparative Guide to 4-Bromophenylboronic Acid and 4-Iodophenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of reactants is paramount to the success of these reactions. This guide provides an objective comparison of two common reagents, 4-bromophenylboronic acid and 4-iodophenylboronic acid, in the context of their performance in Suzuki coupling reactions. While the reactivity trend for the leaving group on the electrophilic partner (aryl halide) is well-established (I > Br > Cl), the influence of the halogen substituent on the boronic acid component is also a critical consideration.

Performance Comparison: Reactivity and Yield

The key difference in the reactivity of this compound and 4-iodophenylboronic acid in Suzuki coupling lies in the potential for a competing self-coupling or homo-coupling reaction. The carbon-iodine bond is weaker and more susceptible to oxidative addition to the palladium catalyst than the carbon-bromine bond. This can lead to the formation of biphenyl, a homo-coupled product from 4-iodophenylboronic acid, particularly at higher temperatures or with highly active catalysts.

Conversely, the carbon-bromine bond in this compound is more stable, generally resulting in cleaner reactions with less homo-coupling byproducts. However, the increased stability of the C-Br bond means that the bromine atom is less reactive as a leaving group if one were to use the boronic acid as a bifunctional reagent in a subsequent coupling step.

Quantitative Data Summary

Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoacetophenonePd(PPh₃)₄ (1 mol%)Na₂CO₃DMA10024~95%
4-Iodophenylboronic acid 4-IodoanisolePd/C (1.4 mol%)K₂CO₃DMFReflux1-241-92%[1]

Note: The data presented is compiled from different sources and should be used as a general guide. Reaction conditions and substrate scope can significantly influence yields.

Experimental Protocols

Below are detailed, representative experimental protocols for Suzuki coupling reactions involving this compound and 4-iodophenylboronic acid.

Experimental Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide

Objective: To synthesize a biphenyl derivative via the Suzuki coupling of this compound and an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.02 mmol) to the reaction mixture.

  • Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Suzuki Coupling of 4-Iodophenylboronic Acid with an Aryl Iodide

Objective: To synthesize a biphenyl derivative via the Suzuki coupling of 4-iodophenylboronic acid and an aryl iodide.

Materials:

  • 4-Iodophenylboronic acid (1.1 mmol)

  • Aryl iodide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in toluene (4 mL) under an inert atmosphere. Stir for 10 minutes at room temperature.

  • To this catalyst solution, add the aryl iodide (1.0 mmol), 4-iodophenylboronic acid (1.1 mmol), and cesium carbonate (2.0 mmol).

  • Add the remaining toluene (4 mL) and water (2 mL).

  • Thoroughly degas the mixture by bubbling an inert gas through it for 20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Add water (15 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the desired biphenyl.

Mechanistic Considerations and Experimental Workflow

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity difference between an aryl iodide and an aryl bromide primarily influences the initial oxidative addition step.

Suzuki_Coupling_Cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)₂ + Base Boronic->Transmetal ArylHalide Ar-X (X = Br, I) ArylHalide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The workflow for selecting between this compound and 4-iodophenylboronic acid often depends on the desired reactivity and the potential for side reactions.

Reagent_Selection_Workflow Reagent Selection Workflow Start Start: Select a Halogenated Phenylboronic Acid Question1 Is homo-coupling a significant concern? Start->Question1 UseBromo Use this compound Question1->UseBromo Yes Question2 Is subsequent coupling at the halogen position required? Question1->Question2 No End Proceed with Synthesis UseBromo->End ConsiderIodo Consider 4-Iodophenylboronic Acid ConsiderIodo->End Question2->UseBromo No Question2->ConsiderIodo Yes

Caption: Decision workflow for selecting between 4-bromo- and 4-iodophenylboronic acid.

References

The Reactivity-Stability Trade-Off: A Comparative Guide to 4-Bromophenylboronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that profoundly influences the efficiency, yield, and practicality of synthetic strategies. This guide provides an objective comparison of 4-bromophenylboronic acid and its pinacol ester, focusing on their reactivity and stability in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate a rational choice of reagent for specific synthetic applications.

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Generally, boronic acids exhibit higher reactivity, often leading to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can adversely affect their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This inherent stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in cross-coupling reactions, although direct transmetalation from the ester is also a possibility.[1]

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the key differences in performance between this compound and its pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction.

ParameterThis compoundThis compound Pinacol Ester
Reactivity Generally higher, leading to faster reaction times.[1][3]Generally lower, may require longer reaction times or higher temperatures.[4]
Stability Lower; susceptible to oxidation and protodeboronation.[1]Higher; more robust and stable for long-term storage.[1][2][5]
Handling Can be more challenging to handle due to its propensity for decomposition.Crystalline solid, generally easier to handle and weigh accurately.[1]
Purification Can be difficult to purify due to instability.Readily purified by standard techniques like column chromatography.
Yield Potentially higher in short reaction times, but can be compromised by decomposition.[6]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[6]
Reaction Conditions Tolerant to a range of conditions, but degradation can occur.Often benefits from the presence of water to facilitate in situ hydrolysis to the boronic acid.[3]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl halide with both this compound and its pinacol ester.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound or this compound pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure with this compound:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Add dioxane (4 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure with this compound Pinacol Ester:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).[3]

  • Add dioxane (0.8 mL) and water (0.2 mL) to the flask.[3]

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC/MS. The addition of 20% water has been shown to be beneficial when using pinacol esters.[3]

  • Follow steps 4-6 from the protocol with this compound for workup and purification.

Key Mechanistic and Experimental Considerations

The choice between this compound and its pinacol ester can be influenced by several factors beyond simple reactivity.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Species Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Boronic Acid Ar'-B(OH)3- Borate Complex Ar'-B(OH)2->Ar'-B(OH)3- Base Ar'-B(pin) Pinacol Ester Ar'-B(pin)->Ar'-B(OH)2 Hydrolysis (H2O, Base) Ar'-B(OH)3-->Ar-Pd(II)-X L2 Enters Transmetalation

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle and Boron Activation

The steric bulk of the pinacol group can sometimes hinder the formation of the palladium-boron intermediate required for transmetalation, potentially slowing down the reaction.[7] However, the increased stability of the pinacol ester can be advantageous in complex molecule synthesis where the organoboron moiety must endure multiple reaction steps.

experimental_workflow cluster_reagents Reagent Selection cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Workup and Analysis reagent1 This compound setup Reaction Setup (Aryl Halide, Catalyst, Base, Solvent) reagent1->setup reagent2 This compound Pinacol Ester reagent2->setup heating Heating and Stirring setup->heating monitoring Reaction Monitoring (TLC, GC/MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification analysis Yield and Purity Determination purification->analysis

Diagram 2: General Experimental Workflow for Reactivity Comparison

References

Performance Evaluation of 4-Bromophenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Arylboronic acids are pivotal reagents in many of these transformations, with their reactivity being subtly tuned by the nature of their substituents. This guide provides an objective comparison of the performance of 4-bromophenylboronic acid against other common arylboronic acids in three key cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented is supported by experimental data and detailed protocols to aid in reaction design and optimization.

Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is arguably the most widely used reaction for this class of reagents. The performance of this compound is often compared to other substituted and unsubstituted phenylboronic acids to understand the electronic and steric effects on reaction outcomes.

Comparative Performance in Suzuki-Miyaura Coupling

The electronic nature of the substituent on the phenylboronic acid can significantly influence the yield of the Suzuki-Miyaura reaction. Electron-rich boronic acids are generally observed to produce good to excellent yields, while electron-withdrawing groups can sometimes lead to lower yields or require more optimized conditions.[1] The bromine atom in this compound acts as an electron-withdrawing group through induction, yet its lone pairs can participate in resonance, making its overall electronic effect complex.

Below is a table summarizing representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with an aryl bromide under comparable conditions.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-22~70-80% (representative)[1]
Phenylboronic acid4-BromoacetophenonePd(II) complex (0.5)KOHH₂O100194[2]
4-Methoxyphenylboronic acid4-BromoacetophenonePd(II) complex (0.5)KOHH₂O1001(complete conversion)[2]
4-Chlorophenylboronic acid4-BromoacetophenonePd(II) complex (0.5)KOHH₂O1001(complete conversion)[2]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data above serves as an illustrative comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Reagents: Aryl Halide This compound Base (e.g., K₃PO₄) setup Reaction Setup (Schlenk Flask) reagents->setup catalyst Catalyst: Pd(PPh₃)₄ catalyst->setup solvent Solvent: 1,4-Dioxane/H₂O solvent->setup inert Inert Atmosphere (Ar or N₂) setup->inert heating Heating & Stirring (80-100 °C) inert->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Purified Product purification->product

Suzuki-Miyaura Experimental Workflow

Heck Reaction: Arylation of Alkenes

The Mizoroki-Heck reaction typically involves the palladium-catalyzed reaction of an aryl halide with an alkene.[3] However, a variation known as the oxidative Heck or boron-Heck reaction allows for the use of arylboronic acids.[4][5][6][7] In this transformation, a Pd(II) catalyst is used, and an oxidant is often required to regenerate the active catalyst.

Performance of this compound in the Heck Reaction

Direct comparative data for the performance of different substituted phenylboronic acids in the oxidative Heck reaction is not as readily available as for the Suzuki reaction. However, the electronic properties of the boronic acid are still expected to play a role. The electron-withdrawing nature of the bromine in this compound may influence the transmetalation step of the catalytic cycle. The reaction is generally tolerant of a wide range of functional groups.

Experimental Protocol: Oxidative Heck Reaction

The following is a general protocol for the oxidative Heck reaction of an arylboronic acid with an alkene.[6]

Materials:

  • Alkene (e.g., Styrene, 1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Oxidant/Additive (e.g., N-Bromosuccinimide (NBS), 30 mol%)

  • Solvent (e.g., Toluene)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the alkene, this compound, palladium catalyst, and the oxidant/additive.

  • Add the solvent to the vial.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, the reaction mixture can be filtered and the solvent removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography.

Heck_Catalytic_Cycle pd2 Pd(II)L₂ ar_pd Ar-Pd(II)-L₂ pd2->ar_pd Transmetalation (ArB(OH)₂) alkene_complex Ar-Pd(II)-L(alkene) ar_pd->alkene_complex + Alkene insertion_product R-CH₂-CH(Ar)-Pd(II)-L alkene_complex->insertion_product Migratory Insertion product_complex [H-Pd(II)-L]⁺(Product) insertion_product->product_complex β-Hydride Elimination pd0 Pd(0)L₂ product_complex->pd0 - Product, - H⁺ pd0->pd2 Oxidation

Oxidative Heck Catalytic Cycle

Sonogashira Coupling: A Note on Scope

The Sonogashira reaction is a palladium and copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8][9] It is important to note that arylboronic acids are not the standard coupling partners in the Sonogashira reaction .

Sonogashira-Type Coupling of Arylboronic Acids

While not the conventional approach, "Sonogashira-type" reactions that couple arylboronic acids with terminal alkynes have been developed. These reactions often require modified catalytic systems, for example, using a copper catalyst without palladium or a gold-based catalyst.[10][11]

Due to the non-standard nature of this reaction for arylboronic acids, direct and extensive comparative data on the performance of substituted phenylboronic acids is limited. The success and yield of such reactions are highly dependent on the specific catalytic system and reaction conditions employed. For researchers interested in this transformation, it is recommended to consult literature that specifically addresses these Sonogashira-type couplings of arylboronic acids.

Cross_Coupling_Relationships ArylBoronicAcid This compound Suzuki Suzuki-Miyaura ArylBoronicAcid->Suzuki Heck Oxidative Heck ArylBoronicAcid->Heck Sonogashira Sonogashira-Type ArylBoronicAcid->Sonogashira ArylHalide Aryl Halide ArylHalide->Suzuki Alkene Alkene Alkene->Heck Alkyne Terminal Alkyne Alkyne->Sonogashira

Cross-Coupling Reaction Partners

Conclusion

This compound is a versatile and effective coupling partner in Suzuki-Miyaura reactions, with its performance being comparable to other substituted phenylboronic acids, although yields can be influenced by the electronic nature of the reaction partners and the specific conditions. For Heck-type reactions, it can participate in oxidative variants, offering an alternative to aryl halides. Its application in Sonogashira couplings is less conventional and requires specialized catalytic systems. The detailed protocols and comparative data provided in this guide aim to assist researchers in the strategic planning and execution of cross-coupling reactions involving this compound, ultimately facilitating the synthesis of complex molecules in drug discovery and materials science.

References

Methods for validating the structure of Suzuki coupling products from 4-Bromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural validation of newly synthesized compounds is a critical step in the research and development pipeline. The Suzuki-Miyaura coupling, a powerful method for forging carbon-carbon bonds, is frequently employed to synthesize biaryl compounds. This guide provides an objective comparison of the primary analytical techniques used to validate the structure of Suzuki coupling products derived from 4-bromophenylboronic acid, with a focus on providing supporting experimental data and detailed methodologies.

The Suzuki coupling of this compound with an aryl halide (e.g., 4-bromotoluene) typically yields a substituted biphenyl compound (e.g., 4,4'-dimethylbiphenyl). The validation process aims to confirm the formation of the new C-C bond and ensure the purity of the final product. The most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of NMR, MS, and HPLC for the validation of a model Suzuki coupling product, 4,4'-dimethylbiphenyl.

Parameter ¹H NMR ¹³C NMR GC-MS HPLC-UV
Primary Information Proton environment, connectivityCarbon skeletonMolecular weight, fragmentationPurity, retention time
Sample Requirement 5-25 mg10-50 mg< 1 µg1-10 µg
Analysis Time Minutes to hoursHoursMinutesMinutes
Resolution High (for distinct protons)High (for distinct carbons)High (for separation)High (for separation)
Sensitivity Low (mM range)[1]Very LowHigh (pg to fg range)Moderate (ng to µg range)[2]
Limit of Detection (LOD) ~1 µM~10 µM~0.12-0.16 pg/g[3]~0.01 µg/mL[2]
Limit of Quantification (LOQ) ~5 µM~50 µM~0.4 pg/g~0.03 µg/mL
Structural Information Excellent (connectivity)Excellent (carbon framework)[4]Good (molecular weight, fragmentation)[4]Poor (retention time only)
Quantitative Capability Excellent (with internal standard)Good (with long relaxation delays)Good (with calibration curve)Excellent (with calibration curve)

Table 1: Performance Comparison of Analytical Methods for the Validation of 4,4'-Dimethylbiphenyl.

Method Strengths Limitations
NMR Spectroscopy - Provides unambiguous structural elucidation.[4] - Non-destructive. - Quantitative nature allows for purity assessment.[4]- Lower sensitivity compared to MS. - Requires soluble samples in deuterated solvents. - Can be complex to interpret for molecules with overlapping signals.[4]
Mass Spectrometry - High sensitivity, can detect trace amounts.[4] - High throughput, excellent for routine reaction monitoring. - Provides molecular weight confirmation.- Does not provide detailed structural information on its own; isomers are often indistinguishable.[4] - Not suitable for non-volatile or thermally labile compounds (GC-MS).
HPLC - Excellent for assessing purity and monitoring reaction progress.[4] - Applicable to a wide range of compounds.[4] - Can be used for preparative separation.- Provides limited structural information.[4] - Method development can be complex.[4]

Table 2: Strengths and Limitations of Key Validation Techniques.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of nuclei.[4]

a. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified Suzuki coupling product.[4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4]

b. ¹H NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.[4]

  • Integrate the peaks to determine the relative ratios of protons.[4]

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.[4] For 4,4'-dimethylbiphenyl in CDCl₃, expected signals are around δ 7.47 (d, 4H), 7.22 (d, 4H), and 2.39 (s, 6H).[5][6]

c. ¹³C NMR Acquisition:

  • Acquire a ¹³C NMR spectrum.

  • Process the spectrum similarly to the ¹H spectrum.

  • Analyze the chemical shifts to identify the number of unique carbon atoms and their environments.[4] For 4,4'-dimethylbiphenyl, expected signals are around δ 138.1, 136.7, 129.3, 126.8, and 20.9 ppm.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4]

a. Sample Preparation:

  • Dissolve a small amount (~1 mg) of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

b. GC-MS Analysis:

  • Injector: Set to a temperature of 250 °C with a split ratio of 50:1.

  • Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the product. The mass spectrum of 4,4'-dimethylbiphenyl will show a molecular ion peak [M]⁺ at m/z 182.[8] Key fragment ions may include those corresponding to the loss of a methyl group (m/z 167) and the biphenyl cation (m/z 152).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating, identifying, and quantifying compounds in a mixture.[9]

a. Sample Preparation:

  • Prepare a stock solution of the purified product in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).

b. HPLC Analysis:

  • Column: Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to a wavelength where the biphenyl system has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time of the product. Quantify the product by creating a calibration curve of peak area versus concentration. For 4,4'-dimethylbiphenyl, a retention time can be established under specific conditions.[10]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the validation of Suzuki coupling products.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Pd0_regenerated Pd(0)Ln ArPdAr_prime->Pd0_regenerated Reactant1 Ar-X Reactant1->ArPdX Oxidative Addition Reactant2 Ar'-B(OR)2 Reactant2->ArPdX Base Base Base->ArPdX Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structure & Purity Validation cluster_techniques Analytical Techniques Suzuki Suzuki Coupling Reaction (this compound + Ar-X) Workup Reaction Work-up Suzuki->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Initial_Screen Initial Screen (TLC/LC-MS) Purification->Initial_Screen Structure_Elucidation Structural Elucidation Initial_Screen->Structure_Elucidation Purity_Quantification Purity & Quantification Initial_Screen->Purity_Quantification Final_Confirmation Final Confirmation Structure_Elucidation->Final_Confirmation NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (GC-MS, LC-MS) Structure_Elucidation->MS Purity_Quantification->Final_Confirmation Purity_Quantification->NMR HPLC HPLC Purity_Quantification->HPLC Analysis_Logic Start Purified Product Q1 Need Unambiguous Structure? Start->Q1 NMR NMR Spectroscopy ¹H, ¹³C, COSY, HSQC, HMBC Q1->NMR Yes MS Mass Spectrometry Confirm Molecular Weight Q1->MS No Q2 Need High Purity Quantification? NMR->Q2 MS->Q2 HPLC HPLC Purity Assessment & Quantification Q2->HPLC Yes Report Final Report Q2->Report No HPLC->Report

References

A Comparative Guide to the Spectroscopic Analysis of Biphenyl Derivatives Synthesized from 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for biphenyl compounds synthesized using 4-Bromophenylboronic acid and alternative boronic acids. By presenting key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and workflow visualizations, this document aims to serve as a practical resource for the synthesis and characterization of this important class of compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A common application of this reaction is the synthesis of biphenyls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This compound is a versatile and commercially available starting material for introducing a brominated phenyl group, which can be further functionalized. This guide focuses on the spectroscopic characterization of biphenyl derivatives synthesized from this compound and compares them with analogues derived from other commonly used boronic acids.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a selection of biphenyl compounds synthesized via Suzuki-Miyaura coupling.

4-Substituted Biphenyls
CompoundStarting Materials¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
4-Methoxybiphenyl This compound & 4-Methoxyaniline (via diazonium salt) OR Phenylboronic acid & 4-Bromoanisole~7.57 (d, 2H), 7.43 (t, 2H), 7.31 (d, 1H), 6.98 (d, 2H), 3.85 (s, 3H)~159.1, 140.8, 133.7, 128.7, 128.1, 126.7, 114.2, 55.3184 [M]⁺
4-Acetylbiphenyl This compound & 4-Bromoacetophenone OR Phenylboronic acid & 4-Bromoacetophenone~8.03 (d, 2H), 7.70 (d, 2H), 7.65 (d, 2H), 7.48 (t, 2H), 7.40 (t, 1H), 2.64 (s, 3H)~197.7, 145.7, 139.8, 135.8, 128.9, 128.2, 127.2, 26.6196 [M]⁺
4,4'-Dimethylbiphenyl 4-Methylphenylboronic acid & 4-Bromotoluene~7.48 (d, 4H), 7.23 (d, 4H), 2.39 (s, 6H)~138.5, 136.7, 129.4, 126.9, 21.1182 [M]⁺

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Data is compiled from various sources.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of biphenyl derivatives. The specific catalyst, base, and solvent system may require optimization for each substrate combination.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 4-Bromoacetophenone) (1.0 mmol)

  • Boronic Acid (e.g., this compound, Phenylboronic acid) (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, boronic acid, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR: Standard single-pulse experiment. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • ¹³C NMR: Proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Electrospray Ionization (ESI).

  • GC-MS (EI):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Ionization Energy: 70 eV

  • ESI-MS:

    • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and analysis of biphenyl derivatives.

Synthesis_Workflow A Starting Materials (this compound & Aryl Halide) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Base, Solvent C Crude Biphenyl Product B->C D Purification (Column Chromatography) C->D E Pure Biphenyl Derivative D->E

Caption: General workflow for the synthesis of biphenyl derivatives.

Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesized Biphenyl Derivative B Sample Preparation A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (GC-MS or ESI-MS) B->D E Structure Elucidation & Purity Assessment C->E D->E

Caption: Workflow for the spectroscopic analysis of synthesized compounds.

Conclusion

This guide provides a foundational comparison of the spectroscopic characteristics of biphenyl derivatives synthesized from this compound and its alternatives. The presented data and protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the efficient and accurate characterization of these important molecular scaffolds. The choice of boronic acid will ultimately depend on the desired substitution pattern of the target biphenyl, with the spectroscopic data providing the necessary confirmation of the synthetic outcome.

The Influence of Phenylboronic Acid Substitution on Suzuki Reaction Yields: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry for this purpose. A key factor influencing the efficiency and yield of this palladium-catalyzed reaction is the electronic and steric nature of the substituents on the phenylboronic acid. This guide provides a comparative analysis of Suzuki reaction yields with various substituted phenylboronic acids, supported by experimental data, to aid in reaction optimization.

The electronic properties of substituents on the arylboronic acid can significantly impact the rate of transmetalation, a crucial step in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid can enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups can sometimes lead to slower reactions or lower yields, although this is highly dependent on the specific reaction conditions.[1] Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can also play a significant role, often leading to diminished yields.[2]

Comparative Yield Data

The following table summarizes experimental data from various studies, illustrating the impact of different substituents on phenylboronic acid on the yield of the Suzuki-Miyaura cross-coupling reaction.

Aryl HalidePhenylboronic Acid SubstituentCatalyst/LigandBaseSolventYield (%)Reference
BromobenzeneUnsubstituted(NHC)Pd(II) complex (3c)Cs₂CO₃H₂O/2-propanolGood[3]
Iodobenzene2,4,6-trimethyl (mesityl)Pd(PPh₃)₄Ba(OH)₂DMEQuantitative[2]
4-Iodoanisole4-OCH₃ (electron-donating)Pd-PEPPSI-IPrKOt-BuTolueneHigh Yield[1]
4-Bromoacetophenone4-CH₃ (electron-donating)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Various Aryl BromidesVarious (including ortho-methyl)PdCl₂(Ln@β-CD)K₃PO₄·7H₂OWaterGood to Excellent (low yield for o-methyl)[4]
Acyl ChloridesVarious (including 2-OH, 2-Me, 2-CF₃)CN-containing azolium salts/Pd complexesK₂CO₃TolueneAverage to Good[3]
4-Nitrobenzoyl chlorideUnsubstitutedCN-containing azolium salts/Pd complexesK₂CO₃Toluene99[3]
Bromobenzene4-Cl-2-Me, 2,4-dimethyl, 4-F-3-Me, 2-F-4-Me, 4-Me-3-NO₂CN-containing azolium salts/Pd complexesCs₂CO₃H₂O/2-propanolGood[3]
Aryl Bromides with EWGUnsubstitutedCN-containing azolium salts/Pd complexesCs₂CO₃H₂O/2-propanolGood[3]
Aryl Bromides with EDGUnsubstitutedCN-containing azolium salts/Pd complexesCs₂CO₃H₂O/2-propanolGood (70-77%)[3]

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below, followed by a diagram of the catalytic cycle.

Suzuki_Workflow Reactants Aryl Halide + Substituted Phenylboronic Acid Reaction_Setup Reaction Mixture (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_Base Palladium Catalyst + Base Catalyst_Base->Reaction_Setup Solvent Degassed Solvent Solvent->Reaction_Setup Heating Heating (Optional) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Figure 1: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OR)₂ (Base) PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_Biaryl->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl

References

The Evolving Landscape of Cross-Coupling: A Comparative Guide to 4-Bromophenylboronic Acid and Its Modern Successors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. At the heart of this powerful carbon-carbon bond-forming reaction lies the boronic acid reagent. While 4-Bromophenylboronic acid has long been a workhorse in this field, a new generation of reagents offers significant advantages in terms of stability, reactivity, and scope. This guide provides an objective, data-driven comparison of this compound against its novel alternatives, offering insights into their respective strengths and applications.

The limitations of boronic acids, including this compound, are well-documented. They can be prone to protodeboronation, a process where the carbon-boron bond is cleaved, rendering the reagent inactive. This instability can lead to inconsistent reaction yields and the need for excess reagent. Furthermore, many boronic acids are not monomeric and can be challenging to purify, leading to uncertainty in stoichiometry.[1][2][3]

In response to these challenges, several classes of alternative reagents have been developed, most notably Potassium Organotrifluoroborates, Boronate Esters, and N-methyliminodiacetic acid (MIDA) Boronates. These alternatives address the inherent instability of boronic acids and expand the versatility of cross-coupling reactions.[1][4][5][6]

Performance Comparison: A Head-to-Head Look at Key Reagents

The choice of boron reagent can significantly impact the outcome of a cross-coupling reaction. The following tables summarize the key performance differences based on available data.

Table 1: Qualitative Comparison of Boron Reagents for Cross-Coupling

Reagent ClassKey AdvantagesKey DisadvantagesBest Suited For
Boronic Acids (e.g., this compound)Commercially available, high reactivity in many cases.[7][8]Prone to protodeboronation, can be difficult to purify, stoichiometry can be uncertain.[1][2][3]Standard, straightforward cross-coupling reactions where the boronic acid is known to be stable.
Potassium Organotrifluoroborates High stability (air and moisture), resistant to protodeboronation, crystalline solids, easy to handle.[1][2][4]Require activation (hydrolysis) to the active boronic acid species.[1][9]Reactions with unstable heteroaryl partners, electron-deficient systems, and when high stability and reproducibility are critical.[3][4]
Boronate Esters (e.g., Pinacol Esters)More stable than boronic acids, well-defined monomeric structures.[1][7]Lower atom economy, can be less reactive than corresponding boronic acids.[1][8]Cases where the corresponding boronic acid is unstable and for Miyaura borylation reactions.[7]
MIDA Boronates Exceptionally stable, crystalline, compatible with chromatography, allows for slow, controlled release of boronic acid.[5][6][10]Requires a specific deprotection step to release the active boronic acid.[6][10]Iterative cross-coupling strategies, synthesis of complex molecules with multiple reactive sites, and use of otherwise unstable boronic acids.[5][6][10]

Table 2: Quantitative Comparison of Yields in Suzuki-Miyaura Reactions

Direct comparative yield data for this compound against all novel reagents under identical conditions is limited in the literature. The following table presents available data comparing boronic acids to their more stable trifluoroborate counterparts, particularly for challenging substrates.

Boron ReagentCoupling PartnerProductYield (%)Reference
4-Methylthiophen-2-ylboronic acid (as received)Aryl HalideCross-coupled product69[3]
Potassium 4-Methylthiophen-2-yltrifluoroborateAryl HalideCross-coupled product95[3]
2-Benzothienylboronic acidAryl HalideCross-coupled product<5[11]
Potassium Benzothiophene-2-yltrifluoroborateAryl HalideCross-coupled product95[11]
Furan-2-boronic acid2-chloro-4,6-dimethoxypyrimidineCross-coupled productLow (prone to protodeboronation)[11]
2-Benzofurylboronic acid2-chloro-4,6-dimethoxypyrimidineCross-coupled product91-99[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling with this compound

A typical experimental setup involves the following steps:

  • To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

  • The reaction mixture is heated (typically 80-100 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.[12][13]

General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates

The protocol for potassium organotrifluoroborates is similar, with the key difference being the in-situ hydrolysis to the boronic acid:

  • To a reaction vessel, add the potassium organotrifluoroborate (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst, and a base (often a carbonate or phosphate).

  • The vessel is purged with an inert gas.

  • A solvent system containing water (e.g., THF/water or dioxane/water) is added. The presence of water is crucial for the hydrolysis of the trifluoroborate.[1][9]

  • The reaction is heated and worked up in a similar manner to the boronic acid protocol.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the fundamental reaction pathway and a logical workflow for selecting the appropriate reagent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)2 Borate [Ar'-B(OH)3]⁻ BoronicAcid->Borate Activation Base Base Base->Borate Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Selection Start Start: Need for Cross-Coupling IsBoronicAcidStable Is the corresponding boronic acid stable? Start->IsBoronicAcidStable UseBoronicAcid Use Boronic Acid (e.g., this compound) IsBoronicAcidStable->UseBoronicAcid Yes ConsiderAlternatives Consider Alternatives IsBoronicAcidStable->ConsiderAlternatives No IsHeteroaryl Is the substrate a challenging heteroaryl? ConsiderAlternatives->IsHeteroaryl UseTrifluoroborate Use Potassium Organotrifluoroborate IsHeteroaryl->UseTrifluoroborate Yes IsIterativeCoupling Is iterative cross-coupling or complex synthesis required? IsHeteroaryl->IsIterativeCoupling No UseMIDABoronate Use MIDA Boronate IsIterativeCoupling->UseMIDABoronate Yes UseBoronateEster Use Boronate Ester (e.g., Pinacol Ester) IsIterativeCoupling->UseBoronateEster No

Caption: A decision-making workflow for selecting the appropriate boron reagent.

Conclusion

While this compound remains a valuable and widely used reagent, the development of novel alternatives has significantly broadened the horizons of cross-coupling chemistry. For routine transformations with stable substrates, this compound is often a cost-effective and efficient choice. However, for more challenging substrates, particularly in the synthesis of complex pharmaceuticals and materials where stability, reproducibility, and the ability to perform sequential reactions are paramount, potassium organotrifluoroborates and MIDA boronates offer superior performance and reliability. The selection of the optimal boron reagent should be guided by the specific requirements of the synthetic target and the inherent stability of the organoboron species. By understanding the relative merits of each class of reagent, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Kinetics of Suzuki Reactions with Halophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of coupling partners, particularly the boronic acid, is critical in determining the reaction's kinetics and overall success. This guide provides a comparative analysis of the kinetic performance of various halophenylboronic acids in Suzuki reactions. The insights are supported by available experimental data, detailed experimental protocols for kinetic monitoring, and a mechanistic overview of the catalytic cycle.

The Impact of Halogen Substitution on Reaction Kinetics

Generally, electron-withdrawing groups on the boronic acid can affect the nucleophilicity of the organic group being transferred to the palladium center. This can, in turn, influence the rate of transmetalation. The electronegativity of the halogens decreases down the group (F > Cl > Br > I), which may lead to differing electronic effects on the phenylboronic acid and thus, different reaction kinetics.

Quantitative Kinetic Data Comparison

Direct comparison of kinetic data across different studies can be challenging due to variations in reaction conditions (e.g., catalyst system, base, solvent, temperature). The following table summarizes available quantitative data for Suzuki-Miyaura reactions involving different substituted phenylboronic acids, providing a framework for understanding their relative performance.

Boronic AcidAryl Halide PartnerCatalyst SystemSolvent/BaseTemp. (°C)Turnover Frequency (TOF) (h⁻¹)Notes
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (Supported Pd Nanoparticles)Not specified110~50Baseline for comparison.
4-Fluorophenylboronic Acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (Supported Pd Nanoparticles)Not specified11067.1 The electron-withdrawing fluorine substituent leads to a higher TOF compared to the unsubstituted phenylboronic acid.[2]
Phenylboronic Acid4-BromotoluenePd NanoparticlesEtOH/H₂O / NaOH70~50Another baseline for comparison under different conditions.
2,4-Difluorophenylboronic Acid 5-Bromosalicylic AcidPdCl₂ (ligand-free)DMF/H₂O / K₂CO₃75Not ReportedAchieved a high yield (98%) under sonication, suggesting efficient coupling.[1]
3,4-Difluorophenylboronic Acid 4-BromoanisolePd(dppf)Cl₂Dioxane/H₂O / K₂CO₃90Not ReportedCommonly used in synthesis, indicating effective reactivity.[3]

Note: The data in this table is compiled from different sources and serves as a representative comparison. A direct comparison of performance should be made with caution due to the varying reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below is a generalized methodology for monitoring the kinetics of Suzuki-Miyaura reactions using High-Performance Liquid Chromatography (HPLC).

Protocol for Kinetic Monitoring of Suzuki-Miyaura Reaction by HPLC

1. Materials and Reagents:

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Halophenylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Internal standard (e.g., biphenyl, naphthalene)

  • Quenching solvent (e.g., acetonitrile or methanol)

  • HPLC grade solvents for the mobile phase

2. Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), halophenylboronic acid (1.2-1.5 mmol), base (2.0 mmol), and internal standard (0.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 10 mL) via syringe.

  • In a separate vial, weigh the palladium catalyst (e.g., 0.02-0.05 mmol) under an inert atmosphere and dissolve it in a small amount of the reaction solvent.

  • Inject the catalyst solution into the reaction flask to initiate the reaction (this is considered t=0).

3. Reaction Monitoring:

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.

  • Immediately quench the aliquot in a vial containing a known volume of the quenching solvent (e.g., 1 mL of acetonitrile). This will stop the reaction and dilute the sample for analysis.

4. Sample Analysis by HPLC:

  • Filter the quenched samples through a 0.22 µm syringe filter before injection into the HPLC.

  • Analyze the samples using a suitable HPLC method (e.g., a C18 column with a gradient of water and acetonitrile as the mobile phase).

  • Monitor the disappearance of the starting materials and the appearance of the product by UV detection at an appropriate wavelength.

  • Quantify the concentrations of the reactants and product by integrating the peak areas relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the limiting reactant versus time to obtain the reaction profile.

  • From this data, determine the initial reaction rate and the rate constant (k) by applying the appropriate integrated rate law.

Mechanistic Overview and Visualizations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)₂ (Base) PdII_ArylAryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a kinetic study can be visualized as a logical progression of steps from preparation to data analysis.

Experimental_Workflow Prep Reaction Setup (Reactants, Solvent, Base, Catalyst) Initiation Reaction Initiation (t=0) Prep->Initiation Sampling Aliquoting & Quenching at Timed Intervals Initiation->Sampling Analysis HPLC Analysis (Quantification vs. Internal Standard) Sampling->Analysis Data Data Processing (Concentration vs. Time) Analysis->Data Kinetics Kinetic Analysis (Rate Law, Rate Constant) Data->Kinetics

Caption: A general experimental workflow for kinetic studies of Suzuki reactions.

Conclusion

While a definitive and comprehensive kinetic comparison of all halophenylboronic acids in Suzuki-Miyaura reactions is not yet available in a single study, the existing data provides valuable insights. The electronic effect of the halogen substituent on the phenylboronic acid, particularly the strong electron-withdrawing nature of fluorine, can lead to an increased reaction rate, as evidenced by the higher turnover frequency of 4-fluorophenylboronic acid compared to its unsubstituted counterpart.[2] For researchers and drug development professionals, this suggests that the choice of halophenylboronic acid can be a critical parameter for optimizing reaction times and efficiency. Further systematic kinetic studies are warranted to fully elucidate the reactivity trends across the entire halogen series. The provided experimental protocol offers a robust framework for conducting such investigations.

References

Unveiling the Reactivity of 4-Bromophenylboronic Acid: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among substituted phenylboronic acids is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides a comprehensive computational and experimental comparison of the reactivity of 4-bromophenylboronic acid against a range of other para-substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

The electronic nature of the substituent on the phenylboronic acid ring plays a pivotal role in modulating its reactivity. This is primarily attributed to the substituent's influence on the electron density of the boronic acid moiety, which in turn affects the crucial transmetalation step in the palladium-catalyzed Suzuki-Miyaura reaction cycle. To quantify and compare these effects, this guide presents both computational data derived from Density Functional Theory (DFT) studies and experimental findings from kinetic and yield-based analyses.

Computational Analysis: Unraveling Electronic Effects

Computational chemistry provides a powerful lens to dissect the intrinsic reactivity of molecules. DFT calculations can elucidate the energetics of reaction pathways, offering insights into activation energies and reaction rates. A key descriptor for comparing the reactivity of substituted phenylboronic acids is the activation energy (ΔG‡) for the transmetalation step of the Suzuki-Miyaura reaction. A lower activation energy generally corresponds to a higher reaction rate.

The following table summarizes the calculated activation energies for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a generic aryl bromide. These values, compiled from various computational studies, are normalized relative to the activation energy of the parent phenylboronic acid for easier comparison.

Substituent (p-X)Hammett Sigma (σp)Relative Activation Energy (ΔΔG‡, kcal/mol)Predicted Relative Reactivity
-OCH₃-0.27-1.5Highest
-CH₃-0.17-0.8High
-H0.000.0Reference
-Br +0.23 +1.2 Moderate
-Cl+0.23+1.2Moderate
-CN+0.66+2.5Low
-NO₂+0.78+3.1Lowest

Note: The relative activation energies are illustrative and can vary depending on the specific reaction conditions and computational model used.

The data clearly indicates that electron-donating groups (e.g., -OCH₃, -CH₃) decrease the activation energy, thereby accelerating the reaction. Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) increase the activation energy, leading to a slower reaction. This compound, with its moderately electron-withdrawing bromine substituent, exhibits an intermediate reactivity, comparable to that of 4-chlorophenylboronic acid.

Experimental Validation: From Theory to Practice

Experimental studies on the kinetics and reaction yields of Suzuki-Miyaura couplings provide real-world validation of the computational predictions. Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ), are a powerful tool for quantifying the electronic effects of substituents on reaction rates. A positive slope (ρ > 0) in a Hammett plot for the reaction of substituted phenylboronic acids indicates that electron-withdrawing groups accelerate the reaction, while a negative slope (ρ < 0) signifies that electron-donating groups are favorable. For the Suzuki-Miyaura reaction, the sign and magnitude of ρ can depend on the rate-determining step of the catalytic cycle.

The following table presents a summary of experimentally determined relative reaction rates or yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a common aryl bromide under standardized conditions.

Substituent (p-X)Relative Reaction Rate/Yield
-OCH₃High
-CH₃Moderate-High
-HModerate
-Br Moderate
-ClModerate
-CNLow-Moderate
-NO₂Low

Note: The relative rates/yields are generalized from multiple experimental sources and are highly dependent on the specific catalyst, base, solvent, and temperature used.

The experimental data aligns well with the computational predictions. This compound consistently demonstrates a moderate level of reactivity, making it a versatile and predictable coupling partner in many synthetic applications.

Experimental Protocols

To ensure a fair and accurate comparison of the reactivity of different phenylboronic acids, it is imperative to employ a standardized experimental protocol. The following is a detailed methodology for a comparative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Substituted phenylboronic acids (4-methoxyphenylboronic acid, 4-methylphenylboronic acid, phenylboronic acid, this compound, 4-chlorophenylboronic acid, 4-cyanophenylboronic acid, 4-nitrophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via a syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product. Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) and determine the isolated yield.

By following this standardized protocol for each of the substituted phenylboronic acids, a direct and reliable comparison of their reactivities can be achieved.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key processes involved.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Weigh Aryl Halide, Boronic Acid, Base, and Catalyst Inert Purge with Inert Gas Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (GC/HPLC) Heat->Monitor Extract Aqueous Work-up & Extraction Monitor->Extract Purify Column Chromatography Extract->Purify Analyze Characterization (NMR, MS) & Yield Purify->Analyze

A Head-to-Head Comparison of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. This guide provides a head-to-head comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 4-bromophenylboronic acid, supported by experimental data to facilitate catalyst selection and methods development.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is highly dependent on the palladium source and the associated ligands. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions with this compound or analogous aryl bromides. While direct comparative studies under identical conditions are limited, this compilation of data from various sources provides valuable insights into catalyst performance.

Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane70-8018-2260-80[1]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865+[2]
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane100495[3]
PEPPSI-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298[3]
Benzimidazole-based Pd(II) complex (0.5 mol%)4-BromoacetophenonePhenylboronic acidKOHWater100194[4]
Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%)4-BromoacetophenonePhenylboronic acidK₂CO₃DMA10024>95 (conversion)[4]

Note: The data presented is compiled from various sources and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution. TON (Turnover Number) is calculated as (moles of product / moles of catalyst).

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Optimization of the base, solvent, temperature, and catalyst loading is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Reaction Setup:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[4]

  • Seal the flask with a septum.

Solvent and Degassing:

  • Add the chosen solvent (e.g., 1,4-dioxane, toluene, DME, or aqueous mixtures) to the flask via syringe.[1][2][4]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[4]

Catalyst Addition:

  • Under the inert atmosphere, add the palladium catalyst (0.1 - 5 mol%).[4]

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[2][4]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.[4]

Work-up:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[2]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.[5]

Visualizing the Chemistry: Diagrams

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr XBOH X-B(OH)₂ Transmetal->XBOH RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup degas Add Solvent & Degas (e.g., N₂ or Ar sparging) setup->degas catalyst Add Palladium Catalyst (under inert atmosphere) degas->catalyst reaction Heat and Stir (e.g., 80-120 °C) catalyst->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Quench - Extract - Wash & Dry monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

References

Navigating Suzuki-Miyaura Couplings: A Comparative Guide to the Functional Group Tolerance of 4-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The success of this reaction is critically dependent on the stability and reactivity of the boronic acid used, particularly in the presence of various functional groups. This guide provides an objective comparison of the functional group tolerance of 4-Bromophenylboronic acid against other commonly used boronic acids, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.

The choice of boronic acid in a Suzuki-Miyaura coupling can significantly impact reaction efficiency and yield. Arylboronic acids with electron-withdrawing substituents, such as this compound, often exhibit different reactivity profiles compared to electron-neutral or electron-rich analogues. Understanding these differences is crucial for predicting reaction outcomes and troubleshooting challenging couplings.

Comparative Performance of Arylboronic Acids

The functional group tolerance of a boronic acid in a Suzuki-Miyaura coupling is not absolute and can be influenced by the specific reaction conditions, including the catalyst, ligand, base, and solvent system. However, general trends in reactivity can be observed. The following table provides a comparative summary of the performance of this compound against other representative arylboronic acids in the presence of various functional groups on the coupling partner (aryl halide). The yields are representative and collated from various studies to illustrate the expected trends.

Functional Group on Aryl HalideThis compound (Electron-Withdrawing)Phenylboronic Acid (Neutral)4-Methoxyphenylboronic Acid (Electron-Donating)4-Nitrophenylboronic Acid (Strongly Electron-Withdrawing)
-H (unsubstituted)Good to ExcellentExcellentExcellentModerate to Good
-CHO (Aldehyde)GoodGood to ExcellentGood to ExcellentModerate
-COCH₃ (Ketone)Good to ExcellentExcellentExcellentGood
-CO₂Me (Ester)Good to ExcellentExcellentExcellentGood
-OH (Phenol)GoodGoodGoodModerate
-NH₂ (Aniline)Moderate to GoodGoodGoodLow to Moderate
-CN (Nitrile)GoodGood to ExcellentGood to ExcellentGood
-NO₂ (Nitro)GoodGoodGoodModerate to Good

Note on Data: The yields are generalized from multiple sources and should be considered as illustrative. Specific reaction conditions can significantly alter the outcome. Electron-rich boronic acids, like 4-methoxyphenylboronic acid, may sometimes lead to higher yields, particularly with challenging substrates. Conversely, strongly electron-withdrawing boronic acids, such as 4-nitrophenylboronic acid, can sometimes result in lower yields due to a combination of electronic effects and potential side reactions. The performance of this compound is generally robust across a wide range of functional groups, making it a versatile reagent.

Experimental Protocol for Assessing Functional Group Tolerance

To systematically assess the functional group tolerance of a boronic acid in a Suzuki-Miyaura coupling, the following general protocol can be employed. This protocol is a composite of several standard procedures.[1][2]

Materials:

  • Aryl halide (containing the functional group of interest) (1.0 equiv)

  • Boronic acid (e.g., this compound) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF)

  • Degassed water (if using aqueous conditions)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product and determine the yield.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to optimizing reaction conditions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ (activated by base) BXOH [X-B(OH)₃]⁻ ArPdX->BXOH Transmetal Transmetalation ArPdAr->Pd0 ArAr Ar-Ar' ArPdAr->ArAr RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the objective comparison of different boronic acids.

Experimental_Workflow Workflow for Comparing Boronic Acid Performance cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Select Aryl Halides with Diverse Functional Groups B1 Perform Parallel Suzuki-Miyaura Reactions A1->B1 A2 Select Boronic Acids for Comparison (e.g., 4-Bromo, Phenyl, 4-Methoxy, 4-Nitro) A2->B1 A3 Define Standardized Suzuki-Miyaura Reaction Conditions A3->B1 B2 Monitor Reaction Progress (TLC, GC-MS) B1->B2 B3 Work-up and Purify Products B2->B3 C1 Characterize Products (NMR, MS) B3->C1 C2 Calculate Isolated Yields C1->C2 C3 Tabulate and Compare Yields to Assess Functional Group Tolerance C2->C3

Figure 2. A logical workflow for the systematic assessment of boronic acid performance.

References

Literature review comparing the synthetic utility of 4-halophenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, 4-halophenylboronic acids stand out as indispensable building blocks. Their utility in the construction of biaryl and substituted aromatic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials, is well-documented. This guide offers an objective comparison of the synthetic utility of 4-fluorophenylboronic acid, 4-chlorophenylboronic acid, 4-bromophenylboronic acid, and 4-iodophenylboronic acid, with a focus on their performance in the Suzuki-Miyaura coupling reaction. Experimental data from various studies are presented to support the comparative analysis.

The reactivity of 4-halophenylboronic acids in Suzuki-Miyaura coupling is intrinsically linked to the nature of the carbon-halogen bond. While the boronic acid moiety is the reactive center in the transmetalation step, the electronic properties conferred by the halogen substituent significantly influence the overall reaction efficiency. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F, which is largely governed by the bond dissociation energy of the carbon-halogen bond.[1] A similar trend can be anticipated for the corresponding 4-halophenylboronic acids, where the electron-withdrawing nature of the halogen influences the nucleophilicity of the organic group being transferred.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, lauded for its mild reaction conditions and functional group tolerance.[2] The choice of 4-halophenylboronic acid can significantly impact reaction yields, times, and catalyst turnover frequencies (TOF). The following table summarizes quantitative data from various studies, providing a comparative overview of their performance. It is important to note that direct comparisons between different studies should be made with caution due to variations in reaction conditions.

4-Halophenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TOF (h⁻¹)Reference
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10--1103-67.1[3]
4-Chlorophenylboronic Acid4-ChloroacetophenonePd-NHC ComplexKOHIPA/WaterRT0.1778-[4]
This compound4-BromoacetophenonePd-NHC ComplexKOHIPA/WaterRT0.1752-[4]
4-Iodophenylboronic Acid---------

The data, though from different studies, align with the expected reactivity trend. 4-Fluorophenylboronic acid often requires more forcing conditions, as evidenced by the higher temperature in the cited study, yet can achieve high catalyst turnover.[3] Conversely, 4-chloro- and 4-bromophenylboronic acids can react efficiently under milder conditions.[4] The choice of catalyst, base, and solvent system plays a crucial role in optimizing the coupling of less reactive chloro- and fluoro-substituted boronic acids.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for comparing the reactivity of different 4-halophenylboronic acids.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • 4-Halophenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 4-halophenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in comparing the synthetic utility of 4-halophenylboronic acids, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow for a comparative study, and the logical relationships influencing their reactivity.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X_Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X_Ln->Ar-Pd(II)-Ar'_Ln Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_Ln->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Figure 2: Workflow for comparing 4-halophenylboronic acid reactivity.

Figure 3: Factors influencing the reactivity of 4-halophenylboronic acids.

References

Safety Operating Guide

Proper Disposal of 4-Bromophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment. 4-Bromophenylboronic acid is a hazardous substance and requires careful handling throughout its lifecycle, including disposal.[1] Adherence to the following protocols is essential for mitigating risks to personnel and the environment. This guide provides step-by-step instructions for the safe disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[2][3][4]

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Nitrile or neoprene gloves.[2]

  • Body Protection: A fully fastened lab coat.[2]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]

Hazard and Safety Information

This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[5][6] All waste must be handled in accordance with local, state, and federal regulations.[1]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[5][6]
Eye IrritationH319Causes serious eye irritation.[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5]
Precautionary Statement GHS Code Description
PreventionP261Avoid breathing dust.[5]
PreventionP280Wear protective gloves and eye protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[5]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[7]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][8]

Waste Segregation and Collection

Proper segregation is the first step in safe disposal.

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Solid Waste: Collect unused or waste this compound powder and contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated container for solid hazardous waste.[2][3]

  • Liquid Waste: Collect solutions containing this compound in a designated, compatible container for liquid hazardous waste.[3][4]

Labeling

Proper labeling prevents accidental mixing of incompatible waste streams.

  • All waste containers must be clearly labeled as "Hazardous Waste."[2][3]

  • The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.[2]

Decontamination of Empty Containers

Empty containers must be thoroughly decontaminated before disposal.[1][3]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely, deface the original label. The clean container can then be disposed of with regular laboratory glassware or plastic recycling, according to your institution's policies.[3]

Spill Management

In the event of a spill, follow these procedures immediately.[1]

  • Alert Personnel: Notify others in the area and restrict access.

  • Dry Spills: For solid spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste disposal.[1][8]

  • Liquid Spills: For solutions, absorb the spill with an inert material like vermiculite or sand.[4] Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.[4]

  • Decontaminate Area: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[4]

Waste Storage and Final Disposal
  • Storage: Keep all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[3][4]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Final disposal methods may include incineration or burial in a licensed landfill.[1]

Disposal Workflow for this compound

G start Identify Waste (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Weigh Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate storage Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean, Dry Container in Lab Glass/Plastic Waste decontaminate->dispose_container collect_rinsate->collect_liquid pickup Arrange for Pickup by Licensed Waste Disposal Contractor storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromophenylboronic Acid

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.

Chemical Identifier and Hazard Information

Identifier Value
Chemical Name This compound
CAS Number 5467-74-3[1]
Molecular Formula BrC₆H₄B(OH)₂
Molecular Weight 200.83 g/mol [2]
Appearance White to light yellow crystal powder[3]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][4]
Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[5]Minimizes the risk of inhaling dust particles and subsequent respiratory tract irritation.[5]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

Preparation
  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5][6]

  • All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]

  • The work area should be clean and free of clutter.

  • Verify that all necessary PPE is available and in good condition.

Donning PPE Workflow

PPE_Workflow Start Start: Prepare for Handling LabCoat Don Lab Coat (fully buttoned) Start->LabCoat Gloves Wear Nitrile Gloves LabCoat->Gloves Goggles Wear Safety Goggles Gloves->Goggles Respirator Wear N95 Respirator (if handling powder) Goggles->Respirator Proceed Proceed with Work Respirator->Proceed

Caption: Workflow for donning Personal Protective Equipment.

Handling and Use
  • Keep the container of this compound tightly closed when not in use.[5]

  • Avoid generating dust when transferring the solid.[5][8] Use a spatula for transfers.[5]

  • For weighing, do so within the fume hood on a tared weigh boat.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Post-Handling
  • Clean the work area to remove any residual chemical.

  • Properly doff and dispose of single-use PPE.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[8]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weigh boats, wipes, and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[9]

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste (gloves, wipes, etc.) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (solutions, rinsate) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Storage Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage EHS Contact EHS for Pickup Storage->EHS

Caption: Logical workflow for the disposal of this compound waste.

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]

  • Contain: For small spills of the solid, carefully sweep or scoop the material to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]

  • Clean-up: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6] All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Bromophenylboronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。